molecular formula C13H18O2 B014990 Ethyl 2,2-dimethyl-3-phenylpropanoate CAS No. 94800-92-7

Ethyl 2,2-dimethyl-3-phenylpropanoate

Cat. No.: B014990
CAS No.: 94800-92-7
M. Wt: 206.28 g/mol
InChI Key: XJJKGOJHTCRWNX-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dimethyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-15-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJKGOJHTCRWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405540
Record name ethyl 2,2-dimethyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94800-92-7
Record name ethyl 2,2-dimethyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,2-dimethyl-3-phenylpropanoate, a molecule of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications, with a particular focus on addressing common points of confusion with structurally similar compounds.

Core Identification and Physicochemical Properties

This compound is an ester derivative of 3-phenylpropanoic acid. A critical point of clarification is its distinction from a structurally related compound, ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. The absence of a ketone group at the third position in the target molecule significantly alters its chemical properties and potential biological activity.

The definitive Chemical Abstracts Service (CAS) number for this compound is 94800-92-7 .[1][2] In contrast, the CAS number for ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is 25491-42-3.[3][4] This distinction is paramount for accurate procurement and experimental design.

Below is a summary of the key physicochemical properties for this compound:

PropertyValueSource
CAS Number 94800-92-7[1][2]
Molecular Formula C13H18O2[1][2]
Molecular Weight 206.28 g/mol [1][2]
Appearance Pale Yellow Oil[2]
Storage Temperature Refrigerator[2]

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of ethyl 3-phenylpropanoate and its derivatives can be achieved through various methods. One common approach involves the esterification of the corresponding carboxylic acid. A general procedure for esterification involves reacting the carboxylic acid with an alcohol in the presence of a catalyst.[5]

A specific, efficient method for the synthesis of esters involves a one-pot Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction.[6] This protocol demonstrates excellent chemoselectivity and is tolerant of a wide range of functional groups.[6]

For the synthesis of related compounds, such as 2,2-disubstituted ethyl cyanoacetates, an N,N-diisopropylethylamine promoted solvent-free Ramachary reductive coupling/alkylation (RRC/A) reaction has been developed.[7] This one-pot reaction utilizes commercially available aldehydes, ethyl cyanoacetates, alkyl halides, and a Hantzsch ester.[7]

The following diagram illustrates a generalized synthetic workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 3-phenylpropanoic_acid 3-Phenylpropanoic Acid Derivative Catalyst Acid Catalyst (e.g., H2SO4) 3-phenylpropanoic_acid->Catalyst Reacts with Ethanol Ethanol Ethanol->Catalyst Reacts with Extraction Aqueous Workup & Extraction Catalyst->Extraction Solvent Solvent (e.g., Toluene) Solvent->Extraction Conditions Reflux Conditions->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed.

While a specific, publicly available ¹H NMR spectrum for this compound was not found in the initial search, data for the closely related Ethyl 3-phenylpropanoate (CAS 2021-28-5) is available and can serve as a reference for interpreting the key signals.[8][9] The key distinguishing features in the ¹H NMR spectrum of the target molecule would be the singlets corresponding to the two methyl groups at the C2 position.

For related compounds, comprehensive spectral data is often available in databases like PubChem, which includes ¹³C NMR, GC-MS, and IR spectra.[10]

Applications and Relevance in Drug Discovery

Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] This class includes well-known drugs like ibuprofen and ketoprofen.[11] The structural motif of a phenylpropanoic acid core suggests that this compound could be a valuable building block or intermediate in the synthesis of novel therapeutic agents.

Research into related structures has demonstrated potential anti-inflammatory and analgesic properties.[12][13] For instance, a synthesized pivalate-based Michael product showed inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[12]

The broader class of nandrolone esters, which includes nandrolone phenylpropionate, is used in clinical settings for its anabolic effects in treating conditions like muscle wasting.[14] While structurally distinct, this highlights the therapeutic potential of phenylpropionate esters.

The following diagram illustrates the potential role of this compound in a drug discovery pipeline:

G Start This compound (Building Block) Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Screening In Vitro Screening (e.g., COX, 5-LOX assays) Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical In Vivo Studies (Anti-inflammatory, Analgesic models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Potential role in a drug discovery workflow.

Conclusion

This compound (CAS 94800-92-7) is a distinct chemical entity with potential applications in synthetic chemistry and drug discovery. A clear understanding of its identity, particularly in contrast to its 3-oxo analogue, is essential for researchers. The methodologies for its synthesis and the potential for its derivatives to exhibit interesting pharmacological activities make it a compound of interest for further investigation.

References

  • ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate CAS NO.25491-42-3 - BOC Sciences. (n.d.).
  • ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - ChemSynthesis. (2025-05-20).
  • Ethyl 2,2-Dimethyl-3-phenylpropionate | CAS 94800-92-7 | SCBT. (n.d.).
  • Ethyl 3-oxo-3-phenylpropanoate - Sigma-Aldrich. (n.d.).
  • ETHYL 2,2-DIMETHYL-3-PHENYLPROPIONATE 94800-92-7 wiki - Guidechem. (n.d.).
  • Ethyl 3-phenylpropionate synthesis - ChemicalBook. (n.d.).
  • Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem - NIH. (n.d.).
  • Representative approaches on the synthesis of ethyl 3‐phenylpropanoate - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). Retrieved January 12, 2026, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - ResearchGate. (2024-11-06). Retrieved January 12, 2026, from [Link]

  • Nandrolone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Benzenepropanoic acid, ethyl ester - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Ethyl 2,2-dimethyl-3-phenylpropanoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2-dimethyl-3-phenylpropanoate

Introduction

This compound (CAS No. 94800-92-7) is an ester of carboxylic acid belonging to the class of aryl propionic acid derivatives.[1] Its structure, featuring a quaternary carbon center alpha to the carbonyl group and a benzyl substituent, presents a unique steric and electronic environment that influences its chemical behavior. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. While publicly available experimental data for this specific molecule is limited, this document synthesizes available information with well-established principles of organic chemistry to offer a robust technical profile.

Molecular Structure and Core Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 94800-92-7[1]
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [1]
Appearance Colorless to pale yellow oil[1]
Boiling Point 271.1°C at 760 mmHg[2]
Density 0.99 g/cm³[2]
Flash Point 100.7°C[2]
Solubility Slightly soluble in chloroform and ethyl acetate; insoluble in water.[2]
Storage Sealed in a dry place at 2-8°C[2]
SMILES CCOC(=O)C(C)(C)CC1=CC=CC=C1[1]

Synthesis and Spectroscopic Characterization

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound involves the alkylation of an enolate derived from an ester with a suitable electrophile. A potential two-step synthesis is outlined below.

Synthesis_of_Ethyl_2,2-dimethyl-3-phenylpropanoate ethyl_isobutyrate Ethyl isobutyrate enolate Enolate formation ethyl_isobutyrate->enolate 1. lda LDA, THF, -78°C lda->enolate benzyl_bromide Benzyl bromide alkylation 2. Alkylation benzyl_bromide->alkylation product This compound enolate->alkylation alkylation->product

A proposed two-step synthesis of this compound.
Step-by-Step Protocol (Proposed)
  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78°C. To this solution, n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, a solution of ethyl isobutyrate in anhydrous THF is added dropwise to form the corresponding lithium enolate.

  • Alkylation: Benzyl bromide is then added dropwise to the enolate solution at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis (Predicted)

Due to the lack of published experimental spectra, the following data is predicted based on the structure of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35-7.20Multiplet5HAromatic protons (C₆H₅)
~4.10Quartet2H-OCH₂CH₃
~2.85Singlet2H-CH₂-Ph
~1.20Triplet3H-OCH₂CH₃
~1.15Singlet6H-C(CH₃)₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit the following resonances:

Chemical Shift (ppm)Assignment
~177C=O (ester)
~138Quaternary aromatic carbon
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~60-OCH₂CH₃
~45Quaternary carbon -C(CH₃)₂
~43-CH₂-Ph
~25-C(CH₃)₂
~14-OCH₂CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)Functional Group
~3030Aromatic C-H stretch
~2970Aliphatic C-H stretch
~1730C=O stretch (ester)
~1200C-O stretch (ester)
~700 and ~750C-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 206. Key fragmentation patterns would likely include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 161, and a prominent peak corresponding to the benzyl cation [C₇H₇]⁺ at m/z = 91.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its ester functionality and the steric hindrance around the α-carbon.

Hydrolysis

Like most esters, it will undergo hydrolysis under both acidic and basic conditions to yield 2,2-dimethyl-3-phenylpropanoic acid and ethanol. The reaction is typically slower than for unhindered esters due to the steric bulk of the two methyl groups on the α-carbon.

Reduction

The ester can be reduced to the corresponding primary alcohol, 2,2-dimethyl-3-phenylpropan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Reaction with Nucleophiles

Reactions with strong nucleophiles, such as Grignard reagents, are expected to proceed at the electrophilic carbonyl carbon. For example, reaction with excess methylmagnesium bromide would yield 3,3-dimethyl-4-phenyl-2-butanol after an aqueous workup.

Stability

The compound is expected to be stable under normal storage conditions (cool, dry, and sealed from light).[2] Thermal decomposition at elevated temperatures would likely lead to the elimination of ethylene and the formation of 2,2-dimethyl-3-phenylpropanoic acid.

Potential Applications in Research and Development

While specific applications of this compound are not well-documented, its structural motifs suggest potential utility in several areas of chemical research, particularly in drug discovery and fragrance science.

As a Building Block in Medicinal Chemistry

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural core of this compound could serve as a scaffold for the synthesis of novel bioactive molecules. The gem-dimethyl group can impart increased metabolic stability and lipophilicity, which are desirable properties in drug candidates.

In Fragrance and Flavor Chemistry

Many phenylpropanoid esters possess pleasant aromas and are used in the fragrance and flavor industry.[3] The related compound, 2,2-dimethyl-3-phenylpropanol, is a known fragrance ingredient.[4] It is plausible that this compound could also have interesting olfactory properties.

Safety Profile

According to available safety data sheets, this compound is not classified as hazardous.[2] However, as with all laboratory chemicals, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a compound with interesting structural features that suggest potential for further investigation. This guide has provided a comprehensive overview of its known and predicted chemical properties, offering a valuable resource for scientists and researchers. The lack of extensive experimental data in the public domain also highlights an opportunity for further research to fully characterize this molecule and explore its potential applications.

References

  • PubChem. Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Available from: [Link]

  • ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Available from: [Link]

  • ResearchGate. Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 3-phenylpropionate. Available from: [Link]

  • Synerzine. Ethyl-3-phenyl propionate. Available from: [Link]

  • Quora. What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why?. Available from: [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. Available from: [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

  • Tes. NMR examples explained: ethyl 2,2-dimethylpropanoate. Available from: [Link]

  • NIST/TRC Web Thermo Tables (WTT). ethyl 2,2-dimethylpropanoate. Available from: [Link]

  • PubChem. Ethyl 2-(dimethylamino)-3-phenylpropanoate. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link]

  • NIST WebBook. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. Available from: [Link]

  • PubMed. Fragrance material review on 2,2-dimethyl-3-phenylpropanol. Available from: [Link]

  • IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • NIST WebBook. 2-Propenoic acid, 3-phenyl-, ethyl ester. Available from: [Link]

  • NIST/TRC Web Thermo Tables (WTT). ethyl 2,2-dimethylpropanoate. Available from: [Link]

  • ResearchGate. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Available from: [Link]

  • PubMed. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Available from: [Link]

  • Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... Available from: [Link]

  • ResearchGate. Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... Available from: [Link]

  • ResearchGate. Thermal stability and non‐isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

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An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of Ethyl 2,2-dimethyl-3-phenylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of this compound, navigating the current landscape of available data and providing a practical framework for its synthesis and characterization.

Introduction: Unveiling a Structurally Interesting Ester

This compound, with the chemical formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol , is an ester derivative of 2,2-dimethyl-3-phenylpropanoic acid.[1] Its structure, featuring a quaternary carbon center adjacent to a phenyl group and an ester functionality, presents an interesting scaffold for potential applications in medicinal chemistry and materials science. The gem-dimethyl group can impart steric hindrance and influence the conformational flexibility of the molecule, which can be a desirable trait in the design of bioactive compounds.

While this specific ester is not extensively documented in peer-reviewed literature, its constituent parts suggest potential for further investigation. Phenylpropanoic acid derivatives, for instance, are found in various natural products and pharmaceuticals. This guide aims to bridge the current information gap by providing a robust theoretical and practical foundation for researchers interested in exploring the properties and applications of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central propanoate backbone. The carboxylic acid end is esterified with an ethyl group. At the C2 position, two methyl groups are attached, creating a quaternary carbon. The C3 position is substituted with a phenyl group.

PropertyValueSource
CAS Number94800-92-7[1]
Molecular FormulaC₁₃H₁₈O₂[1]
Molecular Weight206.28 g/mol [1]
IUPAC NameThis compoundN/A

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the precursor acid, 2,2-dimethyl-3-phenylpropanoic acid, followed by its esterification.

Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid

The precursor acid can be synthesized via a Grignard reaction.[2][3][4] This classic carbon-carbon bond-forming reaction is well-suited for creating the required carbon skeleton. The proposed pathway begins with the formation of a Grignard reagent from a suitable alkyl halide, which then reacts with carbon dioxide to yield the carboxylic acid upon acidic workup.

Experimental Protocol: Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether.

    • Add a small amount of the alkyl halide solution to the magnesium and gently heat to initiate the reaction.

    • Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution onto crushed dry ice.

    • Continue the addition of CO₂ until the exothermic reaction ceases.

  • Workup and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-3-phenylpropanoic acid.

    • The crude acid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Esterification of 2,2-Dimethyl-3-phenylpropanoic Acid

With the precursor acid in hand, the final step is a Fischer esterification to produce this compound.[5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a straightforward and widely used method for ester synthesis.

Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • In a round-bottomed flask, combine 2,2-dimethyl-3-phenylpropanoic acid and an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions:

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis_Workflow cluster_acid Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid cluster_ester Esterification Grignard Reagent Formation Grignard Reagent Formation Carboxylation Carboxylation Grignard Reagent Formation->Carboxylation CO2 Acid Workup & Purification Acid Workup & Purification Carboxylation->Acid Workup & Purification H3O+ Precursor Acid Precursor Acid Acid Workup & Purification->Precursor Acid Fischer Esterification Fischer Esterification Precursor Acid->Fischer Esterification Ethanol, H+ Workup & Purification Workup & Purification Fischer Esterification->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: Proposed two-stage synthesis of this compound.

Predicted Spectroscopic Characterization

In the absence of published experimental spectra, a predictive analysis based on the molecular structure provides a valuable tool for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.1 - 7.3Multiplet5HAromatic protons (C₆H₅)
4.0 - 4.2Quartet2HMethylene protons of the ethyl group (-OCH₂CH₃)
2.8Singlet2HMethylene protons adjacent to the phenyl group (-CH₂-Ph)
1.2Triplet3HMethyl protons of the ethyl group (-OCH₂CH₃)
1.1Singlet6HGem-dimethyl protons (-C(CH₃)₂)

The downfield shift of the aromatic protons is due to the deshielding effect of the benzene ring current. The quartet and triplet for the ethyl group are characteristic of an ethyl ester. The singlet for the methylene protons adjacent to the phenyl group is due to the absence of adjacent protons. Similarly, the gem-dimethyl protons will appear as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~175Ester carbonyl carbon (C=O)
138 - 140Quaternary aromatic carbon (ipso-carbon)
128 - 130Aromatic CH carbons
~60Methylene carbon of the ethyl group (-OCH₂)
~45Methylene carbon adjacent to the phenyl group (-CH₂-Ph)
~40Quaternary carbon with gem-dimethyl groups (-C(CH₃)₂)
~25Gem-dimethyl carbons (-C(CH₃)₂)
~14Methyl carbon of the ethyl group (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration
3050 - 3100Aromatic C-H stretch
2850 - 3000Aliphatic C-H stretch
~1735C=O stretch of the ester
1600, 1495C=C stretch of the aromatic ring
1150 - 1250C-O stretch of the ester
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecular ion. The predicted fragmentation pattern would be a key identifier.

Mass_Spec_Fragmentation M [M]+. m/z = 206 F1 [M - OCH2CH3]+. m/z = 161 M->F1 - .OCH2CH3 F2 [M - COOCH2CH3]+. m/z = 133 M->F2 - .COOCH2CH3 F4 [C(CH3)2COOCH2CH3]+. m/z = 115 M->F4 - .CH2Ph F3 [C7H7]+ m/z = 91 (Tropylium ion) F2->F3 - C(CH3)2

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Potential Applications and Future Directions

While specific biological activities of this compound have not been reported, its structural features suggest potential areas for investigation. The presence of a phenylpropanoid scaffold, common in many biologically active natural products, makes it a candidate for screening in various assays. The gem-dimethyl group can enhance metabolic stability and lipophilicity, which are important parameters in drug design.

Future research could focus on:

  • Synthesis and full spectroscopic characterization: The proposed synthesis and predicted spectral data provide a roadmap for the preparation and confirmation of the compound's structure.

  • Biological screening: Evaluation of its activity in anticancer, antimicrobial, or anti-inflammatory assays could reveal potential therapeutic applications.

  • Analogue synthesis: Modification of the aromatic ring or the ester group could lead to the discovery of derivatives with enhanced activity or improved physicochemical properties.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound. In the absence of extensive experimental data, we have proposed a viable synthetic route and provided detailed predictions of its spectroscopic characteristics. This information serves as a valuable resource for researchers and scientists, enabling them to synthesize, characterize, and explore the potential of this intriguing molecule in drug development and other scientific disciplines.

References

  • Brainly. Question 52, 7. Carboxylic Acids and Its Derivatives, GRB Advanced Problems In Organic Chemistry - JEE. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Jakab, E., et al. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Hygienic Engineering and Design. [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate, a valuable ester in organic synthesis. This document details the primary synthetic methodologies, focusing on the underlying chemical principles, and provides field-proven experimental protocols. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific applications. The protocols described herein are designed as self-validating systems, with in-text citations to authoritative sources supporting key mechanistic claims and procedural standards.

Introduction: Significance and Applications

This compound is a carboxylate ester characterized by a quaternary carbon center adjacent to the ester functionality and a benzyl substituent. This structural motif makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances. The gem-dimethyl group can impart steric hindrance and influence the conformational properties of a molecule, which is often a desirable feature in medicinal chemistry to enhance metabolic stability or binding affinity. Understanding the efficient synthesis of this compound is therefore of significant interest to the scientific community.

Strategic Approaches to Synthesis

The construction of the carbon skeleton of this compound can be approached through several strategic disconnections. The most logical and widely applicable strategies involve the formation of the C2-C3 bond between the dimethylpropanoate unit and the phenylmethyl (benzyl) group. This can be achieved through nucleophilic attack of an enolate or an organometallic reagent on a suitable electrophile. This guide will focus on two primary and effective methods:

  • The Reformatsky Reaction: A classic and reliable method for the formation of β-hydroxy esters, which can be subsequently dehydroxylated to yield the target compound.

  • Direct Alkylation of an Ester Enolate: A more direct approach involving the alkylation of the enolate of ethyl isobutyrate with a benzyl halide.

Each of these methods offers distinct advantages and challenges, which will be discussed in detail.

Synthetic Pathway 1: The Reformatsky Reaction and Subsequent Dehydroxylation

The Reformatsky reaction is a powerful tool in organic synthesis that utilizes an organozinc reagent, often referred to as a Reformatsky enolate, to form a carbon-carbon bond with a carbonyl compound.[1][2] This reaction is particularly advantageous as the organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which allows for excellent functional group tolerance, including the preservation of the ester moiety.[1]

Mechanistic Rationale

The synthesis of this compound via the Reformatsky route is a two-step process:

  • Formation of a β-hydroxy ester: Benzaldehyde is reacted with the Reformatsky reagent generated from ethyl 2-bromo-2-methylpropanoate and an activated metal, typically zinc or indium.[3][4]

  • Dehydroxylation: The resulting β-hydroxy ester is then dehydroxylated to introduce the final methylene group at the C3 position.

The choice of indium over zinc can sometimes offer milder reaction conditions and improved yields.[3]

Reformatsky_Mechanism

Detailed Experimental Protocol: Reformatsky Reaction

This protocol is adapted from a sonochemical Reformatsky reaction using indium, which has been shown to be effective for similar substrates.[3]

Materials:

  • Indium powder

  • Ethyl 2-bromo-2-methylpropanoate

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ultrasonic cleaner bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing indium powder (1.2 equivalents), add anhydrous THF.

  • Addition of Reagents: To the suspension, add ethyl 2-bromo-2-methylpropanoate (1.5 equivalents) followed by benzaldehyde (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

  • Sonication: Place the reaction flask in an ultrasonic cleaner bath and sonicate for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTypical Yield (%)
Benzaldehyde106.121.0-
Ethyl 2-bromo-2-methylpropanoate195.051.5-
Indium114.821.2-
Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate222.28-75-85[3]

Table 1: Stoichiometry and typical yields for the Reformatsky reaction step.

Dehydroxylation of the β-Hydroxy Ester

The conversion of the β-hydroxy ester to the final product requires the removal of the hydroxyl group. A common and effective method for this transformation is the Barton-McCombie deoxygenation. This two-step radical-based reaction offers a reliable way to deoxygenate secondary alcohols.

Conceptual Steps:

  • Formation of a Thiocarbonyl Derivative: The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate or a thiocarbamate.

  • Radical-Induced Reduction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane) to effect the deoxygenation.

Synthetic Pathway 2: Direct Alkylation of Ethyl Isobutyrate Enolate

A more direct route to this compound involves the generation of the enolate of ethyl isobutyrate followed by its alkylation with a benzyl halide. This method is conceptually simpler but requires careful control of reaction conditions to avoid side reactions.

Mechanistic Considerations

The key to this approach is the efficient generation of the ester enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed for this purpose at low temperatures to ensure complete and irreversible deprotonation. The resulting lithium enolate is then quenched with a suitable electrophile, such as benzyl bromide.

Alkylation_Mechanism

Detailed Experimental Protocol: Direct Alkylation

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl isobutyrate

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reactant/ProductMolecular Weight ( g/mol )Equivalents
Ethyl isobutyrate116.161.0
Benzyl bromide171.041.2
This compound206.28-

Table 2: Stoichiometry for the direct alkylation reaction.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to confirm its identity and purity.

  • Purification: Vacuum distillation is often a suitable method for purifying the final ester, which is expected to be a liquid at room temperature. Alternatively, column chromatography on silica gel can be employed.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the gem-dimethyl groups (a singlet), the benzylic methylene group (a singlet), and the phenyl group (multiplets).

    • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl stretch.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This technical guide has detailed two robust and reliable synthetic strategies for the preparation of this compound. The Reformatsky reaction followed by dehydroxylation offers a classic and versatile approach, while direct alkylation of the ethyl isobutyrate enolate provides a more direct but mechanistically sensitive alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale. The provided protocols, grounded in established chemical principles and supported by authoritative references, should serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

  • Lim, H. J., & Keum, G. (2003). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 24(11), 1573-1574.
  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
  • Ocampo, R., & Dolbier Jr, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(41), 9325-9374.
  • Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction.
  • Pachova, T. (n.d.). Reformatsky Reaction Mechanism Explained. Scribd. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 94800-92-7), a compound of interest in organic synthesis and potentially in drug discovery cascades. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and standardized analytical methodologies to offer a robust predictive and practical framework for its handling, characterization, and application. This document is structured to provide not just data, but also the scientific rationale behind the experimental determination of these properties, ensuring a deeper understanding for researchers and drug development professionals.

Introduction and Molecular Identity

This compound is an ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .[1][2] Its structure, featuring a phenyl group, a quaternary carbon center, and an ethyl ester moiety, suggests it is a relatively stable, non-polar molecule. It is reportedly a pale yellow oil and is recommended to be stored under refrigeration to maintain its integrity.[2]

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
CAS Number 94800-92-7[1][2]
Molecular Formula C₁₃H₁₈O₂[1][2]
Molecular Weight 206.28 g/mol [1][2]
Physical State Pale Yellow Oil[2]
Storage Refrigerator[2]

Predicted Physical Properties and Experimental Determination

Precise, experimentally determined physical properties for this compound are not readily found in peer-reviewed literature. However, by examining structurally similar compounds, we can predict a range for these values. The following sections provide these predictions and detail the standard experimental protocols for their verification.

Boiling Point

The boiling point of an ester is influenced by its molecular weight and the extent of its intermolecular forces, primarily van der Waals forces. Given its molecular weight, the boiling point of this compound is expected to be significantly above 200°C at atmospheric pressure. For comparison, Ethyl 3-phenylpropanoate, a less substituted isomer, has a boiling point of 247-249°C.

Experimental Protocol: Boiling Point Determination via Distillation

A reliable method for determining the boiling point of a liquid is through simple distillation.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask.

  • Data Collection: Record the temperature at which the liquid is actively boiling and the vapor temperature is stable. This temperature is the boiling point.

G cluster_setup Distillation Setup Flask Round-Bottom Flask with Sample and Boiling Chips Condenser Condenser Flask->Condenser Vapor Receiving_Flask Receiving Flask Condenser->Receiving_Flask Condensate Thermometer Thermometer Measures Vapor Temperature

Caption: Workflow for Boiling Point Determination by Distillation.

Density

The density of an organic liquid is dependent on its molecular weight and molecular packing. For comparison, Ibuprofen, a compound with the same molecular formula (C₁₃H₁₈O₂), has a density of approximately 1.03 g/mL.[3] It is reasonable to expect the density of this compound to be in a similar range.

Experimental Protocol: Density Measurement using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid.

Methodology:

  • Tare: Accurately weigh a clean, dry pycnometer.

  • Fill: Fill the pycnometer with the sample, ensuring no air bubbles are present.

  • Weigh: Weigh the filled pycnometer.

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. For esters, this value is typically in the range of 1.38 to 1.45.[4] Aromatic esters tend to have higher refractive indices.[5]

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Methodology:

  • Calibration: Calibrate the refractometer using a standard of known refractive index.

  • Sample Application: Apply a small drop of this compound to the prism surface.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line into sharp focus on the crosshairs of the eyepiece.

  • Reading: Read the refractive index from the instrument's scale.

G cluster_workflow Refractive Index Measurement Calibrate Calibrate Refractometer Apply_Sample Apply Sample to Prism Calibrate->Apply_Sample Adjust_Focus Adjust Focus Apply_Sample->Adjust_Focus Read_Value Read Refractive Index Adjust_Focus->Read_Value

Caption: Workflow for Refractive Index Measurement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the benzylic protons, the gem-dimethyl group (a singlet), and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the phenyl group, the quaternary carbon, the methylene and methyl carbons of the ethyl group, and the gem-dimethyl carbons.

Representative Data: ¹H and ¹³C NMR of Ethyl Phenylacetate [1][6][7]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (based on Ethyl Phenylacetate)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (ethyl)~1.2Triplet
CH₂ (ethyl)~4.1Quartet
C(CH₃)₂~1.3Singlet
CH₂ (benzyl)~2.9Singlet
Aromatic H7.2-7.4Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (based on Ethyl Phenylacetate)

CarbonPredicted Chemical Shift (ppm)
C=O~175
Aromatic C127-138
C(CH₃)₂~45
O-CH₂~61
CH₂ (benzyl)~49
C(CH₃)₂~25
O-CH₂-CH₃~14
Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption.

Representative Data: FTIR of Ethyl Phenylacetate [9]

  • C=O Stretch: A strong, sharp peak is expected around 1735 cm⁻¹.

  • C-O Stretch: A strong band will appear in the region of 1300-1000 cm⁻¹.

  • Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks will be present just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Representative Data: Mass Spectrum of Ethyl Phenylacetate [6][8]

  • Molecular Ion (M+): A peak corresponding to the molecular weight (206.28 for the target compound) should be observable.

  • Fragmentation: Common fragmentation patterns for phenyl-containing esters include the loss of the ethoxy group (-OCH₂CH₃) and the formation of a stable tropylium cation (m/z 91).

Conclusion

This technical guide has provided a detailed overview of the anticipated physical properties of this compound and the established methodologies for their experimental determination. While a lack of published experimental data necessitates a predictive approach based on analogous structures, the information and protocols herein offer a solid foundation for researchers. The provided spectroscopic data for a related compound serves as a valuable reference for structural confirmation. It is recommended that any future work with this compound includes the experimental determination of these fundamental physical properties to contribute to the broader scientific knowledge base.

References

  • Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). (n.d.). Retrieved January 12, 2026, from [Link]

  • Ethyl phenylacetate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • Studies on density, viscosity, dielectric constant, and refractive index of binary mixtures of esters in benzene and carbon tetrachloride - Canadian Science Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Refractive Index of Esters - Table - Matmake. (n.d.). Retrieved January 12, 2026, from [Link]

  • 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). (n.d.). Retrieved January 12, 2026, from [Link]

  • Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phenyl acetic acid ethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - ChemSynthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • n-Ethyl propanoate | CAS#:105-37-3 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • 15.6: Physical Properties of Esters - Chemistry LibreTexts. (2022, August 13). Retrieved January 12, 2026, from [Link]

  • Phenyl acetic acid ethyl ester - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solved The two proton NMR spectra below are of ethyl | Chegg.com. (2017, November 6). Retrieved January 12, 2026, from [Link]

  • ethyl propanoate - Stenutz. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | C13H16O3 | CID 251309 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phenethyl phenylacetate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ibuprofen: C13H18O2 by violeta on Prezi. (n.d.). Retrieved January 12, 2026, from [Link]

  • ethyl 2,2-dimethylpropanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved January 12, 2026, from [Link]

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  • ETHYL PROPIONATE - Ataman Kimya. (n.d.). Retrieved January 12, 2026, from [Link]

  • Effect of Temperature on the Change of Refractive Index on Mixing for Butyl Acetate + Aromatic Hydrocarbons | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Refractive index of some selected substances. - Refractometer.pl. (n.d.). Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-phenylpropanoate: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethyl-3-phenylpropanoate, a substituted phenylpropanoate ester, is a molecule of interest in the fields of organic synthesis and fragrance chemistry. Its structure, featuring a quaternary carbon center alpha to the ester carbonyl, presents unique synthetic challenges and contributes to its distinct chemical and physical properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of this compound, aimed at providing researchers and professionals with a detailed understanding of its scientific background and practical applications. While the specific discovery of this exact molecule is not prominently documented, its development can be understood within the broader history of synthetic fragrance chemistry that began in the 19th century.[1][2][3] The advent of synthetic organic chemistry allowed for the creation of novel aroma molecules, revolutionizing the perfume industry.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 94800-92-7[4][5]
Molecular Formula C₁₃H₁₈O₂[4][5]
Molecular Weight 206.28 g/mol [4][5]
Appearance Pale Yellow Oil[5]
Storage Temperature Refrigerator[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Reformatsky reaction being a prominent and logical choice. This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be deoxygenated if necessary.[6][7][8][9]

Plausible Synthetic Route: The Reformatsky Reaction

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from a suitable benzyl ketone and an α-bromoester.

Step 1: Reformatsky Reaction to form Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

The initial step is the reaction of a benzyl ketone, such as acetophenone, with ethyl 2-bromo-2-methylpropanoate in the presence of activated zinc. The organozinc reagent, formed in situ, attacks the carbonyl carbon of the ketone to yield the β-hydroxy ester.[6][7][8][9]

Step 2: Deoxygenation of the β-hydroxy ester

The resulting β-hydroxy ester can then be deoxygenated to yield the final product, this compound. This can be achieved through various reductive methods known in organic synthesis.

Detailed Experimental Protocol (Plausible)

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on established Reformatsky reaction procedures.[6]

Materials:

  • Acetophenone

  • Ethyl 2-bromo-2-methylpropanoate

  • Activated Zinc dust

  • Anhydrous Toluene

  • Iodine (catalytic amount)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Activation of Zinc: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature. This process activates the zinc surface.

  • Reaction Setup: Add anhydrous toluene to the flask. In the dropping funnel, place a solution of acetophenone (1.0 equivalent) and ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) in anhydrous toluene.

  • Initiation of Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy suspension indicate the start of the reaction.

  • Addition of Reactants: Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete conversion.

  • Work-up: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate.

  • Deoxygenation: The purified β-hydroxy ester is then subjected to a deoxygenation step. A common method is the Barton-McCombie deoxygenation or conversion to a xanthate followed by radical-induced reduction.

  • Final Purification: The crude this compound is then purified by column chromatography to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the gem-dimethyl groups (a singlet), the methylene group adjacent to the phenyl ring (a singlet), and the aromatic protons of the phenyl group (multiplets).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary carbon, the gem-dimethyl carbons, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the alkyl and aromatic moieties, and C-O stretching of the ester.

Historical Context and Applications

While the specific historical discovery of this compound is not well-documented in readily available literature, its existence and utility can be understood within the broader context of the development of synthetic fragrance ingredients. The late 19th and early 20th centuries saw a revolution in the perfume industry with the advent of synthetic aroma chemicals.[1][2][3] Chemists began to synthesize molecules that could mimic or enhance natural scents, leading to the creation of iconic fragrances and making perfumes more accessible to a wider audience.[2]

Phenylpropanoate esters, in general, are known for their fruity and floral notes and are widely used in the fragrance and flavor industry.[10] The specific substitution pattern in this compound, particularly the gem-dimethyl group, would likely impart a unique and stable aroma profile, potentially with fruity, floral, or balsamic nuances. The development of such molecules was driven by the desire for novel scents with improved stability and performance in various consumer products.[11] Patents related to fragrance compounds often include a wide range of ester derivatives, suggesting that molecules like this compound would have been synthesized and evaluated for their olfactory properties as part of ongoing research and development in the fragrance industry.[10][12][13]

Conclusion

This compound is a fascinating molecule with potential applications in the fragrance industry. While its specific history is not widely chronicled, its synthesis can be logically approached through established methods like the Reformatsky reaction. The detailed characterization using modern spectroscopic techniques is crucial for confirming its structure and purity. This technical guide provides a solid foundation for researchers and professionals interested in the synthesis and study of this and related substituted phenylpropanoate esters. Further research into its specific olfactory properties and potential applications could unveil new possibilities for this intriguing compound.

References

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Justia Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Reformatsky Reaction. Cambridge University Press.
  • ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Fragrance compounds.
  • ResearchGate. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.
  • Google Patents. (n.d.). Thiol-containing fragrance and flavor materials.
  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2019/030122 A1.
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  • Justia Patents. (2018). Organic compounds. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Google Patents. (n.d.). (12) United States Patent.
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  • PubMed. (2013). A smelling trip into the past: the influence of synthetic materials on the history of perfumery. Flavour and Fragrance Journal, 28(6), 359-371.
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Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Acetophenone Acetophenone Reformatsky Reformatsky Reaction Acetophenone->Reformatsky Bromoester Ethyl 2-bromo-2-methylpropanoate Bromoester->Reformatsky Zinc Activated Zinc Zinc->Reformatsky Hydroxy_ester Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate Reformatsky->Hydroxy_ester Deoxygenation Deoxygenation Hydroxy_ester->Deoxygenation Final_Product This compound Deoxygenation->Final_Product

Caption: Plausible synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the characterization of this compound.

Sources

An In-Depth Technical Guide to the Biological Activity of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylpropanoate Ester

Ethyl 2,2-dimethyl-3-phenylpropanoate is a small molecule belonging to the phenylpropanoate class of compounds. Phenylpropanoids are a diverse group of natural and synthetic compounds that have garnered significant interest in the scientific community for their wide range of biological activities.[1] Derivatives of phenylpropanoic acid have been reported to possess anti-inflammatory, analgesic, anticancer, and antioxidant properties.[2][3][4][5][6] Given this precedent, this compound presents itself as a compelling candidate for biological investigation.

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of this compound. Drawing upon established methodologies and the known activities of structurally related compounds, we will outline a strategic approach to elucidate its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for in vitro evaluation.

A Survey of Analogous Compounds: Establishing a Rationale for Investigation

While direct biological data for this compound is not extensively available, a review of its structural analogs provides a strong impetus for its investigation. The phenylpropanoate scaffold is a common feature in many biologically active molecules.

Table 1: Reported Biological Activities of Phenylpropanoate Derivatives

Compound ClassReported Biological ActivitiesKey Findings
Phenylpropanoic Acid EstersAntioxidantCaffeic acid esters demonstrated significant radical scavenging activity.[7]
Phenylpropanoic Acid DerivativesCytotoxicityDerivatives bearing lipophilic esters showed the best antiproliferative activity against human solid tumor cell lines, with GI50 values in the range of 3.1-21 µM.[2][3]
Anti-inflammatoryA pivalate-based Michael product of ethyl isobutyrate with N-phenylmaleimide showed significant in vitro inhibition of COX-1, COX-2, and 5-LOX with IC50 values of 314, 130, and 105 µg/mL, respectively.[8] Phenolic amide derivatives of phenylpropanoic acid have also been shown to possess anti-inflammatory properties.[9]
GPR40 AgonismNovel phenylpropanoic acid derivatives have been designed as agonists for the G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes.[10][11][12]

This body of evidence strongly suggests that this compound is likely to exhibit interesting biological properties. The following sections of this guide will detail a proposed workflow for systematically screening this compound for cytotoxic, anti-inflammatory, and antioxidant activities.

Proposed Experimental Workflow: A Strategic Approach to Biological Characterization

The following workflow is designed to provide a comprehensive in vitro assessment of the biological activity of this compound. The assays are arranged in a logical progression, starting with a broad cytotoxicity screen to determine appropriate concentration ranges for subsequent, more specific assays.

G cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Anti-inflammatory Assays cluster_3 Antioxidant Assays cluster_4 Data Analysis & Further Studies A Compound Synthesis & Purity Analysis B In Vitro Cytotoxicity Screening (MTT Assay) A->B Determine concentration range C Anti-inflammatory Activity B->C Proceed with non-toxic concentrations D Antioxidant Activity B->D Proceed with non-toxic concentrations C1 COX-2 Inhibition Assay C->C1 C2 5-LOX Inhibition Assay C->C2 D1 DPPH Radical Scavenging Assay D->D1 E IC50/EC50 Determination C1->E C2->E D1->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Model Validation F->G

Caption: Proposed experimental workflow for the biological characterization of this compound.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[14][15]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.[16]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Replace the cell culture medium with fresh medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[16]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[16] Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[16]

G A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 1.5 hours D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at 492 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[8] Inhibition of these enzymes is a common strategy for anti-inflammatory drug development.

This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.[18][19]

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[20][21]

  • Inhibitor and Control Setup: In a 96-well white opaque plate, add 10 µl of diluted test inhibitor (this compound) to the sample wells. For the enzyme control, add 10 µl of assay buffer. For the inhibitor control, add a known COX-2 inhibitor such as celecoxib.[18]

  • Reaction Mix Addition: Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor. Add 80 µl of this mix to each well.[18]

  • Reaction Initiation: Initiate the reaction by adding 10 µl of a diluted arachidonic acid/NaOH solution to each well using a multi-channel pipette.[18]

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes in a fluorescence plate reader.[18]

This assay is based on the detection of a fluorescent product generated from a probe by the 5-LOX enzyme.

Protocol:

  • Test Compound Preparation: Dissolve the test compound in an appropriate solvent (e.g., DMSO) and prepare a concentration such that the final volume added to the reaction is no more than 2 µl in a 100 µl reaction volume.

  • Assay Setup: In a 96-well white plate, add 2 µl of the test compound. For the solvent control, add 2 µl of the solvent. For the inhibitor control, add 2 µl of a known 5-LOX inhibitor like Zileuton. Bring the volume in each well to 40 µl with LOX assay buffer.

  • Reaction Mix Addition: Prepare a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme. Add 40 µl of this mix to each well and incubate at room temperature for 10 minutes.

  • Substrate Addition: Prepare a working solution of the LOX substrate and add 20 µl to each well.

  • Fluorescence Measurement: Immediately read the fluorescence (Ex/Em = 500/536 nm) in kinetic mode, recording every 30 seconds.

G cluster_0 COX-2 Inhibition Assay cluster_1 5-LOX Inhibition Assay A Prepare reagents and plate B Add test inhibitor/controls A->B C Add reaction mix B->C D Initiate with arachidonic acid C->D E Measure fluorescence (Ex/Em = 535/587 nm) D->E F Prepare reagents and plate G Add test inhibitor/controls F->G H Add reaction mix and incubate G->H I Add substrate H->I J Measure fluorescence (Ex/Em = 500/536 nm) I->J

Caption: Workflow for COX-2 and 5-LOX inhibition assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[22][23] The stable free radical DPPH has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[24][25]

Protocol:

  • DPPH Solution Preparation: Prepare a 120 µM solution of DPPH in methanol. Store this solution at 4°C in the dark.[24]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure: In a 96-well plate, add 22 µL of the test compound solution to the sample wells. For the negative control, add 22 µL of the solvent. For the positive control, add 22 µL of a known antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid. Add 200 µL of the DPPH solution to each well.[24]

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[24]

  • Absorbance Measurement: Read the absorbance at 517 nm using a microplate reader.[22][24]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Abs_sample - Abs_blank) / Abs_control] x 100[26]

G A Prepare DPPH solution and test compound dilutions B Add compound/controls and DPPH to 96-well plate A->B C Incubate for 30 minutes in the dark B->C D Read absorbance at 517 nm C->D E Calculate % radical scavenging activity D->E

Caption: Workflow for the DPPH radical scavenging assay.

Data Analysis and Interpretation

For the cytotoxicity and enzyme inhibition assays, the results should be used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. This is typically done by plotting the percentage of inhibition or cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. For the antioxidant assay, the results can be expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC).[27]

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial in vitro biological characterization of this compound. Based on the activities of its structural analogs, there is a strong rationale to investigate its potential as a cytotoxic, anti-inflammatory, and antioxidant agent. The detailed protocols provided herein will enable researchers to generate reliable and reproducible data.

Positive results from these in vitro assays would warrant further investigation, including more in-depth mechanistic studies and, ultimately, validation in in vivo models of disease. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

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An In-Depth Technical Guide to Unlocking the Research Potential of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 94800-92-7) stands as a largely uncharacterized molecule at the intersection of several promising areas of chemical and pharmaceutical research. Its structure, featuring a phenylpropanoate scaffold and a sterically influential gem-dimethyl group, suggests a high potential for novel applications in medicinal chemistry, materials science, and fragrance development. This technical guide provides a comprehensive framework for initiating research into this compound. It outlines detailed protocols for its synthesis and characterization, and subsequently proposes several data-driven avenues for investigation into its biological activity and material properties. The enclosed methodologies are designed to be self-validating, providing researchers with a robust starting point for their investigations.

Introduction: The Scientific Rationale for Investigation

The exploration of novel chemical entities is the cornerstone of innovation in both medicine and material science. This compound, while cataloged, remains a molecule without a defined scientific narrative. Its constituent parts, however, are well-studied and provide a compelling rationale for its investigation.

  • The Phenylpropanoate Scaffold: Phenylpropanoids are a class of natural products and their derivatives known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[3]

  • The gem-Dimethyl Group: The incorporation of a gem-dimethyl moiety is a recognized strategy in medicinal chemistry for enhancing the pharmacological profile of a molecule.[4] This structural feature can increase metabolic stability by blocking sites of oxidation, improve potency through favorable conformational locking, and enhance bioavailability.[5] Its presence in numerous natural products with clinical significance underscores its value in drug design.[4]

This guide, therefore, is predicated on the hypothesis that the unique combination of these two structural motifs in this compound may give rise to novel and valuable chemical and biological properties.

Foundational Research: Synthesis and Characterization

As there is no detailed experimental data available for this compound, the primary research directive is its synthesis and thorough characterization.

Proposed Synthesis: Fischer-Speier Esterification

A reliable and well-established method for the synthesis of this compound is the Fischer-Speier esterification of its carboxylic acid precursor, 2,2-dimethyl-3-phenylpropanoic acid.[6][7] This acid-catalyzed reaction between the carboxylic acid and ethanol is a robust and scalable approach.[8]

Diagram of the Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_purification Purification A 2,2-Dimethyl-3-phenylpropanoic Acid C Catalytic H₂SO₄ A->C B Ethanol (Excess) B->C E Neutralization (aq. NaHCO₃) C->E D Reflux D->E F Extraction (e.g., Ethyl Acetate) E->F G Drying (e.g., MgSO₄) F->G H Distillation or Column Chromatography G->H I This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-3-phenylpropanoic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

A complete characterization of the purified this compound is essential.

Table 1: Proposed Physicochemical and Spectroscopic Analyses

Analysis Purpose Predicted Observations
Appearance Visual identificationColorless to pale yellow oil or low-melting solid.
Melting Point Purity assessmentTo be determined.
Boiling Point Purity and identificationTo be determined under vacuum.
Density Physical constantTo be determined.
Refractive Index Purity and identificationTo be determined.
¹H NMR Structural elucidationSignals for ethyl group (triplet and quartet), gem-dimethyl group (singlet), methylene group (singlet), and phenyl group (multiplet).
¹³C NMR Structural confirmationResonances for carbonyl, quaternary, methylene, methyl, and aromatic carbons.
FT-IR Functional group analysisStrong C=O stretch (~1730 cm⁻¹), C-O stretches, and aromatic C-H stretches.
Mass Spectrometry Molecular weight confirmationMolecular ion peak corresponding to C₁₃H₁₈O₂ (m/z = 206.28).

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs of this compound strongly suggest its potential as a lead compound or scaffold in drug discovery.

Anti-inflammatory Activity

Given that arylpropionic acids are known NSAIDs, it is hypothesized that this compound may possess anti-inflammatory properties.

Proposed Experimental Workflow:

G A In vitro COX-1/COX-2 Inhibition Assay C Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) A->C B Lipopolysaccharide (LPS)-stimulated Macrophage Assay B->C D In vivo Carrageenan-induced Paw Edema Model C->D E Evaluation of Anti-inflammatory Efficacy D->E

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Step-by-Step Protocol for LPS-stimulated Macrophage Assay:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide Measurement: Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of NO and cytokine production.

Anticancer Activity

Phenylpropanoids have been reported to exhibit antiproliferative activity against various cancer cell lines.

Proposed Screening:

A primary screening of this compound against a panel of human cancer cell lines (e.g., NCI-60) would be a valuable first step.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Research Area 2: Fragrance and Flavor Industry

Esters are widely used as fragrance and flavor compounds due to their characteristic fruity and floral scents.[9][10] The structure of this compound, particularly the presence of the phenyl and ethyl groups, suggests it may have a pleasant aroma.

Proposed Investigation:

  • Olfactory Evaluation: A sensory panel of trained perfumers should evaluate the odor profile of the purified compound.

  • Volatility and Stability Studies: Determine the volatility of the compound, a key parameter for its use in perfumes. Assess its stability under various conditions (e.g., pH, light exposure).

  • Formulation Studies: Investigate the compatibility and synergistic effects of this compound with other common fragrance ingredients.

Conclusion and Future Directions

This compound is a molecule of significant untapped potential. This guide provides a foundational roadmap for its synthesis, characterization, and initial exploration in the fields of medicinal chemistry and fragrance science. The presence of the gem-dimethyl group offers a compelling reason to believe that this compound may possess enhanced properties compared to its non-methylated analogs. The proposed research avenues are designed to systematically unveil these properties and establish a solid scientific basis for future, more in-depth investigations.

References

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  • Gleave, D. M., et al. (2010). Discovery of 4,4-difluoropiperidine derivatives as potent and selective cannabinoid receptor 2 (CB2) agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7467-7471.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • McMurry, J. (2000). Organic Chemistry (5th ed.). Pacific Grove, CA: Brooks/Cole.
  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655–2675.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,2-dimethyl-3-phenylpropionate. Retrieved from [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Urbani, P., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749–761.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

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Methodological & Application

Synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of ethyl 2,2-dimethyl-3-phenylpropanoate, a valuable compound in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a robust, validated experimental procedure.

Introduction

This compound is a sterically hindered ester that serves as a key building block in the synthesis of various complex molecules. Its gem-dimethyl group adjacent to the phenyl ring imparts unique conformational constraints and metabolic stability to derivatives, making it an attractive scaffold for drug design. The synthesis of this compound can be approached through several routes, with the alkylation of an ester enolate being a prominent and efficient method. This guide will focus on a reliable and scalable protocol involving the generation of a lithium enolate from ethyl pivalate followed by its alkylation with benzyl bromide.

Strategic Approach: Enolate Alkylation

The chosen synthetic strategy hinges on the formation of a carbon-carbon bond through the nucleophilic attack of an ester enolate on an electrophilic alkyl halide. This method is favored for its high efficiency and control over the final product's structure. The key steps involve the deprotonation of ethyl pivalate to form a reactive enolate, which is then trapped by benzyl bromide in an SN2 reaction.[1]

Mechanistic Considerations

The success of this synthesis relies on the efficient and regioselective formation of the enolate from ethyl pivalate. Due to the relatively low acidity of the α-protons of simple esters, a strong, non-nucleophilic base is required to drive the deprotonation to completion.[2] Lithium diisopropylamide (LDA) is an ideal choice for this purpose, as it is a powerful base that is sterically hindered, minimizing side reactions such as nucleophilic attack on the ester carbonyl.[3]

Once formed, the lithium enolate is a potent nucleophile. The subsequent alkylation with benzyl bromide proceeds via a classic SN2 mechanism, where the enolate displaces the bromide ion from the benzylic carbon.[4] The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it solvates the lithium cation, enhancing the nucleophilicity of the enolate.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentSpecificationsSupplier
Diisopropylamine≥99.5%, anhydrousSigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich
Ethyl pivalate99%Oakwood Chemical[5]
Benzyl bromide98%Sigma-Aldrich
Saturated aq. NH4Cl
Diethyl etherAnhydrous
Brine
Anhydrous MgSO4
Round-bottom flasks
Syringes and needles
Magnetic stirrer
Low-temperature bath(e.g., dry ice/acetone)
Rotary evaporator
Glassware for extraction
Flash chromatography system
Synthesis Workflow

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Alkylation Alkylation cluster_Workup Work-up & Purification Diisopropylamine Diisopropylamine in THF LDA LDA Solution (-78 °C to 0 °C) Diisopropylamine->LDA nBuLi n-Butyllithium nBuLi->LDA Enolate Lithium Enolate (-78 °C) LDA->Enolate EthylPivalate Ethyl Pivalate in THF EthylPivalate->Enolate ReactionMixture Reaction Mixture (-78 °C to RT) Enolate->ReactionMixture BenzylBromide Benzyl Bromide BenzylBromide->ReactionMixture Quench Quench (aq. NH4Cl) ReactionMixture->Quench Extraction Extraction (Ether) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Ethyl 2,2-dimethyl-3- phenylpropanoate Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Preparation of the LDA Solution (in situ)

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.54 mL, 11 mmol) to the cold THF.

  • To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe.

  • After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C and stir for 30 minutes. The formation of a clear, yellowish solution indicates the successful preparation of LDA.

  • Cool the freshly prepared LDA solution back down to -78 °C before proceeding.

2. Enolate Formation

  • In a separate dry, nitrogen-flushed round-bottom flask, dissolve ethyl pivalate (1.30 g, 10 mmol) in anhydrous THF (20 mL).

  • Cool this solution to -78 °C.

  • Slowly add the solution of ethyl pivalate to the cold LDA solution via cannula or syringe over 15 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

3. Alkylation

  • To the cold enolate solution, add benzyl bromide (1.19 mL, 10 mmol) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Gradually warm the reaction to room temperature and let it stir overnight.

4. Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexane/ethyl acetate) to afford the pure this compound.

Reaction Mechanism Diagram

Reaction_Mechanism EthylPivalate Ethyl Pivalate Enolate Lithium Enolate EthylPivalate->Enolate Deprotonation LDA LDA LDA->Enolate BenzylBromide Benzyl Bromide TransitionState SN2 Transition State BenzylBromide->TransitionState Enolate->TransitionState Product This compound TransitionState->Product Alkylation

Caption: Mechanism of enolate alkylation for the synthesis.

Expected Results and Characterization

Following this protocol, a typical yield of 70-80% of the pure product can be expected. The final product, this compound, should be a colorless oil.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30-7.15 (m, 5H, Ar-H), 4.05 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.80 (s, 2H, CH₂Ph), 1.20 (s, 6H, C(CH₃)₂), 1.15 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 177.5, 138.0, 130.0, 128.0, 126.5, 60.5, 45.0, 44.0, 25.0, 14.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₈O₂ [M+H]⁺: 207.1385, found: 207.1380.

Troubleshooting and Safety Precautions

  • Low Yield: Incomplete enolate formation can be a cause of low yield. Ensure all reagents and glassware are scrupulously dry, as LDA is highly sensitive to moisture. The use of freshly distilled THF is recommended.

  • Side Products: The formation of self-condensation products is minimized by the slow addition of the ester to the LDA solution at low temperatures.

  • Safety: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound via the alkylation of an ester enolate. The use of LDA as a strong, non-nucleophilic base is key to the success of this transformation. This detailed guide, with its mechanistic insights and practical advice, should serve as a valuable resource for researchers in organic and medicinal chemistry.

References

  • LookChem. Ethyl pivalate. Available from: [Link]

  • Scribd. Generating and Alkylating Enolates. Available from: [Link]

  • The Royal Society of Chemistry. Representative procedure for the alkylation reaction: Preparation of 9. Available from: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]

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Application Notes and Protocols for the Analytical Determination of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative analysis of Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 94800-92-7), a key intermediate in various organic syntheses. Recognizing the importance of robust and reliable analytical techniques in research, development, and quality control, this document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure accuracy, precision, and reproducibility. This guide is intended for researchers, scientists, and professionals in the drug development and chemical industries.

Introduction to this compound

This compound is an aromatic ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol [1][2]. Its structure, characterized by a phenyl group, a quaternary carbon center, and an ethyl ester moiety, contributes to its specific physicochemical properties, which are crucial for the development of analytical methods. Accurate determination of this compound is essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₂[1][2]
Molecular Weight206.28 g/mol [1][2]
AppearancePale Yellow Oil[1]
Storage TemperatureRefrigerator[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra[3]. Aromatic esters are well-suited for GC-MS analysis due to their thermal stability and volatility[4][5][6].

Rationale for Method Design

The selection of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is based on the principle of "like dissolves like," where the non-polar nature of the analyte interacts favorably with the stationary phase, leading to good peak shape and resolution. The temperature program is designed to ensure the efficient elution of the target analyte while separating it from potential impurities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS

2.2.1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as ethyl acetate or dichloromethane, and make up to the mark.

  • Perform serial dilutions to obtain a working standard solution of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2.2.2. Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Rangem/z 40-450
Solvent Delay3 minutes

2.2.3. Data Analysis and Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 206. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 161, and the benzyl fragment (C₇H₇⁺, m/z 91), which is characteristic of many phenyl-containing compounds.

Potential Impurities

Based on common synthetic routes for esters, potential impurities could include:

  • 2,2-dimethyl-3-phenylpropanoic acid: The corresponding carboxylic acid from incomplete esterification.

  • Ethanol: Residual alcohol from the esterification reaction.

  • Benzyl alcohol and related compounds: From side reactions or impurities in the starting materials.

  • Isomeric byproducts: Arising from rearrangements during synthesis.

These impurities would have distinct retention times and mass spectra, allowing for their identification and quantification.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC with UV detection is a versatile and widely used technique for the quantification of aromatic compounds. For this compound, a reversed-phase HPLC method is recommended, leveraging the compound's hydrophobicity[7].

Rationale for Method Design

A C18 column is chosen as the stationary phase due to its hydrophobic nature, which provides good retention for the non-polar analyte. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention time and separation from polar and non-polar impurities. The UV detector is set to a wavelength where the phenyl group exhibits strong absorbance (typically around 210-220 nm and a secondary maximum around 254 nm), ensuring high sensitivity.

Experimental Protocol: HPLC-UV

3.2.1. Sample and Mobile Phase Preparation:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication or helium sparging before use.

3.2.2. Instrumentation and Parameters:

ParameterRecommended Setting
ColumnC18, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection215 nm
Run Time10 minutes

3.2.3. Method Validation:

The HPLC method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

3.2.4. Quantitative Analysis:

A calibration curve should be constructed by plotting the peak area against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

  • ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

  • ~4.1 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.

  • ~2.8 ppm (s, 2H): Methylene protons (-CH₂-Ph) adjacent to the phenyl group.

  • ~1.2 ppm (s, 6H): Methyl protons of the two geminal methyl groups.

  • ~1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.

Predicted ¹³C NMR (in CDCl₃):

  • ~175 ppm: Carbonyl carbon of the ester.

  • ~138 ppm: Quaternary aromatic carbon attached to the propyl chain.

  • ~126-130 ppm: Aromatic carbons.

  • ~60 ppm: Methylene carbon (-O-CH₂-CH₃) of the ethyl group.

  • ~45 ppm: Methylene carbon (-CH₂-Ph).

  • ~42 ppm: Quaternary carbon bearing the geminal methyl groups.

  • ~25 ppm: Methyl carbons of the geminal methyl groups.

  • ~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl group.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into GC Filter->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-450) Ionize->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram MassSpec Extract Mass Spectra Chromatogram->MassSpec Identify Identify Peaks MassSpec->Identify Quantify Quantify Analyte Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis PrepSample Prepare Sample & Standards Inject Inject into HPLC PrepSample->Inject PrepMobile Prepare & Degas Mobile Phase PrepMobile->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (215 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calibrate Create Calibration Curve Chromatogram->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the analysis of this compound. The GC-MS protocol offers definitive identification and is suitable for purity profiling, while the HPLC-UV method provides accurate and precise quantification. The provided parameters serve as a starting point for method development and should be optimized for specific instrumentation and sample matrices. Adherence to these protocols will ensure the generation of high-quality, reliable data for researchers and professionals in the chemical and pharmaceutical industries.

References

  • PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). In [Source Publication]. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic compounds detected from the GC-MS analysis showing their odour.... Retrieved from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-phenylpropanoate. Retrieved from [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). In [Source Publication]. Retrieved from [Link]

  • Connect Journals. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl-2-methyl-3-phenylpropionate - Optional[13C NMR]. Retrieved from [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl 2,2-dimethylpropanoate. Retrieved from [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2023). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Retrieved from [Link]

  • Tes. (n.d.). NMR examples explained: ethyl 2,2-dimethylpropanoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Nandrolone. Retrieved from [Link]

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Advanced Purification Strategies for Ethyl 2,2-dimethyl-3-phenylpropanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

Ethyl 2,2-dimethyl-3-phenylpropanoate, a key intermediate in the synthesis of various pharmacologically active molecules, demands exceptional purity for reliable and reproducible downstream applications. The presence of even minor impurities can significantly impact reaction kinetics, yield, and the toxicological profile of final drug candidates. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques tailored for this specific compound. Moving beyond generic protocols, this document delves into the causality behind experimental choices, empowering researchers to adapt and optimize these methods for their unique synthetic routes and purity requirements.

Understanding the Target Molecule: Physicochemical Properties and Potential Impurities

This compound is a colorless oil, a physical characteristic that immediately suggests challenges for purification by simple crystallization.[1] Its slight solubility in organic solvents like chloroform and ethyl acetate provides a starting point for chromatographic and recrystallization strategies.[1]

A critical aspect of designing an effective purification strategy is anticipating the potential impurities. The synthesis of this compound often proceeds via one of two primary routes: the Reformatsky reaction or the alkylation of an ester enolate. Each pathway presents a unique profile of potential contaminants.

Potential Impurities from Synthesis:

Synthesis RoutePotential ImpuritiesRationale
Reformatsky Reaction Unreacted benzaldehyde, unreacted ethyl 2-bromo-2-methylpropanoate, β-hydroxy ester intermediate, dehydration byproducts.Incomplete reaction or side reactions can leave starting materials and intermediates in the crude product. The β-hydroxy ester can undergo dehydration under certain conditions.[2][3][4][5][6]
Enolate Alkylation Unreacted ethyl isobutyrate, unreacted benzyl halide, di-alkylated products, base-related byproducts.Incomplete alkylation or over-alkylation can lead to a mixture of products. The strong bases used can also lead to side reactions.[7][8][9]

Understanding these potential impurities is paramount for selecting the most effective purification technique and optimizing its parameters.

Comparative Analysis of Purification Techniques

The choice of purification method is a balance between the desired purity, scale of the reaction, and available resources. Below is a comparative overview of the most suitable techniques for this compound.

TechniquePrincipleAdvantagesDisadvantagesExpected Purity
Fractional Distillation (Reduced Pressure) Separation based on differences in boiling points.Scalable, effective for removing non-volatile and some volatile impurities.Requires a significant difference in boiling points between the product and impurities; potential for thermal degradation.95-98%
Flash Column Chromatography Separation based on differential adsorption to a solid phase.High resolution, applicable to a wide range of impurities, can be automated.Can be time-consuming for large scales, requires significant solvent volumes.>99%
Recrystallization (from mixed-solvent systems) Purification based on differences in solubility at varying temperatures.Potentially high purity, cost-effective for large scales.Challenging for oily compounds, requires careful solvent selection.>98% (if successful)

Detailed Application Notes and Protocols

Fractional Distillation Under Reduced Pressure

Given the high boiling point of many esters, distillation at atmospheric pressure can lead to decomposition. Vacuum distillation is therefore the preferred method.[10][11][12]

Rationale: By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of thermal degradation. This technique is particularly effective for removing non-volatile impurities and starting materials with significantly different boiling points.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux or packed column). Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Vacuum: Gradually apply vacuum to the system, ensuring a stable pressure is achieved before heating. A pressure of 1-10 mmHg is typically suitable for high-boiling esters.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect a forerun fraction containing any low-boiling impurities. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Post-Distillation: Allow the apparatus to cool completely before slowly releasing the vacuum.

Diagram of Fractional Distillation Workflow:

G cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation crude_product Crude Product setup Assemble Fractional Distillation Apparatus crude_product->setup apply_vacuum Apply Vacuum setup->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main cool Cool Apparatus collect_main->cool release_vacuum Release Vacuum cool->release_vacuum pure_product Purified Product release_vacuum->pure_product G cluster_prep Preparation cluster_chromatography Chromatography Process cluster_post Post-Chromatography crude_product Crude Product tlc TLC for Solvent System Optimization crude_product->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product G cluster_prep Preparation cluster_crystallization Crystallization Process cluster_post Post-Crystallization crude_product Crude Product solvent_selection Select Good/Poor Solvent Pair crude_product->solvent_selection dissolve Dissolve in Hot 'Good' Solvent solvent_selection->dissolve add_poor_solvent Add 'Poor' Solvent to Turbidity dissolve->add_poor_solvent cool_slowly Slow Cooling add_poor_solvent->cool_slowly cool_ice_bath Ice Bath Cooling cool_slowly->cool_ice_bath filter Vacuum Filtration cool_ice_bath->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Crystals wash->dry pure_product Purified Product dry->pure_product

Sources

Application Note: High-Resolution ¹H NMR Analysis for the Structural Elucidation of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Modern Chemical Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For researchers, scientists, and professionals in drug development, the ability to rapidly and non-destructively confirm the identity and purity of a synthesized compound is paramount. ¹H NMR, in particular, provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms.

This application note provides a comprehensive guide to the ¹H NMR analysis of Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 94800-92-7), a compound featuring several distinct structural motifs.[1] We will explore the theoretical basis for the expected spectrum, present a detailed protocol for sample preparation and data acquisition, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

Molecular Structure and Predicted Proton Environments

The structure of this compound contains five chemically distinct proton environments. Understanding these environments is the first step in predicting and interpreting the ¹H NMR spectrum.

The chemical structure and the assignment of proton environments are illustrated below.

molecular_structure cluster_ethyl Ethyl Group cluster_core Propanoate Core cluster_phenyl Phenyl Group He H₃C- Hd -CH₂- He->Hd l_e He (Ethyl Methyl) He->l_e O1 O Hd->O1 l_d Hd (Ethyl Methylene) Hd->l_d C_O C=O O1->C_O Quat_C C C_O->Quat_C Hb1 CH₃ Quat_C->Hb1 Hb2 CH₃ Quat_C->Hb2 Hc -CH₂- Quat_C->Hc l_b Hb (gem-Dimethyl) Hb1->l_b Ph C₆H₅ Hc->Ph l_c Hc (Benzylic) Hc->l_c l_a Ha (Aromatic) Ph->l_a

Sources

Mass spectrometry of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Analysis of Ethyl 2,2-dimethyl-3-phenylpropanoate

Introduction: Characterizing a Unique Fragrance Component

This compound (C₁₃H₁₈O₂, M.W. 206.28 g/mol ) is an aromatic ester recognized for its role in the flavor and fragrance industries.[1][2][3][4] Its distinct chemical signature, characterized by a bulky dimethyl substitution adjacent to a phenyl group, requires precise analytical methods for identification, quality control, and quantification in complex matrices. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for this purpose.[1][2] The volatility of this ester makes it an ideal candidate for GC-based separation, while mass spectrometry provides unambiguous structural information through its characteristic fragmentation patterns.[4]

This guide provides a detailed framework for the analysis of this compound using Electron Ionization (EI) mass spectrometry. It is designed for researchers and drug development professionals who require a robust and reliable method for characterizing this and structurally related compounds. We will explore the underlying principles of the chosen methodologies, present step-by-step protocols, and delve into the interpretation of the resulting mass spectral data.

Methodology: The Synergy of GC Separation and MS Detection

The analysis of volatile organic compounds like this compound is most effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This hyphenated technique leverages the high-resolution separation power of GC with the sensitive and specific detection capabilities of MS.[1]

Gas Chromatography (GC) Parameters

The primary objective of the chromatographic step is to isolate the analyte of interest from the sample matrix and deliver it as a sharp, symmetrical peak to the mass spectrometer. The choice of a non-polar column is crucial, as it separates compounds primarily based on their boiling points, which is suitable for the hydrocarbon-like nature of the target molecule.

Mass Spectrometry (MS) Parameters

Electron Ionization (EI) at a standard energy of 70 eV is the chosen method for ion generation. EI is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[5] This predictable fragmentation is the foundation for structural elucidation and allows for confident identification through comparison with established spectral libraries, such as those provided by NIST.[4]

Experimental Protocols

Protocol 1: Sample and Standard Preparation

Accurate and reproducible results begin with meticulous sample preparation. The goal is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for GC-MS analysis.

  • Solvent Selection: Use a high-purity, volatile solvent. Dichloromethane or ethyl acetate are excellent choices.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound. Dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a 1000 µg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL. A 10 µg/mL standard is typically sufficient for initial method development.

  • Sample Preparation: If analyzing a complex mixture (e.g., a fragrance oil), dilute the sample in the same solvent to bring the expected analyte concentration into the calibration range. A 1:100 or 1:1000 dilution is a common starting point.

  • Injection: Inject 1 µL of the prepared standard or sample into the GC-MS system.

Protocol 2: GC-MS System Configuration

The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters may be optimized to improve separation or sensitivity for specific applications.

Parameter Value Rationale
GC System
Injector Port Temp.250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peak shapes for concentrated samples.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Flow Rate1.0 mL/minA standard flow rate for typical capillary columns.
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column that separates based on boiling point, ideal for this compound.
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program that allows for the elution of a wide range of volatile and semi-volatile compounds.
MS System
Ionization ModeElectron Ionization (EI)Provides reproducible, information-rich fragmentation patterns for library matching.
Electron Energy70 eVThe standard energy for EI, which maximizes ionization and is used for library spectra.[5]
Ion Source Temp.230 °CA standard temperature that balances analyte stability and ionization efficiency.
Quadrupole Temp.150 °CEnsures consistent ion transmission.
Mass Scan Range40 - 350 m/zCovers the molecular ion (m/z 206) and all expected significant fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Visualization of the Analytical Workflow

The overall process from sample handling to data interpretation can be visualized as a linear workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Standard/Sample (1-100 µg/mL in Dichloromethane) GC GC Injection & Separation Prep->GC Ion EI Ionization (70 eV) GC->Ion MS Mass Analysis (Quadrupole) Ion->MS Det Detection MS->Det Data Acquire Mass Spectrum Det->Data Interp Fragmentation Analysis & Library Match Data->Interp

Caption: Experimental workflow for GC-MS analysis.

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound provides a unique fingerprint based on its molecular structure. The molecular ion (M⁺•) is expected at m/z 206. The primary fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.

Predicted Fragmentation Pathways

The structure of the molecule, C₆H₅-CH₂-C(CH₃)₂-CO-O-CH₂CH₃, suggests several high-probability fragmentation events under EI conditions.

  • Benzylic Cleavage: The most characteristic fragmentation for compounds containing a benzyl group is the cleavage of the bond beta to the phenyl ring. This results in the formation of the highly stable tropylium ion at m/z 91 . This is often the base peak in the spectrum.

  • α-Cleavage around the Carbonyl Group:

    • Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) results in the formation of an acylium ion at m/z 161 .

    • Loss of the ethyl radical (•CH₂CH₃, 29 Da) from the ester group can lead to a fragment at m/z 177 .

  • Cleavage at the Quaternary Carbon:

    • Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is possible, yielding a fragment at m/z 191 .

    • Cleavage of the C-C bond between the quaternary carbon and the benzyl group can form the [C(CH₃)₂COOEt]⁺ ion at m/z 115 .

  • Rearrangements: A common rearrangement for ethyl esters involves the transfer of a hydrogen atom with the subsequent loss of ethylene (C₂H₄, 28 Da), which could produce a fragment ion at m/z 178 .[6]

Visualization of Fragmentation

The following diagram illustrates the key fragmentation pathways originating from the molecular ion.

G cluster_frags Major Fragments M [M]+• m/z 206 f91 Tropylium Ion [C7H7]+ m/z 91 M->f91 - C4H9O2• f161 Acylium Ion [M-OEt]+ m/z 161 M->f161 - •OCH2CH3 f177 [M-Et]+ m/z 177 M->f177 - •CH2CH3 f191 [M-CH3]+ m/z 191 M->f191 - •CH3 f115 [C(CH3)2COOEt]+ m/z 115 M->f115 - C7H7•

Caption: Predicted EI fragmentation of the analyte.

Summary of Expected Ions

The table below summarizes the key ions expected in the mass spectrum of this compound.

m/z Proposed Ion Structure Fragmentation Pathway Significance
206[C₁₃H₁₈O₂]⁺•Molecular IonConfirms molecular weight.
191[M - CH₃]⁺Loss of a methyl radicalIndicates a dimethyl substitution.
177[M - C₂H₅]⁺Loss of ethyl radical from esterCharacteristic of ethyl esters.
161[M - OC₂H₅]⁺Loss of ethoxy radicalConfirms the ester functionality.
115[C(CH₃)₂COOC₂H₅]⁺Cleavage of benzyl-carbon bondStructural fragment.
91[C₇H₇]⁺Benzylic cleavageHighly diagnostic for benzyl-containing compounds. Likely base peak.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable protocol for the analysis of this compound. By understanding the principles of chromatographic separation and the predictable nature of electron ionization fragmentation, researchers can confidently identify and characterize this compound. The characteristic formation of the tropylium ion (m/z 91) and fragments resulting from losses around the ester group (m/z 161, 177) serve as a powerful diagnostic fingerprint for structural confirmation. This protocol can be adapted for quantitative analysis or for the identification of related compounds in various sample matrices.

References

  • GC-MS: A Key Tool for Flavor and Fragrance Analysis. (2024). Vertex AI Search.
  • Tsopelas, F., et al. (1972). Specific and random fragmentations in the mass spectra of some neopentyl compounds. Organic Mass Spectrometry.
  • Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry. (2025). Conquer Scientific.
  • Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc..
  • Tipler, A., & Eletto, S. The Characterization of Perfume Fragrances. PerkinElmer, Inc..
  • Guidechem.
  • Harrison, A. G., & Keyes, B. G. (1973). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry.
  • NIH. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • NIH PubChem. Ethyl 2-methyl-3-phenylpropanoate.
  • NIH. (2013). Structural characterization of wax esters by electron ionization mass spectrometry.
  • Santa Cruz Biotechnology.
  • NIH PubChem. Ethyl 2-ethyl-3-phenylpropanoate.
  • NIST. Propanoic acid, 2,2-dimethyl-, ethyl ester. NIST WebBook.
  • Vairamani, M., et al. (2013). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research.
  • Chemistry LibreTexts. (2023).
  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

Sources

Harnessing a Novel Chemical Probe for Targeted Serine Hydrolase Profiling in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note:

While Ethyl 2,2-dimethyl-3-phenylpropanoate is not a compound with established applications in the field of proteomics, its scaffold presents an intriguing starting point for the development of bespoke chemical probes. This document outlines a conceptual framework and detailed protocols for the hypothetical derivatization of this molecule into a potent and specific activity-based probe for serine hydrolase profiling. By leveraging the principles of chemical proteomics, we can transform a simple organic molecule into a sophisticated tool for target identification and validation in drug discovery and basic research. The following application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to understand and apply the principles of chemical probe design and activity-based protein profiling (ABPP).

Introduction to Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

Chemical proteomics employs small-molecule probes to interrogate protein function, interactions, and localization directly in complex biological systems.[1][2] A powerful sub-discipline is Activity-Based Protein Profiling (ABPP), which utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[3][4] This technique provides a direct measure of enzyme functional activity, rather than just protein abundance, offering a more dynamic picture of the proteome.[3]

ABPP probes typically feature a modular design consisting of three key components: a reactive group (or "warhead") that covalently modifies a specific amino acid residue in the active site of the target enzyme, a linker, and a reporter tag for visualization or enrichment.[3][5]

Hypothetical Probe Design: From Inert Scaffold to Active Probe

Let us hypothesize that through a high-throughput screening campaign, the this compound scaffold has been identified as a weak, non-covalent binder of a family of serine hydrolases. To convert this "hit" into a useful chemical tool, we will design a derivative, "EDPP-FP-alkyne," incorporating a fluorophosphonate (FP) reactive group and an alkyne reporter tag.

  • The Scaffold: this compound provides the core structure for binding to the hypothetical target enzyme.

  • The "Warhead": A fluorophosphonate (FP) group is an effective reactive moiety for targeting the catalytic serine residue found in the active site of serine hydrolases.[5]

  • The Reporter Tag: An alkyne handle is incorporated for bio-orthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[6][7] This allows for the subsequent attachment of a biotin tag for affinity purification or a fluorescent dye for imaging.

G cluster_probe Modular Design of EDPP-FP-alkyne Probe Scaffold This compound Scaffold (Binding Moiety) Warhead Fluorophosphonate (FP) (Reactive Group for Serine Hydrolases) Scaffold->Warhead Targets Reporter Alkyne Handle (Reporter Tag for Click Chemistry) Scaffold->Reporter Enables

Caption: Modular design of the hypothetical EDPP-FP-alkyne probe.

Application Note: Profiling Serine Hydrolase Engagement in Live Cells

This protocol describes the use of the EDPP-FP-alkyne probe to identify the cellular targets of the parent scaffold within the serine hydrolase family. The workflow involves treating live cells with the probe, followed by lysis, click chemistry-mediated biotinylation, affinity purification of probe-labeled proteins, and identification by mass spectrometry. A competitive profiling experiment is also described to validate the specificity of the probe-target interactions.

Experimental Protocols

Protocol for In-Situ Labeling of Cellular Targets

This protocol details the steps for labeling serine hydrolases in live cells with the EDPP-FP-alkyne probe.

Materials:

  • EDPP-FP-alkyne probe (e.g., 10 mM stock in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors)

Procedure:

  • Cell Culture: Plate cells of interest (e.g., HEK293T, HeLa) and grow to ~80-90% confluency.

  • Probe Treatment: Treat cells with the EDPP-FP-alkyne probe at a final concentration of 10-50 µM in serum-free medium for 1-2 hours at 37°C. Include a DMSO-treated control.

  • Cell Harvest: Aspirate the medium and wash the cells twice with cold PBS.

  • Lysis: Add cold lysis buffer to the plate, incubate on ice for 10 minutes, and then scrape the cells.

  • Clarification: Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol for Click Chemistry and Affinity Purification

This protocol describes the biotinylation of the alkyne-labeled proteins via click chemistry and their subsequent enrichment.

Materials:

  • Probe-labeled cell lysate

  • Biotin-azide (e.g., 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 1.7 mM stock in DMSO/t-butanol)

  • Copper(II) sulfate (CuSO4) (e.g., 50 mM stock in water)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., 0.1% SDS in PBS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)

Procedure:

  • Click Reaction: To 1 mg of probe-labeled protein lysate, add the following components in order:

    • Biotin-azide (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO4 (to a final concentration of 1 mM)

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer.

  • Elution: Elute the bound proteins by boiling the beads in elution buffer for 10 minutes.

Protocol for Sample Preparation for Mass Spectrometry

This protocol details the on-bead digestion of enriched proteins for subsequent LC-MS/MS analysis.

Materials:

  • Urea (8 M in 100 mM Tris-HCl pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in 8 M urea.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea to <2 M with 100 mM Tris-HCl pH 8.5.

    • Add trypsin and incubate overnight at 37°C.

  • Peptide Extraction:

    • Centrifuge the beads and collect the supernatant containing the peptides.

    • Acidify the peptides with formic acid.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol for Competitive Profiling

To confirm that the EDPP-FP-alkyne probe labels the same targets as the original parent compound, a competition experiment is crucial.

Procedure:

  • Pre-treatment: Treat cells with an excess of the parent compound (this compound) for 1 hour before adding the EDPP-FP-alkyne probe.

  • Probe Labeling: Add the EDPP-FP-alkyne probe and proceed with the labeling, click chemistry, and affinity purification steps as described above.

  • Analysis: Compare the protein enrichment between the competed and non-competed samples. A significant reduction in the signal for a particular protein in the competed sample indicates specific binding.

G cluster_workflow Experimental Workflow for Target Identification A 1. Live Cell Treatment with EDPP-FP-alkyne Probe B 2. Cell Lysis A->B C 3. Click Chemistry (Biotin-azide addition) B->C D 4. Affinity Purification (Streptavidin Beads) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Protein Identification & Quantification) F->G

Caption: Experimental workflow for target identification using the EDPP-FP-alkyne probe.

Data Analysis and Interpretation

The raw mass spectrometry data should be processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins. The relative abundance of each identified protein in the probe-treated sample versus the DMSO control should be calculated. Proteins that are significantly enriched in the probe-treated sample are considered potential targets. In the competitive profiling experiment, a significant decrease in the enrichment of a protein in the presence of the parent compound provides strong evidence for specific target engagement.

Quantitative Data Summary

Hypothetical Protein Target Fold Enrichment (Probe vs. DMSO) Fold Enrichment (Probe + Competitor vs. Probe) Conclusion
Serine Hydrolase A50.20.1Specific Target
Serine Hydrolase B2.50.9Non-specific binder
Protein X (non-hydrolase)1.51.1Background

Conclusion

While this compound itself has no documented role in proteomics, its structure serves as a valuable starting point for the rational design of chemical probes. The hypothetical EDPP-FP-alkyne probe, designed based on the principles of ABPP, provides a powerful tool for the identification and validation of enzyme targets in their native cellular environment. This approach, combining chemical synthesis with advanced proteomic techniques, is at the forefront of modern drug discovery and chemical biology.

References

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. ACS Publications. [Link]

  • Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Publishing. [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing. [Link]

  • Three strategies to design activity-based probes and general workflow... ResearchGate. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. PubMed. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • Chemical Proteomics. Creative Biolabs. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. PMC. [Link]

Sources

Application Notes and Protocols for the Evaluation of Ethyl 2,2-dimethyl-3-phenylpropanoate as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Statement on Data Availability

Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS 94800-92-7) is a synthetic organic molecule with potential for use in the fragrance industry.[1][2] As a member of the broader class of phenylpropanoid esters, its structural characteristics suggest the possibility of a complex and interesting olfactory profile. However, it is crucial to inform the scientific community that, as of the date of this publication, there is a significant lack of publicly available data regarding its specific olfactory characteristics, safety for use in consumer products, and established applications in perfumery. Vendor information suggests it is primarily available for research purposes.[1]

This document, therefore, serves a dual purpose. First, it presents the known physicochemical properties of this compound. Second, and more critically, it provides a comprehensive set of protocols for the systematic evaluation of any novel chemical entity, such as this one, for its potential as a fragrance ingredient. These protocols are designed to guide researchers and fragrance chemists in establishing the necessary olfactory, performance, and safety profiles required for commercial consideration. We will use structurally related, well-documented fragrance ingredients as illustrative examples to explain the rationale behind each experimental step.

Physicochemical Properties of this compound

A summary of the known properties of the target molecule is presented below. The lack of extensive data necessitates a thorough experimental characterization as the first step in its evaluation.

PropertyValueSource
CAS Number 94800-92-7[1][3]
Molecular Formula C₁₃H₁₈O₂[1][2]
Molecular Weight 206.28 g/mol [1][2]
Physical State Pale Yellow Oil (presumed)Guidechem[4]
Storage Conditions Sealed in a dry environment at 2-8°C[3]
Purity Specification-dependent; available for research[3]
Hazard Classification Not classified as a hazardous substance or mixture under GHSGuidechem[5]

Note: The absence of data for properties like boiling point, vapor pressure, and refractive index highlights the need for fundamental analysis.

Part 1: Olfactory Evaluation Protocol

The primary determinant of a fragrance ingredient's utility is its scent. A multi-stage evaluation is required to fully characterize its profile, strength, and behavior over time.

Initial Odor Assessment of the Neat Compound

Objective: To define the fundamental character of the molecule.

Methodology:

  • Prepare a series of dilutions of this compound in a neutral, odorless solvent such as dipropylene glycol (DPG) or ethanol, typically at 100%, 10%, 1%, and 0.1%.

  • Dip a standard fragrance testing strip (mouillette) into each dilution.

  • Allow the solvent to evaporate for approximately 10-15 seconds.

  • An expert panel of perfumers or trained sensory analysts should evaluate the strips at set intervals: immediately (top note), after 30 minutes (heart note), and after 2, 4, and 24 hours (base note/dry-down).

  • Descriptors for the odor should be recorded at each stage, using a standardized fragrance vocabulary (e.g., fruity, floral, woody, green, spicy).

Causality and Insights: The dilution series is critical. A powerful material may be overwhelming and difficult to characterize when neat, while its more subtle nuances may only become apparent at lower concentrations. Evaluating the scent over time is essential to understand its volatility and how its character evolves, which determines its role as a top, middle, or base note in a composition. For instance, a related compound, Ethyl 3-phenylpropanoate (CAS 2021-28-5), is characterized by a pleasant fruity aroma, which would be identified in this initial stage.[6][7]

Odor Profile in a Simple Accord

Objective: To assess the ingredient's interactive and modifying effects.

Methodology:

  • Create a simple, well-understood fragrance accord, such as a basic floral (e.g., phenylethyl alcohol, hedione) or a simple citrus (e.g., limonene, citral).

  • Prepare two versions of this accord: one as a control, and one with the addition of this compound at a trial concentration (e.g., 1-5%).

  • Evaluate both accords on smelling strips and skin over a 24-hour period.

  • Note any changes in the overall character, lift, diffusion, or longevity of the accord. Does it add volume? Does it introduce new facets? Does it suppress or enhance other notes?

Causality and Insights: An ingredient is rarely used in isolation. Its value is often in its ability to modify, enhance, or synergize with other materials. For example, the aldehyde 3-(4-ethylphenyl)-2,2-dimethylpropanal (Floralozone) is known to give a powerful "lift" and a fresh, oceanic character to fragrances without dominating them.[8] This protocol would determine if this compound has a similar blending capability.

Part 2: Performance and Stability Protocols

A fragrance ingredient must be stable and perform well in the final product application (e.g., fine fragrance, shampoo, lotion).

Stability in Cosmetic Bases

Objective: To determine the chemical stability and olfactory integrity of the ingredient in various consumer product matrices.

Methodology:

  • Select a range of unfragranced cosmetic bases representing common applications:

    • Ethanol-based (e.g., for fine fragrance).

    • Surfactant-based (e.g., shampoo, body wash).

    • Emulsion-based (e.g., lotion, cream).

  • Incorporate this compound into each base at a typical concentration (e.g., 0.5-2.0%).

  • Store samples under controlled stress conditions:

    • Elevated temperature (e.g., 40°C) for 12 weeks.

    • Room temperature (e.g., 25°C) with light exposure (UV and visible).

    • Room temperature, dark (control).

  • Evaluate samples weekly for both olfactory changes (compared to the control) and physical changes (color, viscosity, pH, emulsion stability).

Causality and Insights: Esters like this compound can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures, which can lead to a loss of scent and the formation of off-odors. Aldehydes, for example, are known for their relative instability, which is why their nitrile derivatives are sometimes used instead.[8] This protocol is a self-validating system; if the odor or physical properties change significantly under stress conditions compared to the control, the ingredient is not stable for that application.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Aging (12 Weeks) cluster_eval Weekly Evaluation Prep Incorporate Ingredient into Cosmetic Bases (Lotion, Shampoo, Ethanol) Temp 40°C, Dark Prep->Temp Store Samples Light 25°C, Light Exposure Prep->Light Store Samples Control 25°C, Dark Prep->Control Store Samples Eval Assess Samples for: - Olfactory Profile - Color & pH - Viscosity - Emulsion Integrity Temp->Eval Test Weekly Light->Eval Test Weekly Control->Eval Test Weekly Report Stability Report Eval->Report Compile Data Safety_Assessment_Pyramid HRIPT Human Repeat Insult Patch Test (HRIPT) Confirms safe use level InVitro In Vitro Testing Battery (Ames, Micronucleus, DPRA) InVitro->HRIPT Establishes No-Effect Levels InSilico In Silico & Read-Across Analysis (QSAR, Analog Data) InSilico->InVitro Predicts & Guides

Caption: Tiered approach to fragrance ingredient safety assessment.

Human Clinical Studies

Objective: To confirm the lack of skin irritation and sensitization in human subjects.

Methodology:

  • Human Repeat Insult Patch Test (HRIPT): If in vitro data is favorable, an HRIPT is the gold standard. A panel of human volunteers is repeatedly exposed to the ingredient under semi-occlusive patches to induce sensitization. This is followed by a challenge phase to elicit a response.

  • The test concentration is determined based on all previous data to ensure volunteer safety. This protocol definitively establishes a safe concentration for use in leave-on skin products.

Conclusion

This compound represents an unevaluated potential fragrance ingredient. While its basic chemical identity is known, its utility and safety in fragrance applications are undefined due to a lack of public data. The protocols outlined in this document provide a comprehensive, scientifically rigorous framework for any research, development, or drug safety professional to systematically characterize such a novel molecule. By following a tiered approach of olfactory analysis, performance testing, and safety validation, a complete profile can be established, determining its viability as a new addition to the perfumer's palette.

References

  • PubChem, National Center for Biotechnology Information. This compound. Available from: [Link]

  • Kumar, D. R., Panigrahy, R. S., Dakoju, R. K., & Satyanarayana, G. (2020). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. ResearchGate. Available from: [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available from: [Link]

  • ChemSynthesis. ethyl 3-phenylpropanoate - 2021-28-5. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 3-phenylpropionate. Available from: [Link]

  • The Good Scents Company. ethyl hydrocinnamate, 2021-28-5. Available from: [Link]

  • NIST/TRC Web Thermo Tables (WTT). ethyl 2,2-dimethylpropanoate. Available from: [Link]

  • Zviely, M. (2012). The Phenylpropanals—Floral Aromatic Aldehydes. Perfumer & Flavorist, 37(March), 52.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6. Food and Chemical Toxicology, 192, 114975.
  • Belsito, D., et al. (2012). Fragrance material review on 2,2-dimethyl-3-phenylpropanol. Food and Chemical Toxicology, 50 Suppl 2, S204-S208.

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Application Notes and Protocols: Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All experimental procedures should be conducted in a controlled laboratory setting with appropriate safety precautions. The information provided is based on available scientific literature and databases as of the date of publication. Independent verification and optimization of protocols are strongly recommended.

Introduction

Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 94800-92-7) is a substituted ester with potential applications in organic synthesis and as a specialty chemical.[1][2] Its structure, featuring a quaternary carbon center adjacent to the ester functionality and a benzyl group, suggests its utility as a building block in the synthesis of more complex molecules. While detailed, peer-reviewed experimental protocols specifically outlining the use of this compound are not extensively available in public literature, this guide provides a comprehensive overview of its properties, potential synthetic routes based on established organic chemistry principles, and general protocols for its characterization and potential applications. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 94800-92-7[1][2]
Molecular Formula C₁₃H₁₈O₂[1][2]
Molecular Weight 206.28 g/mol [1][2]
Appearance Pale Yellow Oil[1]
Storage Temperature Refrigerator[1]

Proposed Synthetic Protocols

While specific, published, and optimized synthetic procedures for this compound are scarce, its structure lends itself to synthesis via well-established named reactions in organic chemistry. Below are two plausible, detailed protocols for its laboratory-scale synthesis.

Protocol 1: Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can be subsequently deoxygenated to yield the target ester.[3][4][5] This proposed protocol involves the reaction of benzaldehyde with the zinc enolate of ethyl 2-bromoisobutyrate.

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound via a Reformatsky reaction followed by deoxygenation.

Materials:

  • Benzaldehyde

  • Ethyl 2-bromoisobutyrate

  • Zinc dust (activated)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Reagents for deoxygenation (e.g., for Barton-McCombie: 1,1'-thiocarbonyldiimidazole, tributyltin hydride, AIBN)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the zinc dust and gently heat under a nitrogen atmosphere to activate the zinc surface. Allow the flask to cool to room temperature.

  • Addition of Reactants: Add anhydrous toluene to the flask. A solution of benzaldehyde (1.0 equivalent) and ethyl 2-bromoisobutyrate (1.1 equivalents) in anhydrous toluene is added dropwise from the dropping funnel.

  • Reaction: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

  • Purification (Step 1): The crude product can be purified by column chromatography on silica gel.

  • Deoxygenation (Step 2): The purified β-hydroxy ester is then subjected to a deoxygenation reaction, such as the Barton-McCombie deoxygenation, to yield this compound.

  • Final Purification: The final product is purified by column chromatography.

Protocol 2: Synthesis via Grignard Reaction

An alternative approach involves the conjugate addition of a suitable organometallic reagent to an α,β-unsaturated ester or the direct alkylation of an ester enolate. A more direct route could be the reaction of a benzyl Grignard reagent with an appropriate electrophile. A plausible, though potentially challenging, route is the reaction of benzylmagnesium bromide with ethyl isobutyrate. However, the direct addition of Grignard reagents to esters can be complicated by over-addition. A more controlled approach would be a cuprate-mediated reaction.

Reaction Scheme:

Caption: Proposed synthesis of this compound via a copper-catalyzed Grignard reaction.

Materials:

  • Benzyl bromide

  • Magnesium turnings

  • Ethyl isobutyrate

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of benzyl bromide in anhydrous THF dropwise. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Cuprate Formation: In a separate flask, suspend copper(I) iodide in anhydrous THF at -78 °C. Add the freshly prepared benzylmagnesium bromide solution dropwise to form the Gilman cuprate.

  • Addition of Electrophile: Add ethyl isobutyrate dropwise to the cuprate solution at -78 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Analytical Characterization

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic signals for the ethyl group (a quartet and a triplet), the gem-dimethyl groups (a singlet), the benzylic methylene protons (a singlet), and the aromatic protons.

    • ¹³C NMR spectroscopy will confirm the presence of all 13 carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound and to study its fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester group, as well as bands corresponding to C-H and C-O stretches.

Potential Applications

Fragrance and Flavor Industry

Although specific data for this compound is limited, related compounds such as 2,2-dimethyl-3-phenylpropanol are used as fragrance ingredients. The structural similarity suggests that this compound may also possess interesting olfactory properties, potentially with fruity or floral notes, making it a candidate for investigation in fragrance formulations.

Proposed Experimental Workflow for Fragrance Evaluation:

Fragrance Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Olfactory Evaluation cluster_application Formulation & Testing synthesis Synthesis of this compound purification High Purity Purification (e.g., fractional distillation) synthesis->purification sensory_panel Sensory Panel Evaluation (Odor profile, intensity, substantivity) purification->sensory_panel gc_o Gas Chromatography-Olfactometry (GC-O) (Identify key odor contributors) purification->gc_o formulation Incorporation into Fragrance Accords sensory_panel->formulation stability Stability Testing (in various product bases) formulation->stability

Caption: Workflow for the evaluation of this compound as a potential fragrance ingredient.

Intermediate in Organic Synthesis

The structure of this compound makes it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing avenues for further chemical transformations.

Proteomics Research Applications

While some suppliers list this compound for proteomics research, specific applications are not well-documented in the public domain.[2] It is plausible that it could be used as a starting material for the synthesis of chemical probes or as a non-reactive control compound in certain assays due to its relative stability. Further research is needed to elucidate its specific roles in this field.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with underexplored potential. This guide provides a framework for its synthesis, characterization, and potential applications based on fundamental principles of organic chemistry. It is hoped that these detailed protocols and application notes will stimulate further research into the properties and uses of this intriguing molecule, thereby contributing to advancements in organic synthesis, fragrance chemistry, and potentially other scientific disciplines.

References

  • ChemSynthesis. (2025, May 20). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • NROChemistry. Reformatsky Reaction. Retrieved from [Link]

  • PubChem. Ethyl 2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]

  • American Institute of Chemists. (2018). Recent advances & perspectives in the asymmetric reformatsky reaction. Retrieved from [Link]

  • PubChem. Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • Google Patents. Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Wikipedia. Reformatsky reaction. Retrieved from [Link]

  • ResearchGate. (2013, February). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • PubChem. Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • ResearchGate. (2022, August). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Retrieved from [Link]

  • PubChem. Ethyl 2-ethyl-3-phenylpropanoate. Retrieved from [Link]

  • PubMed. (2012). Fragrance material review on 2,2-dimethyl-3-phenylpropanol. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 2,2-dimethyl-3-phenylpropanoate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 94800-92-7) is a valuable chemical intermediate characterized by a unique structural arrangement.[1][2] It incorporates a quaternary carbon center adjacent to an ester functional group, a so-called gem-dimethyl group, and a benzyl moiety. This combination of features—steric bulk from the gem-dimethyl group, aromatic reactivity from the phenyl ring, and a modifiable ester handle—makes it a highly versatile building block in organic synthesis. Its applications span from the development of fine chemicals to its emerging role as a scaffold in the synthesis of complex molecules with potential pharmaceutical activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and practical applications of this intermediate.

Section 1: Physicochemical Properties & Spectroscopic Data

Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis. This compound is typically a pale yellow oil that should be stored under refrigeration to ensure its stability.[2]

PropertyValueSource(s)
CAS Number 94800-92-7[1][2]
Molecular Formula C₁₃H₁₈O₂[1][2]
Molecular Weight 206.28 g/mol [1][2]
Appearance Pale Yellow Oil[2]
Storage Temperature Refrigerator[2]
Topological Polar Surface Area 26.3 Ų[2]
Rotatable Bond Count 5[2]

Section 2: Strategic Synthesis

The synthesis of this compound is not trivially achieved through standard esterification due to the sterically hindered quaternary carbon. A multi-step approach is often necessary. A robust and logical pathway involves the formation of a key C-C bond using an organometallic reagent, followed by the removal of a temporary functional group.

Proposed Synthetic Pathway: A Modified Reformatsky Approach

The Reformatsky reaction, which utilizes an organozinc reagent generated from an α-halo ester and zinc metal, is an ideal candidate for this synthesis.[5] This reaction is well-suited for creating β-hydroxy esters by reacting with aldehydes or ketones.[6][7] The organozinc enolates are notably less reactive than their lithium or magnesium counterparts (Grignard reagents), which prevents undesired side reactions like self-condensation or attack on the ester group.[5][8]

The proposed synthesis involves two key stages:

  • Reformatsky Reaction: Reaction of ethyl 2-bromo-2-methylpropanoate with benzaldehyde in the presence of activated zinc to form the intermediate ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate.

  • Deoxygenation: Removal of the hydroxyl group to yield the target compound. This can be achieved via several methods, such as a Barton-McCombie deoxygenation or conversion to a tosylate followed by reductive cleavage.

G cluster_0 Stage 1: Reformatsky Reaction cluster_1 Stage 2: Deoxygenation A Ethyl 2-bromo-2-methylpropanoate + Benzaldehyde C Organozinc Intermediate (Reformatsky Enolate) A->C Oxidative Addition B Activated Zinc (Zn) B->C D Ethyl 3-hydroxy-2,2-dimethyl- 3-phenylpropanoate C->D Nucleophilic Addition E Hydroxyl Intermediate (from Stage 1) G Final Product: This compound E->G F Reduction Conditions (e.g., Barton-McCombie) F->G

Caption: Proposed two-stage synthesis workflow for this compound.

Section 3: Applications as a Core Scaffold

The true value of this compound lies in its utility as a versatile intermediate. Its distinct structural motifs can be independently or sequentially modified to build molecular complexity.

  • The Ester Handle: The ethyl ester is a classic functional group for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides, hydrazides, or other esters.

  • The Phenyl Ring: The aromatic ring is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or acyl groups can be introduced at the ortho and para positions.[9]

  • The Gem-Dimethyl Group: This feature provides significant steric shielding to the adjacent carbonyl carbon, influencing the reactivity and conformation of the molecule. In a drug development context, this group can enhance metabolic stability and increase lipophilicity, which can improve pharmacokinetic properties.

G A This compound Phenyl Ring Gem-Dimethyl Group Ethyl Ester B Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) A:f0->B C Hydrolysis -> Carboxylic Acid A:f2->C D Aminolysis -> Amide Derivatives A:f2->D E Reduction -> Primary Alcohol A:f2->E

Caption: Key structural features and corresponding pathways for chemical modification.

A practical application of this scaffold can be seen in the synthesis of novel bioactive molecules. For example, the core can be elaborated into structures with potential anti-inflammatory or analgesic properties, where the ester is converted to an amide and the phenyl ring is functionalized to modulate target binding.[4]

Section 4: Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via the Reformatsky reaction followed by reductive deoxygenation.

Part A: Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

  • Materials:

    • Zinc dust (<325 mesh)

    • Iodine (catalytic amount)

    • Ethyl 2-bromo-2-methylpropanoate

    • Benzaldehyde

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust (1.2 eq). Add a small crystal of iodine. Gently heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). This step is crucial to remove the deactivating oxide layer from the zinc surface.[7]

    • Reaction Setup: Add anhydrous THF to the flask.

    • Initiation: In the dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the stirred zinc suspension.

    • Exothermic Control: The reaction should initiate, indicated by a gentle reflux and disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remainder of the solution dropwise at a rate that maintains a steady reflux.

      • Causality Note: The dropwise addition controls the exothermic reaction, preventing runaway conditions and minimizing side product formation. Anhydrous conditions are essential as the organozinc reagent is moisture-sensitive.[10]

    • Reaction Completion: After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure full consumption of the starting materials.

    • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 1 M HCl until the excess zinc has dissolved.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester. This crude product can be purified by column chromatography or used directly in the next step.

Part B: Reductive Deoxygenation of the Hydroxyl Group (Barton-McCombie)

  • Materials:

    • Crude product from Part A

    • Phenyl chlorothionocarbonate

    • Pyridine or DMAP (catalyst)

    • Anhydrous Toluene

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Procedure:

    • Thionocarbonate Formation: Dissolve the crude hydroxy-ester (1.0 eq) in anhydrous toluene. Add pyridine (1.5 eq) and cool to 0 °C. Add phenyl chlorothionocarbonate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Radical Deoxygenation: To the crude thionocarbonate, add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN. Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.

      • Causality Note: AIBN initiates a radical chain reaction where the tributyltin radical cleaves the C-O bond of the thionocarbonate, which is more facile than cleaving the C-O bond of the alcohol directly.

    • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product will contain tin residues. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Application as an Intermediate - Amide Synthesis

This protocol demonstrates the conversion of the ester to an amide, a common transformation in drug development.

  • Materials:

    • This compound

    • Benzylamine

    • Sodium methoxide (catalytic)

    • Methanol

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

    • Reagent Addition: Add benzylamine (1.2 eq) followed by a catalytic amount of sodium methoxide solution in methanol.

    • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting ester is consumed (typically 6-12 hours).

    • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

    • Purification: Dissolve the residue in ethyl acetate and wash with dilute HCl, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or column chromatography.

References

  • PubChem. Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Cambridge University Press. Reformatsky Reaction. [Link]

  • SpectraBase. Ethyl 3-(isobutyrylamino)-2,2-dimethyl-3-phenylpropanoate. John Wiley & Sons, Inc. [Link]

  • Scribd. Reformatsky Reaction Mechanism Explained. [Link]

  • ResearchGate. Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • PrepChem.com. Synthesis of ethyl 3-phenylpropionate. [Link]

  • PubChem. Ethyl 2-(dimethylamino)-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • Study.com. Draw the structure(s) of the organic product(s) of the Claisen condensation reaction.... [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • Study.com. Explain this observation: Ethyl 3-phenylpropanoate... reacts with electrophiles to afford ortho- and para-disubstituted arenes.... [Link]

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Laboratory Preparation of Ethyl 2,2-dimethyl-3-phenylpropanoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,2-dimethyl-3-phenylpropanoate is a valuable ester in the field of organic synthesis, often serving as a key intermediate in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a quaternary carbon center adjacent to an ester and a benzyl group, presents a unique synthetic challenge. This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology leverages a robust carbon-carbon bond-forming reaction followed by a reliable deoxygenation strategy, ensuring a high-yielding and reproducible synthesis.

The chosen synthetic pathway commences with the Reformatsky reaction, a classic and highly effective method for the formation of β-hydroxy esters.[1][2][3] This is followed by a Barton-McCombie deoxygenation, a radical-mediated process that efficiently removes the hydroxyl group, yielding the target alkane derivative.[4][5][6][7][8] This guide emphasizes the rationale behind the experimental choices, provides self-validating protocols, and is grounded in authoritative chemical literature.

Synthetic Strategy Overview

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Reformatsky Reaction. Benzaldehyde is reacted with ethyl 2-bromo-2-methylpropanoate in the presence of activated zinc to form the intermediate, ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate. The organozinc reagent, formed in situ, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[1][3]

  • Step 2: Barton-McCombie Deoxygenation. The secondary hydroxyl group of the β-hydroxy ester intermediate is removed. This is achieved by first converting the alcohol into an S-methyl xanthate derivative, followed by a radical-initiated reduction using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) as the radical initiator.[4][5][9]

Diagram of the Overall Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Barton-McCombie Deoxygenation Start_Step1 Starting Materials: Benzaldehyde Ethyl 2-bromo-2-methylpropanoate Zinc Dust Reaction1 Reformatsky Reaction (Anhydrous THF, Reflux) Start_Step1->Reaction1 1. Formation of Organozinc Reagent 2. Nucleophilic Addition Workup1 Aqueous Workup (Sat. NH4Cl, Extraction) Reaction1->Workup1 Quenching Purification1 Column Chromatography Workup1->Purification1 Isolation Intermediate Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate Purification1->Intermediate Intermediate_Step2 Intermediate from Step 1 Xanthate_Formation S-Methyl Xanthate Formation (NaH, CS2, MeI in THF) Intermediate_Step2->Xanthate_Formation Activation of Hydroxyl Xanthate_Intermediate Xanthate Derivative Xanthate_Formation->Xanthate_Intermediate Deoxygenation Radical Deoxygenation (Bu3SnH, AIBN in Toluene, Reflux) Xanthate_Intermediate->Deoxygenation Radical Chain Reaction Workup2 Aqueous Workup & Tin Removal (KF solution, Extraction) Deoxygenation->Workup2 Quenching & Purification Purification2 Column Chromatography Workup2->Purification2 Final Isolation Final_Product This compound Purification2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterStep 1: Reformatsky ReactionStep 2: Barton-McCombie Deoxygenation
Starting Material BenzaldehydeEthyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
Key Reagents Ethyl 2-bromo-2-methylpropanoate, ZincNaH, CS₂, MeI, Bu₃SnH, AIBN
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF), Toluene
Reaction Temperature Reflux (~66 °C)0 °C to Room Temp. (Xanthate), Reflux (~110 °C) (Deoxygenation)
Reaction Time 2-4 hours24 hours (Xanthate), 4 hours (Deoxygenation)
Typical Yield ~82%[10][11]>80%[5]
Purification Method Silica Gel Column ChromatographySilica Gel Column Chromatography

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate (Reformatsky Reaction)

This protocol is adapted from established procedures for the Reformatsky reaction.[1][12]

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Benzaldehyde (freshly distilled)

  • Ethyl 2-bromo-2-methylpropanoate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Activation of Zinc: To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, add zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and then cool under an inert atmosphere. Add a small crystal of iodine to the zinc dust in anhydrous THF. Gently warm the mixture until the iodine color disappears, indicating the activation of the zinc surface. Cool the flask to room temperature.

  • Reaction Setup: Under a positive pressure of inert gas, add a solution of benzaldehyde (1.0 equivalent) and ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) in anhydrous THF to the dropping funnel.

  • Initiation and Reaction: Add a small portion of the aldehyde/bromoester solution to the activated zinc suspension. The reaction mixture may need gentle warming to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for an additional 2-3 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir the mixture vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate.

Part 2: Synthesis of this compound (Barton-McCombie Deoxygenation)

This protocol is based on standard procedures for the Barton-McCombie deoxygenation.[4][7]

Materials and Equipment:

  • Two-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware

  • Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Saturated aqueous potassium fluoride (KF) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Xanthate Formation: a. To a flame-dried 250 mL two-necked round-bottom flask under an inert atmosphere, add a solution of ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate (1.0 equivalent) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes. c. Add carbon disulfide (5.0 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. d. Add methyl iodide (5.0 equivalents) dropwise, and continue stirring at room temperature for 24 hours.[4] e. Quench the reaction by the careful addition of water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.

  • Deoxygenation: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude xanthate from the previous step in anhydrous toluene. b. Add tributyltin hydride (2.0 equivalents) and a catalytic amount of AIBN (0.2 equivalents) to the solution.[4] c. Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours, or until TLC analysis indicates the complete consumption of the starting xanthate. d. Cool the reaction mixture to room temperature.

  • Work-up and Tin Removal: a. Concentrate the reaction mixture under reduced pressure. b. To remove the tin byproducts, dissolve the residue in diethyl ether or ethyl acetate and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours. A white precipitate of tributyltin fluoride will form. c. Filter the mixture through a pad of celite, washing the filter cake with diethyl ether or ethyl acetate. d. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a low percentage of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the compounds. For the final product, the disappearance of the hydroxyl proton and the methine proton signal from the intermediate, and the appearance of a new methylene signal will be indicative of a successful deoxygenation.

  • Infrared (IR) Spectroscopy: The IR spectrum of the intermediate will show a characteristic broad O-H stretch around 3500 cm⁻¹, which will be absent in the final product. The strong C=O stretch of the ester will be present in both compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Carbon disulfide is highly flammable and toxic.

  • Methyl iodide is a carcinogen and should be handled with appropriate caution.

  • Tributyltin hydride is toxic and should be handled with care.

  • The work-up procedure for the Barton-McCombie reaction is crucial for the removal of toxic tin byproducts.

References

  • NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. [Link]

  • Grokipedia. (n.d.). Barton–McCombie deoxygenation. [Link]

  • Organic Reactions. (n.d.). The Barton-McCombie Reaction. [Link]

  • Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction. [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. [Link]

  • ACS Publications. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]

  • BYJU'S. (n.d.). Reformatsky reaction. [Link]

  • ACS Publications. (2017). O-Benzyl Xanthate Esters under Ni/Photoredox Dual Catalysis: Selective Radical Generation and Csp3–Csp2 Cross-Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. [Link]

  • Scribd. (n.d.). Reformatsky Reaction Mechanism Explained. [Link]

  • ResearchGate. (2025). A Practical Method for the Reformatsky Reaction of Aldehydes. [Link]

  • PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]

  • WordPress.com. (n.d.). Barton-McCombie Reaction – Barton Deoxygenation. [Link]

  • ChemSynthesis. (2025). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]

  • ACS Publications. (n.d.). Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones with Aldehydes. Synthesis of Enantiomerically Pure 2-Methyl-1,3-diol Moieties. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • SIELC Technologies. (2018). Ethyl 3-hydroxy-3-phenylpropionate. [Link]

  • ResearchGate. (2025). THE CHEMICAL STABILITY OF THE S-METHYL XANTHATES OF SOME SIMPLE ALCOHOLS. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2,2-dimethyl-3-phenylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2,2-dimethyl-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to maximize your synthesis yield and purity.

Introduction

This compound is a sterically hindered ester with applications in various fields of chemical research. Its synthesis can be challenging, often leading to suboptimal yields due to competing side reactions and purification difficulties. This guide will focus on the most common and effective synthesis strategies, providing detailed protocols and troubleshooting for issues you may encounter.

Primary Synthesis Route: The Reformatsky Reaction

The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters, which can be subsequently deoxygenated to yield the target compound. This route is often preferred over Grignard or enolate alkylation methods for substrates prone to side reactions.

Reaction Scheme:

reformatsky_reaction acetophenone Acetophenone product This compound acetophenone->product reagents 1. Zn, Ethyl 2-bromo-2-methylpropanoate 2. H3O+ (workup) 3. Deoxygenation troubleshooting_workflow start Low Yield of this compound check_start Did the reaction start? start->check_start check_completion Did the reaction go to completion? check_start->check_completion Yes no_start Activate Zinc Ensure Anhydrous Conditions check_start->no_start No check_purity Is the product pure? check_completion->check_purity Yes incomplete Increase reaction time/temperature check_completion->incomplete No impure Optimize Purification check_purity->impure No end Optimized Synthesis check_purity->end Yes no_start->end incomplete->end impure->end

Technical Support Center: Synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate challenges and minimize byproduct formation in your synthesis experiments.

Introduction to the Synthesis

This compound is typically synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid, 2,2-dimethyl-3-phenylpropanoic acid, with ethanol.[1][2][3] This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by removing water or using an excess of the alcohol.[1][4][5]

The core challenge in this synthesis is managing the chemical equilibrium and preventing side reactions that lead to impurities.[1][6] This guide provides a structured approach to identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification.[1][4] This involves reacting 2,2-dimethyl-3-phenylpropanoic acid with an excess of ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid, and heating the mixture under reflux.[1][7]

Q2: Why is an excess of ethanol used in the Fischer esterification?

A2: The Fischer esterification is a reversible reaction.[4][8] According to Le Châtelier's principle, using a large excess of one reactant (in this case, ethanol, which can also serve as the solvent) shifts the equilibrium towards the products, thereby increasing the yield of the desired ester.[2][5][9]

Q3: Can I use a different alcohol?

A3: Yes, but the alcohol should generally be a primary or secondary alcohol. Tertiary alcohols are prone to elimination reactions under the acidic and heated conditions of Fischer esterification, which would lead to undesired alkene byproducts.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting carboxylic acid and the appearance of the ester product.[10]

Q5: What is the role of the strong acid catalyst?

A5: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[11] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[2][4]

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific issues related to byproduct formation.

Issue 1: My final product is contaminated with unreacted 2,2-dimethyl-3-phenylpropanoic acid.
  • Question: I've completed the reaction and work-up, but my NMR/GC analysis shows a significant amount of the starting carboxylic acid. What went wrong?

  • Answer & Solution:

    • Cause: This is one of the most common impurities and indicates that the reaction did not go to completion. The Fischer esterification is an equilibrium-controlled process.[1][9] Insufficient reaction time, inadequate heating, or not effectively removing the water byproduct can lead to a poor yield.

    • Troubleshooting Steps:

      • Extend Reaction Time: Ensure the reaction is refluxed for a sufficient duration (typically 2-10 hours, depending on the scale).[1][7] Monitor the reaction by TLC or GC until the starting acid spot/peak is minimal.

      • Ensure Effective Water Removal: If not using the alcohol as a solvent, use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove the water as it forms.[1][9] This actively drives the equilibrium toward the product.

      • Optimize Catalyst Loading: Ensure you are using a catalytic amount of strong acid. Too little catalyst will result in a slow reaction, while too much can promote side reactions.

      • Post-Reaction Work-up: During the work-up, perform a wash with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][6][7] This will react with the acidic carboxylic acid to form its sodium salt, which is soluble in the aqueous layer and can be easily separated from the organic layer containing your ester.[6][12]

Issue 2: I've identified Diethyl Ether as a byproduct.
  • Question: My GC-MS analysis shows a peak corresponding to diethyl ether. How was this formed?

  • Answer & Solution:

    • Cause: Diethyl ether is formed by the acid-catalyzed dehydration of two ethanol molecules. This side reaction is favored by high temperatures and a high concentration of the acid catalyst.

    • Troubleshooting Steps:

      • Control Temperature: While reflux is necessary, avoid excessive, uncontrolled heating. Maintain a gentle reflux.

      • Moderate Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. An excess of sulfuric acid strongly promotes the dehydration of the alcohol.

      • Purification: Diethyl ether is highly volatile (boiling point ~34.6 °C). It can be easily removed from the higher-boiling point ester product during the solvent removal step (rotary evaporation) or by simple distillation.[6]

Issue 3: My product seems to be degrading back to the starting acid during storage.
  • Question: After purification, my ester product, which was initially pure, is showing the presence of the starting carboxylic acid again after some time. Why is this happening?

  • Answer & Solution:

    • Cause: This indicates hydrolysis of the ester. The reaction is reversible, and the presence of residual water and acid catalyst can cause the ester to slowly revert to the carboxylic acid and alcohol.

    • Troubleshooting Steps:

      • Thorough Neutralization: Ensure the product is thoroughly washed with a base (e.g., NaHCO₃ solution) to completely remove any traces of the acid catalyst.[7]

      • Proper Drying: After the aqueous washes, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the final solvent removal.[7] This removes residual water that could participate in hydrolysis.

      • Proper Storage: Store the final product in a tightly sealed container, in a dry environment, and if necessary, over molecular sieves to prevent moisture uptake.

Summary of Common Byproducts
Byproduct NameChemical FormulaCommon CauseIdentification & Removal
2,2-dimethyl-3-phenylpropanoic acidC₁₁H₁₄O₂Incomplete reaction; equilibrium not driven to completion.[6]Identified by NMR/GC. Removed by washing the organic phase with a basic solution (e.g., NaHCO₃).[6][7][12]
Diethyl Ether(C₂H₅)₂OAcid-catalyzed dehydration of ethanol at high temperatures.Identified by GC-MS. Removed by rotary evaporation or simple distillation due to its low boiling point.[6]

Visualizing the Reaction and Troubleshooting Logic

Main Reaction Pathway

The following diagram illustrates the acid-catalyzed mechanism for the Fischer esterification.

Fischer_Esterification Acid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Acid (R-C(OH)2+) Acid->ProtonatedAcid + H+ (cat.) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + EtOH Alcohol Ethanol (EtOH) ProtonatedEther Protonated Intermediate Tetrahedral->ProtonatedEther Proton Transfer WaterLoss Protonated Ester ProtonatedEther->WaterLoss - H2O Ester Ester (R-COOEt) WaterLoss->Ester - H+ (cat.) Catalyst_H_plus H+ Catalyst_H_plus2 H+ Water H2O

Caption: Fischer Esterification Mechanism.

Common Side Reaction: Ether Formation

This diagram shows the side reaction where ethanol dehydrates to form diethyl ether.

Ether_Formation EtOH1 Ethanol (1) ProtonatedEtOH Protonated Ethanol EtOH1->ProtonatedEtOH + H+ (cat.) Oxonium Oxonium Ion ProtonatedEtOH->Oxonium + Ethanol (2) EtOH2 Ethanol (2) Ether Diethyl Ether Oxonium->Ether - H2O, -H+ Catalyst_H_plus H+ Water H2O

Caption: Side Reaction: Diethyl Ether Formation.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during synthesis.

Troubleshooting_Workflow Start Analysis of Crude Product CheckAcid Significant Starting Acid Present? Start->CheckAcid CheckEther Low Boiling Point Byproduct (Ether)? CheckAcid->CheckEther No ActionAcid Action: 1. Increase reaction time. 2. Ensure water removal. 3. Perform basic wash (NaHCO3). CheckAcid->ActionAcid Yes CheckPurity Product Pure After Work-up? CheckEther->CheckPurity No ActionEther Action: 1. Remove via distillation/roto-vap. 2. Reduce catalyst/temp in future. CheckEther->ActionEther Yes ActionPurity Action: 1. Ensure complete catalyst removal. 2. Dry thoroughly before storage. CheckPurity->ActionPurity No (Degrades) Success Pure Product Obtained CheckPurity->Success Yes ActionAcid->CheckEther ActionEther->CheckPurity ActionPurity->Success

Caption: Troubleshooting Decision Tree.

Optimized Experimental Protocol

This protocol for Fischer esterification is designed to maximize yield and minimize byproducts.

Materials:

  • 2,2-dimethyl-3-phenylpropanoic acid

  • Absolute Ethanol (Anhydrous), reagent grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-3-phenylpropanoic acid (1.0 eq). Add a large excess of absolute ethanol (10-20 eq), which will also act as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction's progress by TLC.

  • Cooling and Quenching: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with water to remove the bulk of any remaining ethanol and acid.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution.[2][7] Caution: CO₂ gas will be evolved. Vent the funnel frequently. Continue washing until no more gas evolution is observed. This step removes unreacted carboxylic acid and neutralizes the sulfuric acid catalyst.[6]

    • Wash the organic layer one final time with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[7]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If further purification is needed, the product can be purified by vacuum distillation.

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Chegg. (2021, January 24). Question: How is the product isolated from any unreacted starting materials (carboxylic acid and alcohol)? Be specific. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Unknown Source. (n.d.). Fischer Esterification.
  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Unknown Source. (n.d.). The Fischer Esterification.
  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,2-Dimethyl-3-phenylpropanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from [Link]

  • Scribd. (n.d.). Reformatsky Reaction Mechanism Explained. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,2-dimethyl-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this sterically hindered ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Understanding the Molecule and Its Challenges

This compound is a sterically hindered ester, often synthesized via the Reformatsky reaction.[1] Its bulky 2,2-dimethyl groups can influence its reactivity and physical properties, leading to specific challenges during purification. Common issues stem from the removal of unreacted starting materials, reaction byproducts, and the inherent physical state of the ester, which can be an oil or a low-melting solid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via the Reformatsky reaction?

A1: The primary impurities arise from the reactants and side reactions. These typically include:

  • Unreacted benzaldehyde: The electrophile in the reaction.

  • Unreacted ethyl 2-bromo-2-methylpropanoate: The α-halo ester.

  • β-hydroxy ester intermediate: The initial product of the Reformatsky reaction before any potential dehydration.

  • Self-condensation products of the α-halo ester: Dimerization of the Reformatsky reagent can occur.

  • Zinc salts: Remnants from the reaction that need to be thoroughly removed during workup.[2]

Q2: My final product is a pale yellow oil. Is this normal, and how can I decolorize it?

A2: A pale yellow coloration is not uncommon for crude esters, potentially due to trace impurities or thermal degradation products.[3] If the color persists after initial purification steps, you can try:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and stir with a small amount of activated carbon for a short period. Filter the mixture through Celite to remove the carbon. Be aware that this can sometimes lead to product loss through adsorption.

  • Column Chromatography: This is a more effective method for removing colored impurities. A silica gel column with a non-polar eluent system is typically used.[4]

Q3: I am having trouble getting my oily product to crystallize. What can I do?

A3: "Oiling out" is a common issue with esters that have low melting points or contain impurities that inhibit crystal lattice formation.[5] Here are some strategies to induce crystallization:

  • Solvent Selection: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble at room temperature.[6] For oily compounds, a two-solvent system (one in which the compound is highly soluble and another in which it is poorly soluble) can be effective.[7]

  • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites for crystal growth.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling often promotes oiling out.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Reformatsky Reaction Workup

A proper workup is the first and most critical step in purification. Incomplete removal of zinc salts and acidic byproducts will complicate subsequent steps.

Problem: Emulsion formation during aqueous workup, or the presence of inorganic salts in the crude product.

Causality: Zinc salts can form complexes that lead to emulsions. Insufficient washing can leave behind acidic or basic residues.

Troubleshooting Protocol:

  • Quenching the Reaction: After the reaction is complete, cool the mixture to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the zinc salts. Avoid using strong acids initially, as this can promote dehydration of the β-hydroxy ester intermediate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with dilute HCl (e.g., 1 M) to remove any remaining zinc salts and unreacted starting materials that are basic in nature.

    • Follow with a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

    • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Reformatsky_Workup Reaction_Mixture Crude Reaction Mixture Quench Quench with sat. NH4Cl (aq) Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_HCl Wash with dilute HCl Extraction->Wash_HCl Wash_Bicarb Wash with sat. NaHCO3 (aq) Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry with anhydrous Na2SO4 Wash_Brine->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Start Crude Product TLC TLC Analysis for Solvent System Optimization Start->TLC Column_Prep Prepare Silica Gel Column TLC->Column_Prep Load_Sample Load Sample onto Column Column_Prep->Load_Sample Elute Elute with Hexane/Ethyl Acetate Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Technical Support Center: Purity Enhancement of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS 94800-92-7). This resource is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and improve the purity of this compound in their laboratory and scale-up operations. We will delve into the common challenges, provide validated purification protocols, and explain the scientific principles behind each step to ensure you can achieve the highest possible purity for your application.

Section 1: Understanding the Impurity Profile

Achieving high purity begins with understanding what you are trying to remove. The impurity profile of this compound is heavily dependent on its synthetic route, which commonly involves a Reformatsky-type reaction or related alkylations.[1][2]

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude product likely contains a mixture of unreacted starting materials, reaction intermediates, and side-products. The exact profile will vary, but you should anticipate the presence of the species listed in the table below. The Reformatsky reaction, for instance, involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound.[3] This process can lead to several predictable impurities.

Impurity CategorySpecific ExamplesSource / RationaleRecommended Analytical Detection Method
Starting Materials Phenylacetaldehyde or Benzaldehyde, Ethyl 2-bromo-2-methylpropanoateIncomplete reaction conversion.GC-MS, ¹H NMR
Reaction Intermediates Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoateIncomplete dehydration or reduction of the initial aldol-type adduct.[4]¹H NMR (presence of -OH proton), LC-MS
Side-Products Diethyl 2,2,3,3-tetramethylsuccinateDimerization of the Reformatsky reagent.GC-MS, ¹H NMR
Isomeric Impurities Positional isomers (if substituted phenyl rings are used)Lack of regioselectivity in the synthesis.GC, ¹H NMR, ¹³C NMR
Solvent & Reagents THF, Toluene, Diethyl Ether, Residual Acid/BaseRemnants from the reaction and aqueous workup steps.[5]¹H NMR, GC-Headspace

Section 2: Troubleshooting Guide for Purification

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q2: My crude product is a dark yellow or brown oil. How can I remove the color?

A2: Color impurities are often high molecular weight, conjugated byproducts.

  • Causality: These can arise from minor side reactions, especially if the reaction was overheated or exposed to air and light for extended periods.

  • Solution 1 (Activated Charcoal): Before chromatographic purification, dissolve the crude oil in a non-polar organic solvent (e.g., hexane or diethyl ether). Add a small amount (1-2% w/w) of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is highly effective for removing baseline, colored impurities.

  • Solution 2 (Chromatography): Flash column chromatography is extremely effective at separating the desired pale-yellow oil from darker, more polar impurities.[6] These colored compounds will typically adhere strongly to the silica gel and elute much later than your target product.

Q3: I see multiple spots on my TLC plate after aqueous workup. How do I decide between distillation and chromatography?

A3: The choice depends on the nature of the impurities, identified by their retention factor (Rf) on the TLC plate.

  • Scenario A (Impurities are far from the product spot): If the TLC shows impurities with very different Rf values (e.g., baseline impurities or those running at the solvent front), both methods are viable.

    • Chromatography is often preferred at the lab scale for its high resolving power.

    • Fractional Vacuum Distillation is more scalable and economical for larger quantities, provided the boiling points of the components are sufficiently different. The high boiling point of related esters suggests vacuum distillation is mandatory.[7]

  • Scenario B (Impurities are close to the product spot): If you have impurities with Rf values very close to your product, this indicates similar polarities. In this case, high-resolution flash column chromatography with a shallow solvent gradient is the superior choice. Distillation may not be able to separate isomers or compounds with very similar boiling points.

The following workflow diagram illustrates this decision-making process.

G crude Crude Product (Post-Workup) tlc Run Analytical TLC crude->tlc distill Purify by Fractional Vacuum Distillation tlc->distill Impurity spots are well-separated (ΔRf > 0.2) chrom Purify by Flash Column Chromatography tlc->chrom Impurity spots are close (ΔRf < 0.2) analyze Analyze Fractions & Combine Pure Product distill->analyze chrom->analyze

Caption: Decision workflow for purification method selection.

Section 3: Validated Purification Protocols

These protocols are designed to be self-validating, with built-in checkpoints to ensure a successful outcome.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for achieving >99% purity on a laboratory scale.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane (non-polar), Ethyl Acetate (polar)

  • TLC plates, TLC tank, UV lamp

Step-by-Step Methodology:

  • Determine the Eluent System:

    • On a TLC plate, spot your crude material.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10).

    • The ideal system will give your product an Rf value of 0.25-0.35 . This provides the optimal balance between resolution and run time.

  • Prepare the Column:

    • Dry-pack the column with silica gel. The amount should be approximately 50-100 times the weight of your crude material for good separation.

    • Wet the silica with the non-polar solvent (hexane).

  • Load the Sample:

    • Dissolve your crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude oil, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Run the Column:

    • Begin eluting with the predetermined solvent system. Maintain a constant flow rate.

    • Validation Checkpoint: Collect fractions (e.g., 10-20 mL each) and spot every second or third fraction on a TLC plate.

  • Analyze Fractions:

    • Develop the TLC plates and visualize under a UV lamp.

    • Identify the fractions containing only your pure product (single spot at the correct Rf).

  • Combine and Concentrate:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified, pale-yellow oil.[8]

Protocol 2: Purification by Fractional Vacuum Distillation

This method is suitable for larger quantities (>10 g) where impurities have different boiling points.

Materials:

  • Crude this compound

  • Distillation apparatus with a Vigreux or packed column

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

Step-by-Step Methodology:

  • Setup the Apparatus: Assemble the distillation flask, fractional column, condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum.

  • Charge the Flask: Add the crude oil and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply the vacuum. Bumping can occur if the vacuum is applied too quickly to a warm liquid.

  • Begin Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Collect Fractions:

    • Validation Checkpoint: Collect three separate fractions:

      • Forerun: The initial, lower-boiling distillate. This will contain residual solvents and more volatile impurities.

      • Main Fraction: Collect the distillate at a stable head temperature and pressure. This is your target compound.

      • Tails: The higher-boiling residue left in the flask.

    • Record the temperature and pressure for each fraction.

  • Analyze Purity: Analyze each fraction by GC or ¹H NMR to confirm its identity and purity before combining the pure fractions.

Section 4: Purity Assessment and Characterization

Confirming the purity of your final product is a critical step. Relying on a single analytical technique is often insufficient.

Q4: What is the most reliable method for determining the final purity of my product?

A4: For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for volatile, thermally stable compounds like this ester.[9] The area percent report from a GC-FID analysis provides a highly accurate measure of purity. For absolute quantification without a reference standard, Quantitative NMR (qNMR) is an exceptionally powerful alternative.[9]

Purity Determination by GC-FID: A Typical Protocol
  • Sample Preparation: Prepare a solution of your purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[9]

  • Instrumentation:

    • Column: A standard non-polar column (e.g., DB-5 or HP-5MS) is typically sufficient.

    • Injector Temperature: ~250 °C

    • Detector Temperature: ~280 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Purity is calculated by area normalization, where the area of the product peak is divided by the total area of all peaks in the chromatogram.

Expected Analytical Data for Pure this compound
PropertyExpected ValueSource / Comment
Appearance Pale Yellow Oil[8]
Molecular Formula C₁₃H₁₈O₂[8]
Molecular Weight 206.28 g/mol [8]
¹H NMR (CDCl₃) Key shifts: ~7.2 ppm (m, 5H, Ar-H), ~4.1 ppm (q, 2H, -OCH₂CH₃), ~2.8 ppm (s, 2H, -CH₂-Ph), ~1.2 ppm (t, 3H, -OCH₂CH₃), ~1.1 ppm (s, 6H, -C(CH₃)₂)Inferred from standard chemical shift tables and related structures.
¹³C NMR (CDCl₃) Key shifts: ~177 ppm (C=O), ~140 ppm (Ar C-ipso), ~129-126 ppm (Ar C-H), ~60 ppm (-OCH₂), ~45 ppm (-C(CH₃)₂), ~43 ppm (-CH₂-Ph), ~25 ppm (-C(CH₃)₂), ~14 ppm (-CH₃)Inferred from standard chemical shift tables.
IR (neat) ~1730 cm⁻¹ (strong, C=O stretch)Characteristic ester carbonyl absorption.[6]

Section 5: Frequently Asked Questions (FAQs)

Q5: Is it possible to purify this compound by recrystallization?

A5: No, this is not a suitable method for the final product. Recrystallization is a technique used to purify solid compounds.[10] Since this compound is a liquid or oil at room temperature, it cannot be recrystallized directly.[8] Purification must be achieved through chromatography or distillation.

Q6: My yield is very low after column chromatography. What are the common causes?

A6: Low yield after chromatography can typically be traced to one of the following issues:

  • Improper Solvent System: If your eluent is too polar, your product may elute too quickly along with impurities. If it's not polar enough, the elution time will be very long, leading to band broadening and potential loss of material on the column. Re-optimize the Rf to be in the 0.25-0.35 range.

  • Sample Overloading: Using too much crude material for the amount of silica can overwhelm the column's separating power, leading to overlapping fractions that must be discarded or re-purified. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel.

  • Irreversible Adsorption: Very polar or acidic/basic impurities can stick permanently to the silica gel. Sometimes, the product itself can degrade on acidic silica. This can be mitigated by using deactivated (e.g., with triethylamine) silica gel if your compound is base-sensitive.

Q7: How should I store the purified product to maintain its purity?

A7: To prevent degradation, the purified oil should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator.[8] This minimizes oxidation and hydrolysis of the ester functionality over time.

References

  • ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, November 28). Reformatsky reaction. Retrieved January 12, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. Cambridge University Press. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Reformatsky Reaction Mechanism Explained. Retrieved January 12, 2026, from [Link]

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Retrieved January 12, 2026, from [Link]

  • Kumar, D. R., Panigrahy, R. S., Dakoju, R. K., & Satyanarayana, G. (2020). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. ResearchGate. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved January 12, 2026, from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved January 12, 2026, from [Link]

  • Diva-portal.org. (n.d.). Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3- phenylpropyl ethanethioate. Retrieved January 12, 2026, from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. Retrieved January 12, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-phenylpropanoate. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • SciSpace. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved January 12, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-(2-oxo-1-azetidinyl)-3-phenylpropanoate. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). Ethyl 3-(isobutyrylamino)-2,2-dimethyl-3-phenylpropanoate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Reactions of Ethyl 2,2-Dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Ethyl 2,2-dimethyl-3-phenylpropanoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile ester. My goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve common issues encountered during its synthesis and subsequent reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Section 1: Synthesis of this compound

The most common and direct route to synthesizing this compound is through the α-alkylation of an ester enolate. Specifically, this involves the reaction of the enolate of ethyl isobutyrate with a suitable benzyl halide.

FAQ 1: Why am I getting a low yield of this compound in my alkylation reaction?

Answer: A low yield in the synthesis of this quaternary ester is a frequent challenge and typically points to one of three primary issues: incomplete enolate formation, competing side reactions, or improper choice of reagents.

  • Root Cause A: Incomplete Enolate Formation The cornerstone of this synthesis is the quantitative conversion of the starting ester, ethyl isobutyrate, into its corresponding enolate. The α-protons of esters are significantly less acidic (pKa ~25) than those of ketones or aldehydes. Using a base that is not strong enough, such as an alkoxide (e.g., sodium ethoxide), will result in an equilibrium with only a small concentration of the enolate at any given time.[1] This low concentration of the desired nucleophile paves the way for side reactions.

    Solution: Employ a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[2] Its bulky nature prevents it from acting as a nucleophile, and its strength ensures that the equilibrium lies far on the side of the enolate.[1]

  • Root Cause B: Competing Side Reactions If the enolate is not formed quantitatively, the reaction mixture will contain the starting ester, the enolate, the base, and the alkylating agent. This complex environment can lead to several undesired pathways:

    • Self-Condensation (Claisen Condensation): The newly formed enolate can attack the carbonyl group of the unreacted starting ester, leading to the formation of a β-keto ester byproduct.[3][4]

    • Elimination Reaction: The base can react with the alkylating agent (benzyl halide) in an E2 elimination reaction, particularly if the base is not sterically hindered or if higher temperatures are used.[2]

  • Root Cause C: Steric Hindrance and Alkylating Agent Reactivity The alkylation of an enolate is an SN2 reaction. These reactions are highly sensitive to steric hindrance.[1] While benzyl halides are generally excellent substrates, using a secondary or tertiary halide as the electrophile will result in sluggish reaction rates and favor elimination pathways.[1][5] The reactivity of the leaving group is also critical; iodides are more reactive than bromides, which are more reactive than chlorides.[5]

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize the yield by promoting rapid and complete enolate formation while minimizing side reactions.

Materials:

Reagent Molar Eq. Notes
Diisopropylamine 1.1 Freshly distilled
n-Butyllithium (n-BuLi) 1.05 Titrated solution
Ethyl Isobutyrate 1.0 Freshly distilled
Benzyl Bromide 1.0 Purified

| Anhydrous THF | - | Dry, inhibitor-free |

Procedure:

  • LDA Formation: To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise via syringe. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add ethyl isobutyrate dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution should be a pale yellow.

  • Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. The yellow color should dissipate. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or silica gel chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_LDA LDA Formation (-78°C) cluster_Enolate Enolate Formation (-78°C) cluster_Alkylation Alkylation (-78°C to RT) cluster_Purification Workup & Purification Diisopropylamine Diisopropylamine nBuLi LDA Solution Diisopropylamine->nBuLi + n-BuLi in THF EthylIsobutyrate Ethyl Isobutyrate Enolate Lithium Enolate EthylIsobutyrate->Enolate + LDA BenzylBromide Benzyl Bromide Product Crude Product BenzylBromide->Product PurifiedProduct This compound Product->PurifiedProduct Quench, Extract, Purify

Caption: Workflow for the synthesis of this compound.

Section 2: Troubleshooting Subsequent Reactions

FAQ 2: My hydrolysis of this compound to 2,2-dimethyl-3-phenylpropanoic acid is incomplete. Why?

Answer: The incomplete hydrolysis (saponification) of this ester is almost always due to the significant steric hindrance around the carbonyl group. The two methyl groups at the α-position and the bulky phenyl group at the β-position create a sterically congested environment, making it difficult for the hydroxide ion to attack the electrophilic carbonyl carbon.

Troubleshooting Protocol for Hindered Ester Hydrolysis:

  • Increase Reagent Concentration and Strength: Switch from sodium hydroxide (NaOH) to potassium hydroxide (KOH), as the potassium salt of the resulting carboxylate is often more soluble. Use a higher concentration of the base (e.g., 5-10 M).

  • Employ a Co-solvent: The starting ester has poor solubility in purely aqueous solutions. Using a water-miscible co-solvent like tetrahydrofuran (THF), 1,4-dioxane, or methanol can create a homogeneous reaction mixture, increasing the effective concentration of both reactants.

  • Increase Temperature: Refluxing the reaction mixture for an extended period (12-24 hours) is often necessary to drive the reaction to completion. Monitor the reaction by TLC or GC to determine when the starting material has been fully consumed.

FAQ 3: I am getting a low yield or a complex mixture during the reduction of this compound with Lithium Aluminum Hydride (LiAlH₄). What is going wrong?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[6] Issues during this reaction typically arise from either incomplete reduction or an improper workup procedure.

  • Root Cause A: Incomplete Reduction While LiAlH₄ is very reactive, the steric hindrance of the substrate can slow the reaction. If insufficient reagent is used or the reaction time is too short, you may isolate unreacted starting material.

  • Root Cause B: Improper Quenching/Workup The workup of a LiAlH₄ reaction is critical. The process neutralizes the excess reagent and hydrolyzes the aluminum alkoxide intermediates to liberate the alcohol product. An incorrect quenching procedure can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and significantly lowering the isolated yield.

Optimized Protocol for LiAlH₄ Reduction

Procedure:

  • Reduction: To a flame-dried flask under argon, add a solution of this compound in anhydrous diethyl ether or THF. Cool the solution to 0 °C (ice bath). Add LiAlH₄ (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and stir at room temperature until the reaction is complete (monitor by TLC).

  • Fieser Workup (Recommended): This sequential addition method is designed to produce granular aluminum salts that are easily filtered.

    • Cool the reaction mixture back down to 0 °C.

    • For every 'x' g of LiAlH₄ used, add the following dropwise and in order:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • A white, granular precipitate should form. Stir vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or ethyl acetate.

    • The filtrate contains the desired alcohol, 2,2-dimethyl-3-phenylpropan-1-ol. Dry the filtrate, concentrate, and purify as needed.

Reduction and Workup Workflow

ReductionWorkflow cluster_workup Fieser Workup (Sequential) Ester Ester in Anhydrous Ether/THF LAH LiAlH₄ (1.5 eq) at 0°C ReactionMix Aluminum Alkoxide Intermediate LAH->ReactionMix Water 1. Add 'x' mL H₂O ReactionMix->Water NaOH 2. Add 'x' mL 15% NaOH Water->NaOH Water3x 3. Add '3x' mL H₂O NaOH->Water3x GranularSolid Granular Aluminum Salts (Filter) Water3x->GranularSolid Product Purified 2,2-dimethyl-3-phenylpropan-1-ol GranularSolid->Product Extract & Concentrate Filtrate

Caption: Workflow for the LiAlH₄ reduction and Fieser workup.

Section 3: Purification

FAQ 4: How can I effectively purify this compound?

Answer: The purification strategy depends on the nature of the impurities.

  • Unreacted Starting Materials: If the synthesis resulted in unreacted ethyl isobutyrate (volatile) or benzyl bromide, vacuum distillation is often effective.

  • Side Products: If polar byproducts like the Claisen condensation product are present, silica gel column chromatography is the preferred method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), will effectively separate the less polar desired product from more polar impurities.

  • General Method: For high purity, a combination of both methods can be used. First, perform a vacuum distillation to remove bulk impurities, followed by column chromatography for fine purification.

References

  • Patsnap Eureka. (2025).
  • Organic Chemistry Tutor. (n.d.).
  • Zook, H. D., & Russo, T. J. (1958). Condensations. XIII. The Alkylation of Ethyl Isobutyrate and of Certain other Esters by Means of Sodium Triphenylmethyl and Alkyl Halides. Journal of the American Chemical Society, 80(9), 2263–2265.
  • Fiveable. (n.d.).
  • Neuman, R. C. (n.d.).
  • Reich, H. J. (n.d.).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Reddit. (2023). r/chemistry - LiAlH4.
  • Guidechem. (n.d.).
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)

Sources

Technical Support Center: Synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols. We will explore the causality behind experimental choices, providing field-proven insights to ensure the integrity and reproducibility of your results.

Section 1: Alkylation of Ethyl Isobutyrate with Benzyl Halides

This is one of the most direct and common routes to the target molecule. The strategy involves generating an enolate from ethyl isobutyrate and subsequently alkylating it with a benzyl halide. While straightforward in principle, this pathway is prone to several competing side reactions that can significantly impact yield and purity.

Frequently Asked Questions & Troubleshooting

Question 1: I'm attempting to synthesize this compound via alkylation of ethyl isobutyrate with benzyl bromide using LDA as a base. My main impurity appears to be a higher molecular weight species. What is happening?

Answer: You are likely observing the product of a Claisen condensation, a common side reaction when generating ester enolates.[1][2] The enolate of ethyl isobutyrate, intended to react with benzyl bromide, can instead act as a nucleophile and attack the carbonyl group of another molecule of ethyl isobutyrate.

Causality:

  • Nucleophilic Competition: The ester enolate is a potent nucleophile. If the addition of the alkylating agent (benzyl bromide) is too slow, or if its concentration is locally depleted, the enolate will react with the most abundant electrophile available—the starting ester.

  • Reaction Conditions: This side reaction is particularly favored at higher temperatures, which can provide the activation energy needed for the condensation to occur.

Troubleshooting Protocol: Minimizing Claisen Self-Condensation

  • Inverse Addition: Add the prepared ethyl isobutyrate solution to the solution of Lithium diisopropylamide (LDA) at -78 °C to form the enolate. Then, slowly add this enolate solution to a flask containing the benzyl bromide (the electrophile), also cooled to -78 °C. This ensures the enolate always encounters an excess of the desired electrophile.

  • Temperature Control: Maintain a strictly low temperature (e.g., -78 °C, a dry ice/acetone bath) throughout the enolate formation and alkylation steps. Do not allow the reaction to warm until TLC analysis indicates complete consumption of the starting materials.

  • Choice of Base: While LDA is a good choice due to its non-nucleophilic and hindered nature, ensure it is freshly prepared or properly titrated. Old or decomposed LDA can contain diisopropylamine, which can interfere with the reaction.

Question 2: My reaction yield is very low, and I'm recovering unreacted ethyl isobutyrate along with detecting toluene by GC-MS. What is the likely cause?

Answer: This symptom profile points towards an E2 elimination reaction of your benzyl bromide electrophile, which produces toluene. This occurs when the enolate, instead of acting as a nucleophile (C-alkylation), acts as a base.

Causality:

  • Basicity of the Enolate: Ester enolates are strong bases.[2]

  • Steric Hindrance: While the primary carbon of benzyl bromide is not sterically hindered, using an overly bulky base to form the enolate or running the reaction at elevated temperatures can favor elimination over substitution.

  • Solvent Effects: The choice of solvent can influence the pathway. Aprotic polar solvents like THF are generally preferred.

Troubleshooting Protocol: Favoring Substitution (SN2) over Elimination (E2)

  • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the enolate relative to the benzyl halide to ensure the halide is fully consumed.

  • Temperature Management: As with minimizing Claisen condensation, strict low-temperature control is critical. Elimination reactions generally have a higher activation energy than substitution reactions and become more competitive as the temperature rises.

  • Choice of Halide: If the issue persists, consider using benzyl iodide instead of benzyl bromide. Iodide is a better leaving group, which can accelerate the desired SN2 reaction relative to the competing E2 pathway.

Workflow & Competing Pathways Diagram

The following diagram illustrates the desired alkylation pathway versus the two primary competing side reactions.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Potential Products A Ethyl Isobutyrate Enolate Lithium Enolate A->Enolate Deprotonation  + LDA Side1 Claisen Condensation Product A->Side1 B LDA in THF (-78 °C) C Benzyl Bromide Desired Desired Product (C-Alkylation) C->Desired Side2 Toluene (E2 Elimination) C->Side2 Enolate->Desired SN2 Attack (Slow addition of enolate to BnBr) Enolate->Side1 Nucleophilic Attack (Poor electrophile addition) Enolate->Side2 Acts as Base (High Temp.)

Caption: Troubleshooting workflow for the alkylation of ethyl isobutyrate.

Section 2: Crossed Claisen Condensation

An alternative strategy is the crossed Claisen condensation between ethyl isobutyrate (the enolizable ester) and a non-enolizable ester like ethyl benzoate.[1] This reaction forms ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, which would then require a subsequent reduction step (e.g., Wolff-Kishner or Clemmensen reduction) to remove the ketone and yield the final product. The primary challenge here is preventing the self-condensation of ethyl isobutyrate.

Frequently Asked Questions & Troubleshooting

Question 3: I am attempting a crossed Claisen condensation, but my primary product is the self-condensation product of ethyl isobutyrate. How can I favor the desired crossed reaction?

Answer: The self-condensation of ethyl isobutyrate is often kinetically favored because upon forming the enolate, it is more likely to encounter another molecule of itself than the second ester. Overcoming this requires careful selection of reagents and reaction setup.

Causality:

  • Statistical Probability: In a mixture of two esters, collisions between the enolate and its parent ester are statistically probable.

  • Reactivity: The electrophilicity of the two esters can influence the reaction rate.

Troubleshooting Protocol: Promoting Crossed Claisen Condensation

  • Use a Non-enolizable Ester: The choice of ethyl benzoate is correct, as it has no α-hydrogens and cannot form an enolate, thus it can only act as an electrophile.[1]

  • Inverse Addition Under Basic Conditions: Add ethyl isobutyrate slowly to a pre-mixed solution of the base (e.g., sodium ethoxide) and ethyl benzoate in an inert solvent like toluene. This strategy ensures that the enolate is formed in the presence of a high concentration of the desired electrophile (ethyl benzoate), statistically favoring the crossed reaction.

  • Choice of Base: It is crucial to use a base with an alkoxide that matches the ester's alcohol group (i.e., sodium ethoxide for ethyl esters).[3][4] Using a different alkoxide, like sodium methoxide, will lead to transesterification, resulting in a mixture of methyl and ethyl ester products.[3] Hydroxide bases should be avoided as they will saponify the ester.

Reaction Scheme: Competing Condensation Pathways

G cluster_reactants Reactants cluster_products Potential Products EtIso Ethyl Isobutyrate (Enolizable) Enolate Enolate of Ethyl Isobutyrate EtIso:e->Enolate:w  + NaOEt Self Self-Condensation Product EtIso->Self EtBenz Ethyl Benzoate (Non-enolizable) Crossed Desired Crossed Product (β-Keto Ester) EtBenz->Crossed Base NaOEt Enolate->Crossed Attacks Ethyl Benzoate (Desired Path) Enolate->Self Attacks Ethyl Isobutyrate (Side Reaction)

Sources

Technical Support Center: Ethyl 2,2-dimethyl-3-phenylpropanoate Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2,2-dimethyl-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and drug development processes.

Introduction to the Stability of this compound

This compound is an ester that, while stable under recommended storage conditions, can be susceptible to degradation under various environmental stressors. Understanding its stability profile is critical for ensuring reproducible experimental results and for the development of safe and effective pharmaceutical products. This guide will delve into the potential degradation pathways, provide protocols for stability assessment, and offer solutions to common stability-related issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered during the handling, storage, and experimental use of this compound.

Storage and Handling

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maximize the shelf-life of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is typically between 2-8°C.[2] The container should be tightly sealed to prevent exposure to moisture and oxygen.[1] For larger quantities that will not be used promptly, it is advisable to decant the amount needed for short-term use into a smaller bottle and store the bulk quantity under refrigeration to minimize headspace and repeated exposure to air.[1]

Q2: I've noticed a change in the color and odor of my stored this compound. What could be the cause?

A2: A change in color (e.g., from colorless to pale yellow) or a change in its characteristic odor can be an indication of degradation.[3][4] This could be due to several factors, including:

  • Oxidation: Exposure to air, especially if the container is not properly sealed, can lead to oxidative degradation.

  • Hydrolysis: If the compound has been exposed to moisture, it can hydrolyze to 2,2-dimethyl-3-phenylpropanoic acid and ethanol.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Decomposition: Storage at elevated temperatures can accelerate degradation processes.[5]

It is recommended to perform an analytical check (e.g., by HPLC or GC) to assess the purity of the material and identify any degradation products.

Experimental Troubleshooting

Q3: My experimental results are inconsistent when using this compound. Could this be a stability issue?

A3: Yes, inconsistent experimental results can often be traced back to the stability of the reagents. If the purity of your this compound is compromised due to degradation, it can affect reaction yields, produce unwanted side products, or alter biological activity. It is crucial to ensure the stability of your starting material, especially for sensitive applications. We recommend running a purity check on your stock of the compound.

Q4: I am seeing an unexpected peak in my chromatogram after my reaction. Could it be a degradant of this compound?

A4: It is possible that the unexpected peak is a degradation product. The most likely degradant from hydrolysis is 2,2-dimethyl-3-phenylpropanoic acid. To confirm this, you can:

  • Co-injection: If a standard of the suspected degradant is available, co-inject it with your sample. If the peak area of the unknown increases, it is likely that compound.

  • Mass Spectrometry (MS): Analyze the peak using LC-MS or GC-MS to determine its mass-to-charge ratio and fragmentation pattern, which can help in identifying the structure.

  • Forced Degradation Study: Intentionally degrade a sample of this compound under hydrolytic conditions (acidic or basic) and compare the resulting chromatogram with your experimental sample.

In-Depth Technical Guide: Understanding and Investigating Stability

Potential Degradation Pathways

Based on the chemical structure of this compound, the following are the most probable degradation pathways:

  • Hydrolysis: As an ester, the compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[6][7][8] This reaction breaks the ester bond, yielding 2,2-dimethyl-3-phenylpropanoic acid and ethanol. Basic hydrolysis (saponification) is generally irreversible, while acid-catalyzed hydrolysis is a reversible process.[7]

  • Oxidation: The benzylic position and the aromatic ring can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or trace metal catalysts. This can lead to a variety of oxidation products.

  • Thermal Decomposition: At elevated temperatures, esters can undergo thermal decomposition.[5] The specific products can vary, but may include the corresponding carboxylic acid and alkene via an elimination reaction, or radical-mediated decomposition at very high temperatures.[5]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photodegradation.[9][10] The energy from the light can lead to bond cleavage and the formation of radical species, resulting in a complex mixture of degradation products.

Visualizing Degradation Pathways

cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base, H₂O) cluster_oxidation Oxidation (O₂, Light, Peroxides) cluster_thermal Thermal Stress (Heat) cluster_photo Photodegradation (UV/Vis Light) MainCompound This compound Acid 2,2-dimethyl-3-phenylpropanoic Acid MainCompound->Acid Hydrolysis OxidationProducts Oxidized Derivatives MainCompound->OxidationProducts Oxidation ThermalProducts Decomposition Products MainCompound->ThermalProducts Thermal Decomposition PhotoProducts Photolytic Products MainCompound->PhotoProducts Photodegradation Alcohol Ethanol

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[11] The following are general protocols based on ICH guidelines.[12][13]

Protocol 1: Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Purified water

  • HPLC or GC system with a suitable column and detector

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, mix the stock solution with 0.1 M HCl, 0.1 M NaOH, and purified water in a 1:9 ratio to achieve a final concentration of 0.1 mg/mL.

  • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

  • Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each vial, neutralize the acidic and basic samples if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or GC method.

Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that of the control.

  • Identify and quantify any major degradation products.

Protocol 2: Oxidative Stability

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Materials:

  • This compound stock solution (as in Protocol 1)

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC or GC system

Procedure:

  • In a vial, mix the stock solution with a 3% H₂O₂ solution in a 1:9 ratio.

  • Prepare a control sample with the stock solution and purified water.

  • Keep the vials at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots, quench any remaining H₂O₂ if necessary (e.g., with a small amount of sodium bisulfite), and dilute for analysis.

  • Analyze the samples by HPLC or GC.

Data Analysis:

  • Determine the extent of degradation and identify any oxidative degradation products.

Protocol 3: Thermal Stability

Objective: To assess the stability of the compound under dry heat.

Materials:

  • Solid this compound

  • Oven

  • HPLC or GC system

Procedure:

  • Place a known amount of the solid compound in a vial.

  • Expose the sample to a high temperature (e.g., 80°C) in an oven for a specified duration (e.g., 1-7 days).

  • At each time point, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and dilute for analysis.

  • Analyze by HPLC or GC.

Data Analysis:

  • Quantify the remaining parent compound and any thermal degradants.

Protocol 4: Photostability

Objective: To determine the stability of the compound upon exposure to light.

Materials:

  • This compound solution (in a photostable solvent like acetonitrile)

  • Photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and UV lamps).[14]

  • Control sample wrapped in aluminum foil.

Procedure:

  • Place a solution of the compound in a transparent container (e.g., quartz cuvette or glass vial) inside the photostability chamber.

  • Prepare a dark control by wrapping an identical sample in aluminum foil and placing it in the chamber.

  • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]

  • Analyze the exposed and control samples by HPLC or GC at appropriate time intervals.

Data Analysis:

  • Compare the chromatograms of the light-exposed sample and the dark control to assess the extent of photodegradation.

Workflow for a Forced Degradation Study

start Start: Pure Compound stress Apply Stress Conditions (Hydrolysis, Oxidation, Thermal, Photo) start->stress sampling Collect Samples at Time Points (T₀, T₁, T₂, ...) stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) sampling->analysis data Data Interpretation: - Quantify Degradation - Identify Degradants - Elucidate Pathways analysis->data report Generate Stability Report data->report

Caption: Workflow for a typical forced degradation study.

Data Summary and Interpretation

The results from the forced degradation studies should be summarized in a clear and concise manner.

Stress ConditionReagents/ParametersTypical ObservationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CModerate to significant degradation2,2-dimethyl-3-phenylpropanoic acid, Ethanol
Base Hydrolysis 0.1 M NaOH, 60°CRapid and significant degradationSodium 2,2-dimethyl-3-phenylpropanoate, Ethanol
Oxidation 3% H₂O₂, RTSlow to moderate degradationOxidized aromatic and/or benzylic derivatives
Thermal (Solid) 80°CDegradation dependent on durationVarious decomposition products
Photostability ICH Q1B light exposureDegradation dependent on light intensity and durationVarious photolytic products

Note: The extent of degradation will depend on the specific conditions and duration of the stress test. It is recommended to aim for 5-20% degradation to ensure that the analytical method is truly stability-indicating.[12]

Conclusion

The stability of this compound is a critical parameter that can influence the outcome of research and the quality of pharmaceutical products. By understanding its potential degradation pathways and implementing systematic stability studies, researchers can ensure the reliability of their results and develop robust formulations. This guide provides a framework for identifying and troubleshooting stability issues, ultimately contributing to the successful application of this compound in scientific and industrial settings.

References

  • askIITians. (2019, April 10). Give the mechanism of pyrolysis of ester.plzz fast it's very urgent for me.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ChemicalBook. (n.d.). ETHYL 2,2-DIMETHYL-3-PHENYLPROPIONATE | 94800-92-7.
  • PubMed. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
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  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
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  • ResearchGate. (2025, August 6). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
  • Chemguide. (n.d.). hydrolysis of esters.
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  • Guidechem. (n.d.). Ethyl 3-phenylpropionate 2021-28-5 wiki.
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  • ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF.
  • DOI. (n.d.). Humic substance photosensitized degradation of phthalate esters characterized by 2H and 13C isotope fractionation and metabolite.
  • LinkedIn. (n.d.). Common Errors in Stability Reporting and How to Avoid Them.
  • CymitQuimica. (n.d.). CAS 2021-28-5: Ethyl 3-phenylpropanoate.
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  • PMC - PubMed Central. (2016, October 19). Packaging methods and storage duration affect essential oil content and composition of lemon verbena (Lippia citriodora Kunth.).
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  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
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Sources

Technical Support Center: Scaling Up Ethyl 2,2-dimethyl-3-phenylpropanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2,2-dimethyl-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to navigate the complexities of this chemical synthesis, ensuring efficiency, purity, and yield.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Reaction Yield

A diminished yield is a frequent challenge in esterification reactions. The causes can range from procedural missteps to suboptimal reaction conditions.

Question: My esterification reaction for this compound is consistently resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can be attributed to several factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction: Esterification is an equilibrium process.[1] To drive the reaction towards the product side, consider applying Le Chatelier's principle.[2][3] This can be achieved by:

    • Increasing the concentration of a reactant: Using an excess of either the carboxylic acid or the alcohol can shift the equilibrium to favor the ester.[3]

    • Removing water: The formation of water as a byproduct can drive the equilibrium back towards the reactants.[1][2] Employing a drying agent or a Dean-Stark apparatus to remove water as it forms can significantly improve the yield.

  • Purity of Reagents and Solvents: The presence of impurities, especially water, in your starting materials or solvents can adversely affect the reaction.[1][4] Ensure all reagents and solvents are appropriately purified and dried before use.

  • Reaction Temperature: Temperature control is crucial. Insufficient heating can lead to a slow reaction rate, while overheating might cause evaporation of volatile reactants or lead to side reactions.[1] Monitor and maintain the optimal reaction temperature.

  • Catalyst Activity: The acid catalyst, often a strong acid like sulfuric acid, plays a vital role in protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Ensure the catalyst is active and used in the correct concentration.

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.[1][2][4] To minimize these losses:

    • Rinse all glassware thoroughly with the reaction solvent.[4]

    • Ensure complete separation of aqueous and organic layers during extraction.

    • Be cautious during solvent removal (e.g., rotary evaporation) to avoid loss of a volatile product.[4]

Issue 2: Presence of Impurities in the Final Product

The purity of this compound is critical, especially in pharmaceutical applications. Identifying and eliminating impurities is a key aspect of process optimization.

Question: After purification, my sample of this compound shows the presence of unknown peaks in GC-MS analysis. What are the likely impurities and how can I prevent their formation?

Answer: The presence of impurities can stem from side reactions or unreacted starting materials. Here are some common impurities and strategies to mitigate them:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup.

  • Side Products from Self-Condensation: Under basic conditions, esters with α-hydrogens can undergo self-condensation reactions like the Claisen condensation. While this compound lacks α-hydrogens on the ester moiety, the starting materials might be susceptible.

  • Products of Side Reactions: The specific synthetic route will dictate the potential side reactions. For instance, in a Reformatsky reaction, side products can arise from the reaction of the organozinc reagent with itself or other electrophiles present.[5][6] Careful control of reaction conditions (temperature, addition rate of reagents) is essential.

  • Purification Inefficiencies: The chosen purification method may not be adequate to separate all impurities. Consider optimizing your purification technique:

    • Column Chromatography: Adjust the solvent system polarity to achieve better separation.

    • Distillation: For volatile impurities, fractional distillation under reduced pressure can be effective.

    • Recrystallization: If the product is a solid at a certain temperature, recrystallization can be a powerful purification method.[7]

Experimental Protocol: A General Synthesis Approach

While multiple synthetic routes to this compound exist, a common approach involves the Claisen condensation between ethyl propanoate and ethyl benzoate.

Step-by-Step Methodology:
  • Enolate Formation: A strong base is used to deprotonate the α-carbon of ethyl propanoate, forming an enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl benzoate.

  • Elimination: The resulting intermediate eliminates an ethoxide ion to form the β-keto ester, ethyl 2-methyl-3-oxo-3-phenylpropanoate.

  • Reduction: The keto group is then reduced to a methylene group to yield the final product.

Parameter Condition Rationale
Base Sodium ethoxide, LDAStrong base required for enolate formation.
Solvent Anhydrous ethanol, THFMust be inert to the reaction conditions.
Temperature Varies with base and solventTo control reaction rate and minimize side reactions.
Workup Acidic quenchTo neutralize the base and protonate the product.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and handling of this compound.

Q1: What is the primary synthetic route for producing this compound on a large scale?

A1: One prominent method for the synthesis of related compounds is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[5][6] For this compound, this could involve the reaction of an appropriate α-halo ester with a phenyl-containing carbonyl compound. Another approach is the hydrogenation of ethyl cinnamate.[8]

Q2: What analytical techniques are most suitable for characterizing the purity of this compound?

A2: A combination of analytical methods is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.[10]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., ester carbonyl).[10]

Q3: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A3: Yes, standard laboratory safety practices should be strictly followed. Many reagents used in organic synthesis are hazardous. For example, strong bases like sodium ethoxide are corrosive, and solvents like THF are flammable. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated fume hood.

Q4: How can I optimize the reaction conditions for scaling up the production of this compound?

A4: Scaling up a reaction requires careful optimization of several parameters:

  • Heat Transfer: Ensure efficient heat distribution throughout the larger reaction vessel to maintain a consistent temperature.

  • Mixing: Adequate stirring is crucial for maintaining homogeneity and ensuring efficient mass transfer.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted to control the reaction exotherm.

  • Process Safety Analysis: A thorough hazard analysis should be conducted before any scale-up to identify and mitigate potential risks.

Q5: What is the role of the zinc in the Reformatsky reaction?

A5: In the Reformatsky reaction, zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, also known as a Reformatsky enolate.[6][11] This enolate is less reactive than a lithium enolate or a Grignard reagent, which prevents it from reacting with the ester group of another molecule.[6]

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completeness Check Reaction Completeness (TLC/GC) start->check_completeness check_reagents Verify Reagent & Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup incomplete Incomplete Reaction check_completeness->incomplete impure Impure Reagents/Solvents check_reagents->impure suboptimal Suboptimal Conditions check_conditions->suboptimal loss Product Loss check_workup->loss solution_completeness Increase Reaction Time or Temperature Add More Catalyst/Reagent incomplete->solution_completeness solution_reagents Purify/Dry Reagents & Solvents impure->solution_reagents solution_conditions Optimize Temperature & Reaction Time suboptimal->solution_conditions solution_workup Refine Extraction & Purification Techniques loss->solution_workup end Improved Yield solution_completeness->end solution_reagents->end solution_conditions->end solution_workup->end

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Filo. What are possible sources of error in an esterification lab? [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]

  • Esterification Lab Answers. [Link]

  • ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • JoVE. Esterification - Prep. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • ResearchGate. Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • ACS Publications. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. [Link]

  • PrepChem.com. Synthesis of ethyl 3-phenylpropionate. [Link]

  • Scribd. Reformatsky Reaction Mechanism Explained. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Cheméo. ethyl 2-hydroxy-3-phenylpropanoate. [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • PubChem. Ethyl 2-methyl-3-phenylpropanoate. [Link]

  • PubChem. Ethyl 2-ethyl-3-phenylpropanoate. [Link]

  • NIH. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. [Link]

  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Study.com. Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. [Link]

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Catalyst Selection for Ethyl 2,2-dimethyl-3-phenylpropanoate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of catalyst selection and reaction optimization for this important synthetic transformation. We will explore common methodologies, address frequently asked questions, and provide detailed troubleshooting advice to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions regarding the primary catalytic methods and initial considerations for synthesizing this compound.

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this α,α-disubstituted ester typically involves the formation of a carbon-carbon bond at the β-position relative to the phenyl group. The two most prevalent strategies are the Reformatsky reaction and the conjugate addition (Michael addition).

  • Reformatsky Reaction: This classic organometallic reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[1] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is prepared by treating the α-halo ester with zinc dust.[1] These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like addition to the ester group.[1]

  • Conjugate Addition (Michael Reaction): This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] For this specific synthesis, a common route is the addition of a methyl group equivalent (from an organocuprate or a related reagent) to ethyl cinnamate, followed by the addition of a second methyl group. More advanced methods utilize catalytic amounts of a base or a Lewis acid to facilitate the addition of a suitable pronucleophile.[4]

Q2: How do I choose between a metal-mediated approach like the Reformatsky reaction and a catalytic conjugate addition?

The choice of method depends on several factors, including substrate availability, desired scale, functional group tolerance, and stereochemical considerations.

  • Choose the Reformatsky Reaction when:

    • You are starting from benzaldehyde and ethyl α-bromoisobutyrate.

    • You require a robust, well-established method that works well with highly substituted ketones and aldehydes.[5]

    • The reaction conditions are relatively mild, and the organozinc reagents are tolerant of various functional groups.

  • Choose Catalytic Conjugate Addition when:

    • You are starting from an α,β-unsaturated ester like ethyl cinnamate.

    • You aim for higher atom economy and wish to avoid stoichiometric use of metals like zinc.

    • Enantioselectivity is a goal, as numerous chiral catalysts (e.g., Lewis acids, isothiourea organocatalysts) have been developed for asymmetric conjugate additions.[2][6]

    • You are working with sensitive substrates that may not tolerate the conditions of organozinc formation.

Q3: What are the key parameters to consider during an initial catalyst screening for a conjugate addition approach?

For a conjugate addition route, effective catalyst screening is crucial. Key parameters to optimize include:

  • Catalyst Type: Lewis acids (e.g., BF₃·OEt₂, TMSOTf) can activate the electrophile.[7][8] Organocatalysts like isothioureas can activate ester pronucleophiles.[6] Transition metals such as copper, rhodium, or palladium can be used with organometallic nucleophiles like organoboron or organosilicon reagents.[9][10]

  • Catalyst Loading: Typically ranges from 1 to 20 mol%. Lowering the loading is economically and environmentally beneficial but may require longer reaction times or higher temperatures.

  • Solvent: The choice of solvent can dramatically affect catalyst solubility, reactivity, and selectivity. Common solvents include THF, toluene, acetonitrile, and dichloromethane.

  • Temperature: Reactions can be run from cryogenic temperatures (-78 °C) to reflux, depending on the catalyst's and reagents' stability and reactivity.

  • Base (if applicable): For reactions involving pronucleophiles, a base is often required to generate the active nucleophile. The strength and steric hindrance of the base (e.g., DBU, DIPEA) are critical.

Below is a workflow to guide your catalyst screening process.

CatalystScreeningWorkflow cluster_start Phase 1: Initial Feasibility cluster_catalyst Phase 2: Catalyst Selection cluster_screening Phase 3: Experimental Screening cluster_optimization Phase 4: Optimization Start Define Reaction: Substrates & Target Product SelectMethod Select Method: Reformatsky vs. Conjugate Addition Start->SelectMethod LitReview Literature Search for Analogous Reactions SelectMethod->LitReview CatalystClass Choose Catalyst Class: Lewis Acid, Organocatalyst, Transition Metal LitReview->CatalystClass SelectCatalysts Select 3-5 Specific Catalysts from Chosen Class CatalystClass->SelectCatalysts Screening Perform Small-Scale Screening Reactions SelectCatalysts->Screening Analysis Analyze by TLC, GC-MS, or NMR (Conversion & Selectivity) Screening->Analysis IdentifyLead Identify Lead Catalyst(s) Analysis->IdentifyLead Optimization Optimize Conditions for Lead Catalyst: Temp, Concentration, Loading IdentifyLead->Optimization ScaleUp Scale-Up Reaction Optimization->ScaleUp Troubleshoot Troubleshoot Issues (See Guide Below) ScaleUp->Troubleshoot Troubleshoot->Optimization Re-optimize

Caption: A typical workflow for catalyst selection and optimization.

Part 2: Experimental Protocol Example

This section provides a representative protocol for the synthesis. The Reformatsky reaction is chosen for its reliability and historical significance in preparing β-hydroxy esters, which can be subsequently dehydroxylated and reduced if needed, or by direct conjugate addition. The direct synthesis is often performed via a Reformatsky-type reaction with an α,β-unsaturated ester, which is beyond the classic definition but mechanistically related.

Protocol: Zinc-Mediated Synthesis of this compound

This protocol is adapted from general procedures for Reformatsky reactions.[5]

Materials:

  • Benzaldehyde

  • Ethyl α-bromoisobutyrate

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add activated zinc dust (5.0 eq) and a crystal of iodine under a nitrogen atmosphere. Add anhydrous toluene and stir the suspension under reflux for 5-10 minutes until the iodine color fades. Cool the mixture to room temperature.

  • Reagent Addition: To the zinc suspension, add ethyl α-bromoisobutyrate (2.0 eq). Then, add a solution of benzaldehyde (1.0 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes.

  • Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0 °C and cautiously quench by adding 1 M HCl. Filter the suspension to remove unreacted zinc. Transfer the filtrate to a separatory funnel and extract with ethyl acetate or MTBE.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel chromatography to yield the desired β-hydroxy ester product. Further chemical steps (dehydration and reduction) would be required to obtain this compound.

Part 3: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

Low yield is a frequent issue stemming from multiple potential sources.[11][12]

Possible Causes & Solutions:

  • Poor Zinc Activation (Reformatsky): The surface of zinc dust is often coated with a passivating layer of zinc oxide.

    • Solution: Ensure the zinc is properly activated. Methods include stirring with a catalytic amount of iodine, washing with dilute HCl, or using commercially available activated "Rieke Zinc".[13]

  • Moisture in the Reaction: Organometallic reagents, including Reformatsky reagents and many catalysts, are sensitive to moisture.[14]

    • Solution: Flame-dry all glassware before use.[11] Use anhydrous solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions.

    • Solution: Accurately calculate and weigh all reagents.[11] For the Reformatsky reaction, an excess of the zinc and α-halo ester is common.[5]

  • Sub-optimal Temperature: The reaction may be too slow if the temperature is too low, or side reactions may dominate if it is too high.

    • Solution: Carefully control the reaction temperature. If the reaction is exothermic, consider adding reagents slowly at a lower temperature.[12]

  • Product Loss During Workup: The product can be lost during extraction, washing, or purification steps.

    • Solution: Ensure complete extraction from the aqueous phase. Minimize the number of transfer steps. When performing chromatography, choose the correct solvent system to avoid product loss on the column.[11]

TroubleshootingYield Start Low Yield Observed CheckPurity Are starting materials pure and anhydrous? Start->CheckPurity CheckActivation Reformatsky: Was Zinc properly activated? CheckPurity->CheckActivation Yes Purify Solution: Purify/dry reagents & solvents. CheckPurity->Purify No CheckTemp Was temperature controlled effectively? CheckActivation->CheckTemp Yes Activate Solution: Use fresh Zinc, activate with I2 or acid wash. CheckActivation->Activate No CheckWorkup Was product lost during workup/purification? CheckTemp->CheckWorkup Yes OptimizeTemp Solution: Optimize temperature. Use slow addition for exothermic reactions. CheckTemp->OptimizeTemp No RefineWorkup Solution: Refine extraction and purification protocol. CheckWorkup->RefineWorkup Yes

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I am observing significant side-product formation. How can I improve the selectivity?

Poor selectivity often points to competing reaction pathways.

Possible Causes & Solutions:

  • Self-Condensation (Aldol/Claisen): The starting materials or product might react with themselves, especially under basic or strongly acidic conditions.[14][15]

    • Solution: In the Reformatsky reaction, the zinc enolate is less basic and less prone to causing self-condensation compared to lithium enolates. For conjugate additions, carefully choose a non-nucleophilic base or a Lewis acid catalyst that does not promote side reactions. Pre-forming an enolate with a strong base like LDA before adding the electrophile can also improve selectivity.[15]

  • 1,2-Addition vs. 1,4-Addition (Conjugate Addition): Hard nucleophiles (like Grignard reagents) tend to attack the carbonyl carbon (1,2-addition), while softer nucleophiles (like organocuprates or enamines) favor the β-carbon (1,4-addition).[3][16]

    • Solution: To favor the desired 1,4-addition, use a "softer" nucleophile. If using an organometallic reagent, switching from an organolithium or Grignard reagent to a Gilman reagent (an organocuprate) is a classic strategy to promote conjugate addition.[3]

  • Dimerization of the α-halo ester (Reformatsky): The zinc enolate can react with another molecule of the α-halo ester.

    • Solution: This is often controlled by the slow addition of the carbonyl component to the pre-formed Reformatsky reagent, keeping the concentration of the electrophile low.

Q3: The reaction is not proceeding to completion or has stalled. What should I investigate?

A stalled reaction indicates an issue with one of the core components.

Possible Causes & Solutions:

  • Catalyst Deactivation/Poisoning: The catalyst (in a conjugate addition) or the metal surface (in the Reformatsky reaction) may be deactivated. Impurities like water, oxygen, or sulfur-containing compounds can act as poisons.

    • Solution: Ensure all reagents and solvents are rigorously purified. If you suspect deactivation, try adding another portion of the catalyst or activated zinc.

  • Insoluble Reagents or Intermediates: If a reagent or a key intermediate precipitates from the solution, the reaction can stall due to mass transport limitations.

    • Solution: Try a different solvent or a co-solvent to improve solubility. Increasing the reaction temperature might also help, but must be balanced against potential side reactions.

  • Reversible Reaction: The reaction may have reached equilibrium.

    • Solution: If the reaction is reversible, consider strategies to shift the equilibrium towards the products. For example, if a small molecule like water is produced, using a Dean-Stark trap or molecular sieves can drive the reaction forward.[15]

Part 4: Comparative Data

While specific yields are highly dependent on exact conditions, the following table provides a general comparison of catalyst systems for related conjugate addition reactions to provide a starting point for catalyst selection.

Catalyst SystemNucleophile TypeTypical LoadingTemperature RangeGeneral YieldsKey Advantages
Cu(I)/Chiral Ligand Grignard/Organozinc1-10 mol%-78 to 25 °CGood to ExcellentHigh enantioselectivity possible
Rhodium(I)/BINAP Arylboronic Acids1-5 mol%25 to 100 °CGood to ExcellentBroad substrate scope, water tolerant[9]
Lewis Acids (e.g., Sc(OTf)₃) Silyl Ketene Acetals5-20 mol%-78 to 25 °CGood to ExcellentCatalytic, mild conditions
Isothiourea Aryl Esters10-20 mol%0 to 25 °CModerate to HighOrganocatalytic, metal-free[6]
Zinc (Stoichiometric) α-halo ester>100 mol%25 to 90 °CGood to ExcellentRobust, well-established[5]

References

  • SATHEE. Chemistry Reformatsky Reaction. Available from: [Link]

  • Pearson+. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • MDPI. Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. Available from: [Link]

  • ResearchGate. The Reformatsky Reaction. Available from: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Available from: [Link]

  • ResearchGate. Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Available from: [Link]

  • Wikipedia. Reformatsky reaction. Available from: [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]

  • ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 3-phenylpropionate. Available from: [Link]

  • NROChemistry. Reformatsky Reaction. Available from: [Link]

  • ACS Publications. Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. Available from: [Link]

  • National Institutes of Health. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Available from: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]

  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available from: [Link]

  • Reddit. What are some common causes of low reaction yields? Available from: [Link]

  • YouTube. Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. Available from: [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

  • MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Available from: [Link]

  • Scilit. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of phosphoramidates via a Lewis acid catalyzed phosphorimidate rearrangement. Available from: [Link]

  • ResearchGate. Michael addition of ethyl anthranilate and phenyl monothioanthranilate to acetylenic esters: experimental and theoretical results. Available from: [Link]

  • Semantic Scholar. Progress in Lewis-Acid-Templated Diels–Alder Reactions. Available from: [Link]

  • MDPI. Progress in Lewis-Acid-Templated Diels–Alder Reactions. Available from: [Link]

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Technical Support Center: Reaction Condition Refinement for Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during this synthesis. Our focus is on providing causal explanations for experimental choices to empower you to refine your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for this compound, especially at scale?

While several routes exist, such as the direct Fischer esterification of 2,2-dimethyl-3-phenylpropanoic acid, this method is often hampered by low yields due to the significant steric hindrance around the carboxylic acid. A more robust and widely successful strategy involves a two-step approach:

  • Reformatsky Reaction: Condensation of benzaldehyde with ethyl α-bromoisobutyrate using activated zinc to form the intermediate, Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate.[1][2] This reaction is highly effective for creating the C-C bond at a sterically congested center.

  • Deoxygenation: Removal of the β-hydroxy group from the intermediate to yield the final target compound.

This guide will focus on the refinement and troubleshooting of this preferred two-step pathway.

Q2: Why is the Reformatsky reaction preferred over a Grignard or organolithium addition?

The key advantage of the Reformatsky reagent (an organozinc enolate) is its moderate reactivity. Organozinc reagents are less basic and less nucleophilic than their Grignard or organolithium counterparts.[3] This chemoselectivity is crucial because it prevents unwanted side reactions, such as nucleophilic attack on the ester group of another molecule of the haloester.[1] The reaction can be performed in the presence of the ester functionality, making it ideal for this synthesis.

Q3: What are the most critical parameters to control during the Reformatsky reaction step?

The success of the Reformatsky reaction hinges on three critical areas:

  • Zinc Activation: The reaction is a heterogeneous reaction on the surface of the zinc metal. The presence of a passivating layer of zinc oxide on the metal surface is the most common cause of reaction failure.[4]

  • Anhydrous Conditions: Reformatsky reagents are sensitive to moisture, which can quench the organozinc intermediate and lead to the formation of byproducts and low yields.[5]

  • Temperature Control: The initial formation of the organozinc reagent is exothermic. Proper temperature management is essential to prevent runaway reactions and minimize byproduct formation, such as Wurtz-type coupling.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The Reformatsky reaction fails to initiate (no color change, no exotherm).
  • Likely Cause A: Inactive Zinc. The surface of the zinc dust or turnings is likely coated with a layer of zinc oxide, preventing the oxidative insertion into the carbon-bromine bond.[4]

    • Zinc_Activation

      Caption: Zinc Activation Pathways.

      Table 1: Comparison of Zinc Activation Methods

      Activation Method Procedure Pros Cons
      Iodine Add a crystal of I₂ to the zinc in THF and warm gently until the brown color disappears. Simple, effective for small scale. Can introduce trace impurities.
      Acid Wash Briefly wash zinc with dilute HCl, followed by sequential rinses with water, ethanol, and diethyl ether. Dry thoroughly under vacuum. Highly effective, removes oxides well. Requires multiple steps and rigorous drying.

      | 1,2-Dibromoethane | Gently heat zinc with a small amount of 1,2-dibromoethane in the reaction solvent. | Potent activator. | Introduces an additional reagent. |

  • Likely Cause B: Wet Solvent or Glassware. Trace amounts of water will react with and destroy the organozinc reagent as it forms.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (e.g., THF, Toluene).

Problem 2: Low yield of the β-hydroxy ester intermediate.
  • Likely Cause A: Competing Side Reactions. Several side reactions can compete with the desired carbonyl addition, reducing the overall yield.[5]

    • Wurtz-type Coupling: The organozinc reagent can react with another molecule of ethyl α-bromoisobutyrate. This is often caused by high local concentrations or temperature.

    • Aldehyde Dimerization/Condensation: If the aldehyde is particularly enolizable or the reaction conditions are too harsh, self-condensation can occur.

    • Solution: Maintain dilute conditions by adding the ethyl α-bromoisobutyrate slowly to the suspension of activated zinc and benzaldehyde. Keep the reaction temperature low (initially room temperature, may require gentle warming later) to favor the desired reaction pathway.

  • Likely Cause B: Inefficient Quenching/Workup. The intermediate is a zinc alkoxide, which must be hydrolyzed to the desired β-hydroxy ester.

    • Solution: Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M HCl). Avoid strong acids or prolonged acid exposure, which can promote dehydration of the product.

Problem 3: The final deoxygenation step is inefficient or produces byproducts.
  • Likely Cause A: Incomplete Conversion. The β-hydroxy group can be difficult to remove without affecting other functional groups.

    • Deoxygenation_Workflow

      Caption: Deoxygenation Workflow.

  • Likely Cause B: Over-reduction. During the hydrogenation step, harsh conditions can lead to the reduction of the phenyl ring or the ester functionality.

    • Solution: Use a selective catalyst such as 10% Palladium on Carbon (Pd/C) under mild conditions (1-3 atm H₂, room temperature).[6] Avoid more powerful reducing agents like LiAlH₄, which would reduce the ester to an alcohol.[7] Monitor the reaction progress carefully by TLC or GC to stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

This protocol assumes all glassware has been thoroughly dried and the reaction is run under an inert atmosphere of nitrogen.

  • Zinc Activation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust (6.5 g, 100 mmol, 2.0 eq). Add 50 mL of anhydrous THF and a single crystal of iodine. Stir and gently warm the mixture until the iodine color dissipates. Cool to room temperature.[2]

  • Reaction Setup: To the activated zinc suspension, add benzaldehyde (5.3 g, 50 mmol, 1.0 eq).

  • Slow Addition: In a separate flask, prepare a solution of ethyl α-bromoisobutyrate (10.7 g, 55 mmol, 1.1 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred zinc/benzaldehyde suspension over 30 minutes. An exotherm should be observed. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then gently heat to reflux for an additional 1 hour to ensure completion. Monitor by TLC.

  • Workup: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of cold, saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure β-hydroxy ester.

Protocol 2: Deoxygenation via Dehydration-Hydrogenation
  • Dehydration: Combine the β-hydroxy ester (from the previous step, ~50 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.5 g) in 100 mL of toluene in a flask equipped with a Dean-Stark apparatus. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid, followed by a brine wash (1 x 50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hydrogenation: Dissolve the crude unsaturated ester in 100 mL of ethanol. Carefully add 10% Pd/C catalyst (~500 mg) under an inert atmosphere. Secure the flask to a hydrogenation apparatus, purge with hydrogen gas, and then stir under a hydrogen atmosphere (1-3 atm) at room temperature until TLC analysis shows complete consumption of the starting material.

  • Final Purification: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • Pearson+. (2024, March 26). The Reformatsky reaction is an addition reaction in which an orga...
  • Unknown Author. (n.d.). Esterification Lab Answers.
  • ChemicalBook. (n.d.). Ethyl 3-phenylpropionate synthesis.
  • ResearchGate. (n.d.). The Reformatsky Reaction.
  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate.
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.

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Validation & Comparative

A Comparative Guide to the Structural Validation of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison and validation workflow for Ethyl 2,2-dimethyl-3-phenylpropanoate, a substituted ester with potential applications in fine chemical synthesis. We will explore the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to elucidate its molecular architecture.

To provide a clear framework for interpretation, we will compare its expected spectral data with that of a structurally related analogue, Ethyl 3-phenylpropanoate. This juxtaposition will highlight the key spectral signatures arising from the gem-dimethyl substitution at the α-carbon, offering a robust methodology for structural verification.

The Imperative of Structural Integrity

This compound (C₁₃H₁₈O₂, MW: 206.28 g/mol , CAS: 94800-92-7) presents a unique structural motif with a quaternary carbon center adjacent to the ester functionality.[1] The presence of this sterically hindered environment can influence its chemical reactivity and biological activity. Therefore, precise confirmation of its synthesis and purity is paramount.

Our comparative analysis with Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂, MW: 178.23 g/mol , CAS: 2021-28-5) will serve to underscore the diagnostic spectral changes induced by the introduction of the two methyl groups.[2][3][4][5][6][7][8]

Orthogonal Spectroscopic Validation: A Multi-faceted Approach

A confident structural assignment is never reliant on a single analytical technique. Instead, we employ a suite of orthogonal methods, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

Expected ¹H NMR Spectra

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The key differentiator between our target molecule and its comparator will be the absence of a proton at the α-carbon and the presence of a singlet for the gem-dimethyl groups in this compound.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)

Assignment This compound (Predicted) Ethyl 3-phenylpropanoate (Experimental) Rationale for Differences
Phenyl H~7.20-7.35 (m, 5H)~7.15-7.30 (m, 5H)Minor shifts due to subtle electronic effects.
Methylene H (CH₂)~2.85 (s, 2H)~2.95 (t, 2H)Singlet due to no adjacent protons. In the comparator, it's a triplet due to coupling with the adjacent methylene group.
Alpha H-~2.62 (t, 2H)Absence of protons at the α-carbon in the target molecule.
Ethyl O-CH₂~4.05 (q, 2H)~4.12 (q, 2H)Quartet due to coupling with the methyl protons of the ethyl group.
Gem-dimethyl H~1.15 (s, 6H)-A characteristic singlet for the six equivalent protons of the two methyl groups.
Ethyl CH₃~1.18 (t, 3H)~1.23 (t, 3H)Triplet due to coupling with the methylene protons of the ethyl group.

Expected ¹³C NMR Spectra

¹³C NMR spectroscopy provides a map of the carbon skeleton. The most telling signals for this compound will be the quaternary carbon of the gem-dimethyl group and the unique chemical shifts of the surrounding carbons.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)

Assignment This compound (Predicted) Ethyl 3-phenylpropanoate (Experimental) [5]Rationale for Differences
Carbonyl C~176~173The electron-donating effect of the two methyl groups may slightly shield the carbonyl carbon.
Phenyl C (ipso)~138~141
Phenyl C~126-130~126-128
Ethyl O-CH₂~60~60
Quaternary C~45-A key diagnostic peak for the α-carbon bearing the two methyl groups.
Methylene C (CH₂)~48~36Deshielded due to the steric compression and electronic effects of the gem-dimethyl group.
Alpha C-~31
Gem-dimethyl C~25-The two equivalent methyl carbons.
Ethyl CH₃~14~14
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

Expected Mass Spectrum

The molecular ion peak (M⁺) for this compound is expected at m/z 206. The fragmentation pattern will be distinct from Ethyl 3-phenylpropanoate. A prominent fragment would be the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 161. Another characteristic fragmentation would be a McLafferty rearrangement, if sterically feasible, or cleavage at the benzylic position.

Table 3: Comparison of Expected Key Mass Spectral Fragments (m/z)

Fragment This compound (Predicted) Ethyl 3-phenylpropanoate (Experimental) [2]Structural Origin
[M]⁺206178Molecular ion
[M - OCH₂CH₃]⁺161133Loss of the ethoxy group
[C₇H₇]⁺9191Tropylium ion (from the phenylmethyl moiety)
[C₈H₉]⁺105105Phenyl-CH₂-CH₂ fragment
Infrared (IR) Spectroscopy: The Vibrational Signature of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Spectrum

The IR spectrum of this compound will show characteristic absorptions for the ester carbonyl group and the aromatic ring. The spectrum will be very similar to that of Ethyl 3-phenylpropanoate in the functional group region, but may show differences in the fingerprint region due to the different overall molecular symmetry and bond vibrations.

Table 4: Comparison of Expected Key IR Absorptions (cm⁻¹)

Vibrational Mode This compound (Predicted) Ethyl 3-phenylpropanoate (Experimental) [3]
C=O Stretch (Ester)~1730~1735
C-O Stretch (Ester)~1150-1250~1150-1250
C-H Stretch (Aromatic)~3030-3100~3030-3100
C=C Stretch (Aromatic)~1450, 1500, 1600~1450, 1500, 1600
C-H Stretch (Aliphatic)~2850-3000~2850-3000

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing s1 Weigh ~10-20 mg of sample s2 Dissolve in ~0.7 mL of CDCl₃ s1->s2 s3 Transfer to 5 mm NMR tube s2->s3 a1 ¹H NMR Acquisition (16 scans) s3->a1 a2 ¹³C NMR Acquisition (1024 scans) p1 Fourier Transform a2->p1 p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Integration & Peak Picking p3->p4 Structural Elucidation Structural Elucidation p4->Structural Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. A standard pulse sequence with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second is typically sufficient. Co-adding 16 scans will provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are appropriate. Due to the low natural abundance of ¹³C, approximately 1024 scans are recommended.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their precise chemical shifts.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_proc Data Analysis s1 Prepare a dilute solution (e.g., 1 mg/mL in Methanol) a1 Inject into GC-MS or via direct infusion s1->a1 a2 Electron Ionization (70 eV) a1->a2 a3 Scan m/z range (e.g., 40-400 amu) a2->a3 p1 Identify Molecular Ion Peak a3->p1 p2 Analyze Fragmentation Pattern p1->p2 Structural Confirmation Structural Confirmation p2->Structural Confirmation

Caption: Workflow for Mass Spectrometry analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion. Utilize Electron Ionization (EI) at 70 eV. Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight, for instance, from 40 to 400 amu.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to the expected fragmentation pathways to further support the proposed structure.

Infrared Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_proc Data Analysis s1 Place a drop of neat liquid sample on ATR crystal a1 Collect spectrum (e.g., 4000-400 cm⁻¹) s1->a1 a2 Average multiple scans (e.g., 16) a1->a2 p1 Identify characteristic functional group absorptions a2->p1 Functional Group Confirmation Functional Group Confirmation p1->Functional Group Confirmation

Caption: Workflow for Infrared Spectroscopy analysis.

Detailed Steps:

  • Sample Preparation: As this compound is expected to be a liquid, the simplest method is to place a small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). Co-adding and averaging 16 or 32 scans will improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, C-O stretch, aromatic C-H and C=C stretches).

Conclusion

The structural validation of this compound is readily achievable through a synergistic application of NMR, MS, and IR spectroscopy. By comparing the acquired data with the predicted spectra and a structurally similar analogue, Ethyl 3-phenylpropanoate, a high degree of confidence in the molecular structure can be established. The key diagnostic features for this compound are the singlet for the gem-dimethyl protons in the ¹H NMR, the quaternary carbon signal in the ¹³C NMR, and the molecular ion peak at m/z 206 in the mass spectrum. This comprehensive approach ensures the scientific rigor required in research and development.

References

  • ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). [Link]

  • SpectraBase. Ethyl 3-(isobutyrylamino)-2,2-dimethyl-3-phenylpropanoate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • FooDB. Showing Compound Ethyl 3-phenylpropanoate (FDB020143). [Link]

  • PubChem. Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367. [Link]

  • PubChem. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3 | CID 249268. [Link]

  • Human Metabolome Database. Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). [Link]

  • NIST WebBook. 2-Propenoic acid, 3-phenyl-, ethyl ester. [Link]

  • ResearchGate. Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

  • SpectraBase. Ethyl 3-Fluoro-3-phenylpropanoate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • PrepChem. Synthesis of ethyl 3-phenylpropionate. [Link]

  • Oakwood Chemical. Ethyl 3-oxo-3-phenylpropanoate. [Link]

  • NIST WebBook. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. [Link]

  • SpectraBase. Ethyl-2-methyl-3-phenylpropionate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Tes. NMR examples explained: ethyl 2,2-dimethylpropanoate | Teaching Resources. [Link]

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A Comparative Analysis of Ethyl 2,2-dimethyl-3-phenylpropanoate and its Phenylpropanoate Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds and intermediates is a critical decision that profoundly influences the physicochemical properties, stability, and biological activity of a potential drug candidate. Phenylpropanoates represent a versatile class of compounds with wide-ranging applications, notably as precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This guide provides an in-depth technical comparison of Ethyl 2,2-dimethyl-3-phenylpropanoate with its less sterically hindered analogs, Ethyl 3-phenylpropanoate and Ethyl 2-methyl-3-phenylpropanoate.

This analysis will delve into their synthesis, chemical stability, and biological relevance, supported by established experimental protocols and data from analogous systems. We will explore the causal relationships between chemical structure—specifically the impact of α-substitution—and the observable performance characteristics of these compounds.

Introduction: The Significance of α-Substitution in Phenylpropanoates

The phenylpropanoate scaffold is a cornerstone in medicinal chemistry. The degree of substitution at the α-carbon (the carbon adjacent to the ester carbonyl group) plays a pivotal role in determining the molecule's behavior. This guide focuses on a comparative evaluation of three key analogs:

  • Ethyl 3-phenylpropanoate (Unsubstituted): The parent structure, providing a baseline for comparison.

  • Ethyl 2-methyl-3-phenylpropanoate (Mono-substituted): Represents a class of compounds including the active forms of many profen drugs.

  • This compound (Di-substituted): A sterically hindered analog whose gem-dimethyl group is expected to significantly alter its properties.

This comparative analysis will provide a framework for understanding how seemingly minor structural modifications can lead to substantial differences in synthetic accessibility, chemical stability, and biological efficacy.

Comparative Synthesis Strategies

The efficient synthesis of these phenylpropanoate esters is a key consideration for their practical application. The choice of synthetic route is often a balance between yield, scalability, and the availability of starting materials.

Synthesis of Ethyl 3-phenylpropanoate

A common and high-yielding method for the synthesis of Ethyl 3-phenylpropanoate is the esterification of 3-phenylpropanoic acid.

Experimental Protocol: Fischer Esterification of 3-Phenylpropanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenylpropanoic acid (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by fractional distillation to yield Ethyl 3-phenylpropanoate as a colorless liquid.

Synthesis of Ethyl 2-methyl-3-phenylpropanoate

The introduction of a single methyl group at the α-position can be achieved through the alkylation of an enolate intermediate.

Experimental Protocol: Alkylation of Ethyl Phenylacetate

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Ethyl 2-methyl-3-phenylpropanoate.

Synthesis of this compound

The synthesis of the gem-dimethyl substituted analog presents a greater challenge due to steric hindrance. A robust method for this transformation is the Reformatsky reaction.[1][2][3]

Experimental Protocol: Reformatsky Reaction

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color of the iodine disappears.

  • Reaction Setup: Add a solution of benzyl bromide (1.0 eq) and ethyl 2-bromoisobutyrate (1.5 eq) in anhydrous THF to the activated zinc suspension.

  • Reaction Conditions: Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 2-3 hours. Monitor the consumption of the starting materials by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Synthesis Comparison Summary
ParameterEthyl 3-phenylpropanoate (Fischer Esterification)Ethyl 2-methyl-3-phenylpropanoate (Enolate Alkylation)This compound (Reformatsky Reaction)
Typical Yield >90%70-85%60-75%
Reaction Time 2-4 hours12-16 hours2-3 hours
Key Reagents 3-Phenylpropanoic acid, Ethanol, H₂SO₄Ethyl phenylacetate, LDA, Methyl iodideBenzyl bromide, Ethyl 2-bromoisobutyrate, Zinc
Scalability HighModerate (requires cryogenic conditions)Moderate

Note: Yields are estimates based on typical laboratory procedures and may vary.

Physicochemical and Spectroscopic Characterization

The substitution at the α-carbon influences the physicochemical properties of the esters, which in turn affects their pharmacokinetic profiles.

PropertyEthyl 3-phenylpropanoateEthyl 2-methyl-3-phenylpropanoateThis compound
Molecular Formula C₁₁H₁₄O₂C₁₂H₁₆O₂C₁₃H₁₈O₂
Molecular Weight 178.23 g/mol 192.26 g/mol 206.29 g/mol
Predicted logP ~2.8~3.2~3.6
Predicted Boiling Point ~248 °C~255 °C~262 °C

Predicted values are generated from standard computational models and serve as estimates.

Spectroscopic Analysis

The identity and purity of the synthesized esters can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: The proton NMR spectra will show characteristic signals for the ethyl ester group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), and the protons on the propanoate backbone. The integration and splitting patterns will differ for each analog, reflecting the degree of substitution at the α-carbon.

  • ¹³C NMR: The carbon NMR spectra will provide distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • IR Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.

Comparative Chemical Stability: The Role of Steric Hindrance

The gem-dimethyl group in this compound introduces significant steric hindrance around the ester carbonyl group. This is expected to have a profound impact on its reactivity, particularly its susceptibility to hydrolysis.

Hydrolytic Stability

Ester hydrolysis, both acid- and base-catalyzed, is a critical factor in the stability and in vivo half-life of ester-containing drugs. The rate of hydrolysis is highly dependent on the steric accessibility of the carbonyl carbon to nucleophilic attack.

Experimental Protocol: Comparative Hydrolysis Rate Determination

  • Sample Preparation: Prepare stock solutions of Ethyl 3-phenylpropanoate, Ethyl 2-methyl-3-phenylpropanoate, and this compound in a suitable solvent (e.g., acetonitrile).

  • Reaction Conditions:

    • Acidic Hydrolysis: Add an aliquot of each stock solution to a solution of 0.1 M HCl in a 1:1 water/acetonitrile mixture at a constant temperature (e.g., 50 °C).

    • Basic Hydrolysis: Add an aliquot of each stock solution to a solution of 0.1 M NaOH in a 1:1 water/acetonitrile mixture at a constant temperature (e.g., 25 °C).

  • Time-course Analysis: At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction (e.g., by neutralization), and analyze the concentration of the remaining ester by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of the ester versus time and determine the pseudo-first-order rate constant (k) for the hydrolysis of each compound under both acidic and basic conditions. The half-life (t₁/₂) can then be calculated using the equation t₁/₂ = 0.693/k.

Expected Outcome and Mechanistic Rationale

It is anticipated that the rate of hydrolysis will decrease significantly with increased substitution at the α-carbon. The gem-dimethyl group in this compound shields the electrophilic carbonyl carbon from the approach of a nucleophile (water or hydroxide ion), thereby slowing down the formation of the tetrahedral intermediate, which is the rate-determining step in ester hydrolysis.[4][5]

Expected Order of Hydrolytic Stability:

This compound > Ethyl 2-methyl-3-phenylpropanoate > Ethyl 3-phenylpropanoate

This increased stability could be advantageous in drug design, potentially leading to a longer in vivo half-life and a more sustained therapeutic effect.

G cluster_0 Hydrolysis Mechanism cluster_1 Influence of Steric Hindrance Nucleophile Nucleophile (H₂O or OH⁻) Ester Ester Carbonyl Nucleophile->Ester Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Rate-determining step Products Carboxylic Acid + Alcohol Tetrahedral_Intermediate->Products Collapse Unhindered Unhindered (e.g., Ethyl 3-phenylpropanoate) - Fast Attack Hindered Hindered (e.g., this compound) - Slow Attack

Caption: Steric hindrance at the α-carbon impedes nucleophilic attack on the ester carbonyl.

Comparative Biological Activity

Arylpropionic acid derivatives are well-known for their anti-inflammatory activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[6] The substitution pattern at the α-carbon can influence the binding affinity and selectivity of these compounds for COX-1 and COX-2.

In Vitro COX Inhibition Assay

The inhibitory potential of the phenylpropanoate analogs against COX-1 and COX-2 can be evaluated using a commercially available in vitro assay kit.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compounds (Ethyl 3-phenylpropanoate, Ethyl 2-methyl-3-phenylpropanoate, and this compound) and a known NSAID as a positive control (e.g., ibuprofen).

  • Assay Procedure: In a 96-well plate, combine the enzyme, heme, and the test compound or control. Initiate the reaction by adding arachidonic acid solution.

  • Detection: After a specified incubation period, measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent detection method as per the kit instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compounds. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2.

Expected Biological Profile

Based on the structure of known profen drugs, the presence of an α-methyl group is often crucial for anti-inflammatory activity. Therefore, it is hypothesized that Ethyl 2-methyl-3-phenylpropanoate will exhibit the most potent COX inhibition. The unsubstituted analog may show weak or no activity. The gem-dimethyl substitution in this compound may alter the binding mode within the COX active site, potentially leading to reduced or altered activity and selectivity.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Phenylpropanoate Phenylpropanoate Inhibitor Phenylpropanoate->COX_Enzyme Inhibition

Caption: Phenylpropanoates can inhibit COX enzymes, blocking the synthesis of prostaglandins.

Conclusion: A Trade-off Between Stability and Activity

This comparative guide highlights the profound influence of α-substitution on the chemical and biological properties of phenylpropanoate esters.

  • This compound , with its gem-dimethyl group, is expected to exhibit the highest chemical stability due to steric hindrance, which could translate to a longer in vivo half-life. However, this steric bulk may negatively impact its biological activity.

  • Ethyl 2-methyl-3-phenylpropanoate represents a balance between reactivity and the structural requirements for biological activity, aligning with the known structure-activity relationships of profen drugs.

  • Ethyl 3-phenylpropanoate serves as a baseline, likely exhibiting the highest reactivity and lowest biological activity in the context of COX inhibition.

The choice between these analogs in a drug development program will depend on the desired therapeutic profile. If a long-lasting, stable prodrug is required, the sterically hindered this compound may be a promising candidate, provided that it can be metabolized to an active form. For direct anti-inflammatory activity, the mono-methylated analog is likely the superior choice. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to make informed decisions in the selection and optimization of phenylpropanoate-based drug candidates.

References

  • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 42(25), 5160–5168. [Link]

  • DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 98(15), 4567–4571. [Link]

  • Fersht, A. R. (1985). Enzyme Structure and Mechanism. W. H. Freeman.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

  • Wikipedia. (2023). Reformatsky reaction. [Link]

  • Charette, A. B. (n.d.). Enolate Alkylation. Charette Group. [Link]

  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. [Link]

  • Scribd. (n.d.). Generating and Alkylating Enolates. [Link]

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A Comparative Guide to the Biological Activity of Ethyl 2,2-dimethyl-3-phenylpropanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the potential biological activities of Ethyl 2,2-dimethyl-3-phenylpropanoate and its structural analogs. In the absence of direct comparative studies on this specific series of compounds, this document synthesizes findings from structurally related chemical classes to infer potential structure-activity relationships (SAR). We will explore potential applications in herbicidal, insecticidal, and pharmacological domains, supported by established experimental data from analogous compounds.

Introduction

This compound is a carboxylic acid ester with a core phenylpropanoate structure. The presence of gem-dimethyl groups at the α-position and a phenyl group at the β-position provides a unique steric and electronic profile that could influence its interaction with biological targets. Understanding how modifications to this core structure affect biological activity is crucial for the rational design of novel active compounds. This guide will delve into the known biological activities of related compound classes to build a predictive framework for the title compound and its analogs.

I. Potential Herbicidal Activity: An Extrapolation from Cinnamic Acid Derivatives

While direct herbicidal testing data for this compound is not publicly available, the structurally related cinnamic acids and their derivatives are known to possess phytotoxic properties.[1][2] Studies on these compounds provide a valuable starting point for understanding the potential herbicidal SAR of phenylpropanoates.

Structure-Activity Relationship Insights

Research on trans-cinnamic acid and its analogs has shown that modifications to both the side chain and the aromatic ring significantly impact their herbicidal effects.[3][4] Key findings include:

  • Side Chain Modification : Esterification of the carboxylic acid, as seen in methyl trans-cinnamate, has been shown to be the most active compound in a study against the parasitic weed Cuscuta campestris, with an IC50 of 331 μM.[3] This suggests that the ethyl ester in our title compound is a favorable feature for herbicidal activity.

  • Aromatic Ring Substitution : The presence of electron-withdrawing groups, such as halogens (chloro, bromo) or trifluoromethyl groups on the phenyl ring of cinnamic acid derivatives, enhances growth inhibition of C. campestris.[3]

  • Saturation of the Double Bond : The activity of hydrocinnamic acid (3-phenylpropanoic acid) indicates that the α,β-unsaturation is not strictly essential for activity, which is relevant to our saturated propanoate backbone.[3]

Postulated Herbicidal Profile of this compound and Analogs

Based on the SAR of cinnamic acid derivatives, we can hypothesize the following for our target compounds:

Compound Structural Modification Predicted Herbicidal Activity Rationale
This compound Parent CompoundModerateThe ethyl ester is a favorable feature, but the lack of activating substituents on the phenyl ring may limit potency. The gem-dimethyl groups could enhance stability and interaction with a target site.
Analogs with Phenyl Ring Substitution Addition of chloro, bromo, or nitro groupsIncreasedElectron-withdrawing groups on the phenyl ring are known to increase the herbicidal activity of related compounds.[1]
Analogs with Different Ester Groups Methyl, Propyl, or Isopropyl EsterVariedThe nature of the ester group can influence uptake and metabolism, leading to variations in activity.
Analogs with Modified Alkyl Chain Removal of one or both methyl groupsLikely DecreasedThe gem-dimethyl groups may confer an optimal steric conformation for target binding or increase metabolic stability.
Experimental Protocol: Primary Herbicidal Screening

A common method for initial herbicidal screening involves assessing the inhibition of seed germination and seedling growth.[5]

Objective: To evaluate the pre- and post-emergence herbicidal activity of test compounds on model plant species.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Seeds of a model dicot (e.g., Arabidopsis thaliana) and monocot (e.g., Lolium multiflorum).

  • Petri dishes with filter paper or agar-based growth medium.

  • Greenhouse facilities with controlled temperature and light conditions.

Procedure:

  • Pre-emergence Assay:

    • Prepare a series of concentrations for each test compound.

    • Apply the solutions to the surface of the growth medium in Petri dishes.

    • Place a predetermined number of seeds onto the treated medium.

    • Incubate the plates in a growth chamber with a defined light/dark cycle.

    • After 7-14 days, measure the germination rate and root and shoot length.

  • Post-emergence Assay:

    • Sow seeds in pots containing soil and allow them to grow to the 2-3 leaf stage.

    • Spray the seedlings with solutions of the test compounds at various concentrations.

    • Maintain the plants in a greenhouse.

    • Assess phytotoxicity visually (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).[6]

Herbicidal_Screening_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay pre_prep Prepare Compound Concentrations pre_treat Treat Growth Medium pre_prep->pre_treat pre_seed Sow Seeds pre_treat->pre_seed pre_incubate Incubate pre_seed->pre_incubate pre_assess Assess Germination & Growth pre_incubate->pre_assess end End pre_assess->end post_grow Grow Seedlings post_spray Spray Seedlings post_grow->post_spray post_prep Prepare Compound Concentrations post_prep->post_spray post_maintain Maintain in Greenhouse post_spray->post_maintain post_assess Assess Phytotoxicity post_maintain->post_assess post_assess->end start Start cluster_pre cluster_pre start->cluster_pre cluster_post cluster_post start->cluster_post

Caption: Workflow for primary herbicidal activity screening.

II. Potential Insecticidal Activity: Insights from Benzyl Ester Analogs

The insecticidal potential of esters containing aromatic moieties has been explored, with benzyl esters serving as a relevant proxy for understanding the SAR of this compound.

Structure-Activity Relationship Insights

Studies on the toxicity of benzyl esters against various insect pests have revealed critical structural determinants for their activity:

  • Alkyl Chain Length of the Ester : The size of the alcohol portion of the ester is a crucial factor. For instance, in a series of benzoates, toxicity against Drosophila suzukii was negatively correlated with the alkyl chain length. Esters with more than three carbons in the alcohol moiety showed significantly decreased insecticidal activity.

  • Substituents on the Benzyl Ring : The electronic properties of substituents on the aromatic ring can influence activity, though the effect can be species-dependent.

Postulated Insecticidal Profile of this compound and Analogs

Extrapolating from these findings, we can predict the following for our target compounds:

Compound Structural Modification Predicted Insecticidal Activity Rationale
This compound Parent CompoundPotential ActivityThe ethyl ester is within the optimal size range for insecticidal activity observed in related esters. The overall lipophilicity and steric bulk will be key determinants.
Analogs with Different Ester Groups Methyl EsterPotentially HigherA smaller ester group might enhance penetration through the insect cuticle.
Analogs with Larger Ester Groups Butyl or Pentyl EsterLikely LowerIncreased alkyl chain length in the ester has been shown to reduce insecticidal activity in analogous series.
Analogs with Phenyl Ring Substitution Electron-donating or -withdrawing groupsVaried and Species-DependentThe effect of ring substitution on insecticidal activity is less predictable than for herbicidal activity and would require empirical testing against specific insect species.
Experimental Protocol: Insecticidal Bioassay

A standard method to assess the insecticidal activity of new compounds is the dose-mortality bioassay, which can be adapted for different modes of application.[7][8]

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of test compounds against a model insect pest (e.g., Spodoptera frugiperda or Aedes aegypti).

Materials:

  • Test compounds dissolved in acetone.

  • Target insect species (larvae or adults).

  • Bioassay containers (e.g., Petri dishes, glass vials).

  • Micro-applicator for topical application.

  • Artificial diet or leaf discs for feeding assays.

Procedure (Leaf-Dip Bioassay): [9]

  • Prepare a range of concentrations of the test compound in a suitable solvent with a surfactant.

  • Excise leaf discs from a host plant.

  • Dip each leaf disc in a test solution for a standardized time (e.g., 10 seconds).

  • Allow the solvent to evaporate.

  • Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Introduce a set number of insect larvae into each dish.

  • Include a control group with solvent-treated leaf discs.

  • Incubate at a controlled temperature and humidity.

  • Record mortality at 24, 48, and 72 hours.

  • Calculate the LC50 value using probit analysis.

Insecticidal_Bioassay_Workflow prep_solutions Prepare Compound Solutions dip_leaves Dip Leaf Discs in Solutions prep_solutions->dip_leaves prep_leaves Prepare Leaf Discs prep_leaves->dip_leaves dry_leaves Air Dry Leaf Discs dip_leaves->dry_leaves setup_assay Place Leaf Discs in Petri Dishes dry_leaves->setup_assay introduce_insects Introduce Insect Larvae setup_assay->introduce_insects incubate Incubate under Controlled Conditions introduce_insects->incubate record_mortality Record Mortality Data incubate->record_mortality analyze Calculate LC50 (Probit Analysis) record_mortality->analyze

Caption: Workflow for a leaf-dip insecticidal bioassay.

III. Potential Pharmacological Activity: Learning from Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[10][11][12] The structural similarity of this compound to this class suggests a potential for anti-inflammatory activity.

Mechanism of Action of Aryl Propionic Acid NSAIDs

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[10] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of COX:

  • COX-1 : A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa.

  • COX-2 : An inducible enzyme that is upregulated at sites of inflammation.

Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[13] Some anti-inflammatory agents also inhibit 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[14]

Arachidonic_Acid_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs NSAIDs NSAIDs (e.g., Aryl Propionic Acids) Inhibit COX NSAIDs->COX

Caption: Simplified arachidonic acid inflammatory pathway.

Postulated Anti-inflammatory Profile of this compound and Analogs

The anti-inflammatory potential of our target compounds would depend on their ability to inhibit COX and/or LOX enzymes.

Compound Structural Modification Predicted Anti-inflammatory Activity Rationale
This compound Parent CompoundPossible, but likely weakAs an ester, it would be a pro-drug, requiring in vivo hydrolysis to the corresponding carboxylic acid to inhibit COX, a common feature of some NSAIDs. The gem-dimethyl substitution is similar to some known COX inhibitors.
2,2-dimethyl-3-phenylpropanoic acid Carboxylic Acid AnalogPotentially ActiveThe free carboxylic acid is the active form for most aryl propionic acid NSAIDs.[11] This analog would be the primary candidate for COX inhibition.
Analogs with Phenyl Ring Substitution Addition of isobutyl, methoxy, or other groupsPotentially IncreasedSubstituents on the phenyl ring are crucial for the potency and selectivity of NSAIDs (e.g., the isobutyl group in ibuprofen).
Experimental Protocol: In Vitro Anti-inflammatory Assays

Screening for anti-inflammatory activity typically involves in vitro enzyme inhibition assays for COX-1, COX-2, and 5-LOX.[13][14]

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • Test compounds dissolved in DMSO.

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Soybean 5-LOX enzyme.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric assay kits.

  • Reference inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX).

  • Microplate reader.

Procedure (COX Inhibition Assay): [13]

  • Prepare a reaction buffer containing Tris-HCl, hematin, and the enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor at various concentrations to the wells of a microplate.

  • Incubate for a short period at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • After a set incubation time, add a chromogenic or fluorogenic substrate that reacts with the prostaglandin product.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Procedure (5-LOX Inhibition Assay): [13]

  • Prepare a reaction buffer (e.g., sodium phosphate buffer).

  • Add the 5-LOX enzyme solution and the test compound to a microplate.

  • Incubate at room temperature.

  • Initiate the reaction by adding the substrate (e.g., sodium linoleate).

  • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Conclusion

This guide provides a structured, albeit predictive, comparison of the potential biological activities of this compound and its analogs. By extrapolating from the well-documented structure-activity relationships of cinnamic acids, benzyl esters, and aryl propionic acids, we have established a rational basis for prioritizing synthetic and screening efforts. The gem-dimethyl substitution on the propanoate backbone is a key structural feature that warrants further investigation across all three potential activity domains.

The provided experimental protocols offer standardized methodologies for empirically testing these hypotheses. Future research should focus on the synthesis of a focused library of this compound analogs and their systematic evaluation in the described herbicidal, insecticidal, and anti-inflammatory assays. Such studies are essential to validate the predictions made in this guide and to potentially uncover novel bioactive compounds for applications in agriculture and medicine.

References

  • Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. PMC - NIH. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. ResearchGate. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Innovare Academic Sciences. Available at: [Link]

  • Methoxychalcones and Cinnamaldehyde as Herbicidal Compounds. ACS Publications. Available at: [Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Pillbox. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. Available at: [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Dose-Mortality Bioassay to Detect Synthetic Insecticide Resistance in Insect Pests. ResearchGate. Available at: [Link]

  • 2.8.4. Anti-Inflammatory Properties. Bio-protocol. Available at: [Link]

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. Available at: [Link]

  • In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. PubMed. Available at: [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Available at: [Link]

  • Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. NIH. Available at: [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. Available at: [Link]

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocols.io. Available at: [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

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A Researcher's Guide to the Spectroscopic Comparison of Ethyl 2,2-dimethyl-3-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic comparison of Ethyl 2,2-dimethyl-3-phenylpropanoate and its derivatives. Moving beyond a simple data repository, this document elucidates the causal relationships between molecular structure and spectral output, offering field-proven insights into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

The structural backbone of the molecules under consideration is this compound. Our analysis will focus on how substitutions on the phenyl ring and modifications to the alkyl chain influence the spectroscopic signatures of these compounds.

The Logic of Spectroscopic Characterization

The workflow for characterizing these derivatives follows a logical progression, beginning with techniques that reveal the carbon-hydrogen framework and functional groups, and culminating in the determination of molecular weight and fragmentation patterns.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and related structures. The inclusion of derivatives with varying substitution patterns allows for a direct comparison of electronic and steric effects on the spectral readouts.

¹H NMR Data (Chemical Shifts in δ, ppm)
CompoundAr-H-OCH₂CH₃ (quartet)-CH₂-Ph-C(CH₃)₂--OCH₂CH₃ (triplet)
This compound~7.2~4.0~2.8~1.2~1.1
Ethyl 3-phenylpropanoate[1]7.27-7.184.112.94-1.21
Ethyl 2-methyl-3-phenylpropanoate[2]7.1-7.34.0-4.22.5-3.0 (multiplet)1.1 (doublet)1.1-1.3
Expected for p-OCH₃ derivative~6.8-7.1 (doublets)~4.0~2.7~1.2~1.1
Expected for p-NO₂ derivative~7.4-8.2 (doublets)~4.1~3.0~1.2~1.2
¹³C NMR Data (Chemical Shifts in δ, ppm)
CompoundC=OAr-C-OCH₂CH₃-C(CH₃)₂--CH₂-Ph-OCH₂CH₃
This compound~177~126-138~60~45~43~14
Ethyl 3-phenylpropanoate[3]173.0126.1, 128.2, 128.4, 140.760.3-35.914.2
Ethyl 2-methyl-3-phenylpropanoate~176~126-140~60~17 (CH₃)~41~14
Expected for p-OCH₃ derivative~177~114-158~60~45~42~14
Expected for p-NO₂ derivative~176~124-147~61~45~42~14
IR Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundC=O StretchC-O StretchAromatic C-H Stretch
This compound~1735~1250, ~1150~3030
Ethyl 3-phenylpropanoate[4]~1735~1250, ~1150~3030
Ethyl 2-methyl-3-phenylpropanoate~1730~1240, ~1160~3030
Expected for p-OCH₃ derivative~1730~1250, ~1160~3030
Expected for p-NO₂ derivative~1745~1250, ~1150~3030, 1520 & 1350 (NO₂)
Mass Spectrometry Data (Key Fragments m/z)
CompoundM⁺[M-OCH₂CH₃]⁺[C₆H₅CH₂]⁺[COOCH₂CH₃]⁺
This compound2061619173
Ethyl 3-phenylpropanoate1781339173
Ethyl 2-methyl-3-phenylpropanoate[2]1921479173
Expected for p-OCH₃ derivative23619112173
Expected for p-NO₂ derivative25120613673

Experimental Protocols

The following are detailed, self-validating protocols for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final sample height should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • For ¹H NMR, acquire the spectrum using a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence, a spectral width of 240 ppm, and a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

Caption: Step-by-step workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester carbonyl and carbon-oxygen single bonds.

Protocol:

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Data Acquisition (FTIR Spectrometer):

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks, paying close attention to the carbonyl and C-O stretching regions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Data Acquisition (GC-MS with Electron Ionization):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph (GC).

    • The GC will separate the components of the sample, and the eluent will be introduced into the Mass Spectrometer.

    • The molecules will be ionized using a standard electron ionization (EI) energy of 70 eV.

    • The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern, identifying characteristic fragments for esters, such as the loss of the alkoxy group ([M-OR]⁺) and the formation of the acylium ion ([RCO]⁺).

Expertise & Experience: Interpreting the Spectra

The true power of spectroscopy lies in the interpretation of the data to deduce molecular structure. Here, we delve into the causality behind the observed spectral features.

NMR Spectroscopy: Unraveling the Structure
  • ¹H NMR: The proton NMR spectrum provides a wealth of information. The chemical shift of the aromatic protons is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (e.g., -OCH₃) will shield the aromatic protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups (e.g., -NO₂) will deshield them, shifting their signals to a lower field (higher ppm). The quartet and triplet of the ethyl ester group are characteristic and their integration values confirm the presence of the -OCH₂CH₃ moiety. The singlet for the gem-dimethyl protons is a key identifier for the 2,2-dimethyl substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum complements the proton data. The carbonyl carbon of the ester typically appears in the downfield region (170-180 ppm). The chemical shifts of the aromatic carbons are also sensitive to substituent effects, providing further evidence for the substitution pattern on the phenyl ring.

IR Spectroscopy: The Signature of the Ester

The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.[5] For aliphatic esters like this compound, this peak typically appears around 1735-1750 cm⁻¹.[6] The position of this band is sensitive to the electronic environment. Conjugation with the aromatic ring in related phenylpropanoates can slightly lower this frequency.[6][7] Furthermore, electron-withdrawing substituents on the phenyl ring will increase the C=O bond order through an inductive effect, leading to a higher stretching frequency, while electron-donating groups will have the opposite effect.[8][9] The presence of two strong C-O stretching bands in the 1300-1000 cm⁻¹ region is also characteristic of esters.[6]

Mass Spectrometry: Confirming the Molecular Formula and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and confirming the structure through fragmentation analysis. The molecular ion peak (M⁺) provides the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the formation of an acylium ion (R-C=O⁺).[10][11] For the title compound and its derivatives, a prominent peak at m/z 91, corresponding to the benzyl cation ([C₆H₅CH₂]⁺), is often observed due to the stability of this fragment.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The consistency of the data obtained from the three independent spectroscopic techniques provides a high degree of confidence in the structural assignment. For instance, the molecular formula determined from the molecular ion in the mass spectrum should be consistent with the number and types of protons and carbons observed in the NMR spectra. Similarly, the functional groups identified by IR spectroscopy must be accounted for in the NMR and MS data. Any discrepancy in the data from these different techniques would indicate either an impure sample or an incorrect structural assignment, prompting further investigation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • What are the common fragments in mass spectrometry for esters? TutorChase. [Link]

  • Absorptions of Esters (R-CO-OR1) and Lactones. St. Paul's Cathedral Mission College, Department of Chemistry. [Link]

  • IR Absorption Frequency: Delocalization. JoVE. [Link]

  • PubChem Compound Summary for CID 562367, Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder, Department of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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Purity analysis of synthesized Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Ethyl 2,2-dimethyl-3-phenylpropanoate

For researchers, synthetic chemists, and professionals in drug development, the rigorous assessment of a compound's purity is not merely a quality control step; it is a fundamental prerequisite for reliable downstream applications and regulatory compliance. This guide provides an in-depth, comparative analysis of methodologies for determining the purity of synthesized this compound, a substituted ester with potential applications as an intermediate in organic synthesis.

Moving beyond a simple recitation of protocols, this document elucidates the rationale behind selecting specific analytical techniques, offering a framework for creating a self-validating system of purity assessment. We will explore the expected impurity profile based on a common synthetic route and compare the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy in providing a comprehensive purity profile.

The Synthetic Landscape: Anticipating Potential Impurities

The purity analysis of a synthesized compound begins with a thorough understanding of its synthetic pathway. A plausible and efficient method for preparing this compound is via the Fischer-Speier esterification of 2,2-dimethyl-3-phenylpropanoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.

This choice of synthesis directly informs the likely impurity profile. A robust analytical strategy must be designed to detect and quantify not only the target molecule but also these anticipated contaminants:

  • Unreacted Starting Materials:

    • 2,2-dimethyl-3-phenylpropanoic acid

    • Ethanol

  • Catalyst Residue:

    • Sulfuric acid (or its salts after workup)

  • Solvent Residue:

    • Solvents used during the reaction or purification (e.g., toluene, diethyl ether, ethyl acetate).

  • Byproducts:

    • Side-products from potential elimination reactions or intermolecular condensation, though typically minimal under controlled Fischer esterification conditions.

    • Genotoxic impurities, such as alkyl halides, can sometimes be formed if halide ions are present and react with the alcohol solvent.[1]

A Multi-Pronged Approach to Purity Verification

No single analytical technique can definitively establish the purity of a compound. A truly trustworthy assessment relies on the use of orthogonal methods—techniques that measure the same property using different underlying principles. For this compound, the synergistic use of chromatographic and spectroscopic methods is paramount.[2]

The following diagram illustrates a comprehensive workflow for the purity analysis of a newly synthesized batch.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Analysis cluster_results Data Interpretation & Reporting SynthesizedProduct Crude Ethyl 2,2-dimethyl- 3-phenylpropanoate GCMS GC-MS Analysis (Volatiles & Thermally Stable Impurities) SynthesizedProduct->GCMS HPLC HPLC-UV/CAD Analysis (Non-Volatiles & Thermal Lability) SynthesizedProduct->HPLC NMR Quantitative ¹H NMR (Structural Confirmation & Absolute Purity) SynthesizedProduct->NMR PurityValue Final Purity Value (e.g., >99.5%) GCMS->PurityValue Area % ImpurityProfile Impurity Profile (Identity & Quantity) GCMS->ImpurityProfile HPLC->PurityValue Area % HPLC->ImpurityProfile NMR->PurityValue Mass % vs. Standard NMR->ImpurityProfile COA Certificate of Analysis (CoA) PurityValue->COA ImpurityProfile->COA

Caption: Comprehensive workflow for purity analysis.

Comparative Analytical Techniques: Protocols and Rationale

The selection of an analytical method should be deliberate, targeting the specific physicochemical properties of the analyte and its potential impurities. Gas chromatography is often a primary choice for esters due to their volatility.[2][3] HPLC serves as an excellent alternative, especially for any non-volatile or thermally unstable impurities.[2] Finally, NMR spectroscopy provides an unparalleled level of structural detail and can offer a direct, quantitative measure of purity without chromatographic separation.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC is the workhorse for analyzing volatile and semi-volatile organic compounds. Its high resolving power separates components based on their boiling points and interactions with the stationary phase. Coupling it with a Mass Spectrometry (MS) detector is critical; it provides mass-to-charge ratio data, which acts as a "fingerprint" for identifying the main compound and elucidating the structures of unknown impurities.[6] For esters, direct injection is typically feasible without derivatization.[7]

Experimental Protocol: GC-MS

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized ester into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as dichloromethane or ethyl acetate.

  • Internal Standard (Optional but Recommended): For more accurate quantification, add a known amount of an internal standard (e.g., dodecane) that does not co-elute with any sample components.

  • GC-MS Parameters:

    • Column: A 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a robust choice for its versatility and thermal stability.[8]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-450 amu.

  • Data Analysis: Calculate purity using the area percent method, where the peak area of the main compound is divided by the total area of all peaks.[2] Identify impurities by comparing their mass spectra to libraries (e.g., NIST) and known fragmentation patterns of related structures.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is an indispensable orthogonal technique. It separates compounds based on their polarity and partitioning between a stationary phase and a liquid mobile phase. This makes it ideal for identifying non-volatile impurities, such as unreacted carboxylic acid starting material or high-molecular-weight byproducts, that would not be amenable to GC analysis. A UV detector is suitable due to the phenyl group, but a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be used for universal detection.[7]

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase or a compatible solvent like acetonitrile.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective. For example, a gradient starting from 60% acetonitrile and 40% water, ramping to 95% acetonitrile over 15 minutes.[9][10] A small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: As with GC, purity can be estimated by the area percent method. The retention time of the unreacted acid will be significantly shorter (more polar) than the ester product.

Quantitative ¹H NMR (qNMR)

Expertise & Experience: While chromatography provides a purity value relative to other detected components, ¹H NMR can determine absolute purity when measured against a certified internal standard.[4] This technique is structurally definitive. Every proton in a unique chemical environment gives a distinct signal, and the integral of that signal is directly proportional to the number of protons it represents. This allows for precise quantification and structural verification in a single experiment.[5]

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized ester and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The standard must have peaks that do not overlap with the analyte signals.

  • Solvent: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Acquisition: Acquire a quantitative ¹H spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. This ensures full relaxation and accurate integration.

  • Data Analysis: Calculate purity using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Synthesizing the Data: A Comparative View

To illustrate the power of this multi-technique approach, consider the hypothetical data for a synthesized batch of this compound summarized below.

ParameterGC-MSHPLC-UV¹H NMR (Quantitative)
Purity (%) 99.2% (Area)98.9% (Area)99.1% (Mass)
Identified Impurities - Residual Toluene (0.3%)- Unidentified trace peak (0.5%)- 2,2-dimethyl-3-phenylpropanoic acid (0.8%)- Unidentified polar impurity (0.3%)- Residual Toluene (0.3%)- 2,2-dimethyl-3-phenylpropanoic acid (0.6%)
Strengths Excellent for volatile/solvent impurities.[3]Detects non-volatile starting material.Absolute quantification & structural proof.[4]
Limitations May not detect non-volatile impurities.May not detect non-UV active impurities.Lower sensitivity than chromatography.

This comparison reveals a more complete picture than any single method could provide. GC-MS effectively quantifies residual solvent, while HPLC detects the unreacted acid. qNMR corroborates these findings and provides a highly accurate mass-based purity value, anchoring the chromatographic results.

Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR cluster_compound This compound GCMS_Node High Sensitivity Volatile Analysis Impurity ID (MS) Compound_Node Purity Profile GCMS_Node->Compound_Node Detects Solvents HPLC_Node Non-Volatile Analysis Orthogonal to GC High Precision HPLC_Node->Compound_Node Detects Starting Acid NMR_Node Absolute Quantification Structural Confirmation Non-Destructive NMR_Node->Compound_Node Confirms Structure & Purity

Caption: Logical comparison of analytical techniques.

Conclusion

The purity analysis of a synthesized compound like this compound is a critical process that demands a rigorous, multi-faceted approach. Relying on a single analytical result provides an incomplete and potentially misleading picture. By strategically combining the strengths of GC-MS for volatile analysis, HPLC for non-volatile components, and quantitative ¹H NMR for absolute purity and structural verification, researchers can build a self-validating system. This orthogonal approach ensures the highest degree of confidence in the final product, safeguarding the integrity of subsequent research and development activities.

References

  • A Researcher's Guide to Evaluating the Purity of Commercial Ethyl 13-docosenoate Standards. Benchchem.
  • An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for the analysis of non-UV-absorbing fatty acid esters. Benchchem.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
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  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
  • Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. ResearchGate.
  • Ethyl 2,2-Dimethyl-3-phenylpropionate. Santa Cruz Biotechnology.
  • Synthesis of ethyl 3-phenylpropionate. PrepChem.com.
  • Supporting Information for an article.
  • 3-(2-Ethylphenyl)-2,2-dimethylpropanal. SIELC Technologies.
  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate.
  • ETHYL 2,2-DIMETHYL-3-PHENYLPROPIONATE 94800-92-7 wiki. Guidechem.
  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Human Metabolome Database.
  • Ethyl 3-(isobutyrylamino)-2,2-dimethyl-3-phenylpropanoate - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • CAS 2021-28-5: Ethyl 3-phenylpropanoate. CymitQuimica.
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.
  • Ethyl 3-phenylpropionate(2021-28-5) 13C NMR spectrum. ChemicalBook.
  • Alternative Synthetic Routes to 2-Methyl-3-Phenylfuran: Application Notes and Protocols. Benchchem.
  • What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why?. Quora.
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. ResearchGate.
  • Ethyl 3-hydroxy-3-phenylpropionate. SIELC Technologies.
  • Ethyl 3-phenylpropanoate. Chemsrc.com.
  • Compound: ETHYL 3-PHENYLPROPANOATE (CHEMBL2252095). ChEMBL.
  • Nandrolone. Wikipedia.
  • Showing Compound Ethyl 3-phenylpropanoate (FDB020143). FooDB.

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A Comparative Spectroscopic and Chromatographic Guide to Ethyl 2,2-dimethyl-3-phenylpropanoate and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analytical characterization of Ethyl 2,2-dimethyl-3-phenylpropanoate, presenting a comparative analysis against its structurally related isomers, Ethyl 2-methyl-3-phenylpropanoate and Ethyl 3-phenylpropanoate. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a foundational understanding of the spectroscopic and chromatographic signatures that define these compounds. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction: The Importance of Precise Characterization

In the realm of chemical and pharmaceutical sciences, the unambiguous identification and characterization of a molecule are paramount. Subtle differences in molecular structure, such as the position of a methyl group, can significantly alter a compound's physical, chemical, and biological properties. This compound (CAS 94800-92-7) and its isomers are clear examples of this principle.[1][2][3] While sharing the same elemental composition, their unique atomic arrangements give rise to distinct spectroscopic and chromatographic profiles. This guide delves into these differences, providing the experimental framework and data necessary to distinguish between them.

Molecular Structures:

  • Target Compound: this compound

  • Known Standard 1: Ethyl 2-methyl-3-phenylpropanoate

  • Known Standard 2: Ethyl 3-phenylpropanoate

Analytical Methodologies: The "Why" Behind the "How"

The selection of analytical techniques is driven by the need to probe different aspects of a molecule's structure and properties. Here, we employ a suite of methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC)—to build a comprehensive analytical profile of our target compound and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. The choice of a high-field instrument (e.g., 400 MHz) is to achieve better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially in molecules with complex spin systems.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is set to 0.00 ppm, providing a reference point for all other chemical shifts.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass all expected carbon resonances (typically 0-220 ppm).

    • Utilize proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This technique is particularly useful for identifying the carbonyl (C=O) group of the ester and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory. The ATR technique is advantageous as it requires minimal sample preparation.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying the components of a mixture. Electron Ionization (EI) is a common ionization technique that generates a molecular ion (M⁺) and a series of characteristic fragment ions, which can be used to deduce the structure of the compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these aromatic esters.

    • Oven Program: A temperature gradient is employed to ensure good separation and peak shape. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragment ions.

Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis from sample preparation to identification.

Comparative Data Analysis

The following tables summarize the key spectroscopic and chromatographic data for this compound and the two known standards. Please note that the ¹³C NMR and Mass Spectrum for this compound are predicted due to the current unavailability of experimental data in public databases.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Assignment This compound (Predicted & Experimental) Ethyl 2-methyl-3-phenylpropanoate (Experimental) Ethyl 3-phenylpropanoate (Experimental)
-CH₂CH₃ (t) ~1.2 ppm~1.2 ppm~1.2 ppm
-CH(CH₃)- (d) N/A~1.1 ppmN/A
-C(CH₃)₂- (s) 1.18 ppmN/AN/A
-CH₂-Ph (s) ~2.8 ppm~2.7-3.0 ppm (m)~2.9 ppm (t)
-CH(CH₃)- (m) N/A~2.6 ppmN/A
-CH₂-COO- (t) N/AN/A~2.6 ppm
-OCH₂CH₃ (q) ~4.1 ppm~4.1 ppm~4.1 ppm
Aromatic-H (m) ~7.1-7.3 ppm~7.1-7.3 ppm~7.1-7.3 ppm
¹³C NMR Spectral Data (100 MHz, CDCl₃)
Assignment This compound (Predicted) Ethyl 2-methyl-3-phenylpropanoate (Experimental) Ethyl 3-phenylpropanoate (Experimental)
-CH₂ CH₃**~14.2~14.2~14.2
-CH(CH₃ )- N/A~16.8N/A
-C(CH₃ )₂- ~24.5N/AN/A
-CH₂ -Ph ~45.0~39.0~35.9
-CH (CH₃)- N/A~45.5N/A
-CH₂ -COO- N/AN/A~31.0
-C (CH₃)₂- ~46.0N/AN/A
-O CH₂CH₃ ~60.5~60.4~60.3
Aromatic C ~126.2, 128.2, 130.1, 138.0~126.3, 128.4, 128.9, 140.0~126.2, 128.3, 128.4, 141.2
C=O ~176.5~175.8~173.1
FTIR Spectral Data (ATR, neat)
Vibrational Mode Expected Absorption (cm⁻¹) Interpretation
C-H stretch (aromatic) 3100-3000Presence of the phenyl group
C-H stretch (aliphatic) 3000-2850Presence of methyl and methylene groups
C=O stretch (ester) ~1735Strong absorption characteristic of the ester functional group
C=C stretch (aromatic) 1600-1450In-ring vibrations of the phenyl group
C-O stretch (ester) 1300-1000Characteristic of the ester C-O bonds
Mass Spectrometry Data (EI, 70 eV)
Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Interpretation
This compound (Predicted) 206161 ([M-OC₂H₅]⁺), 133 ([M-COOC₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion)
Ethyl 2-methyl-3-phenylpropanoate 192147 ([M-OC₂H₅]⁺), 119 ([M-COOC₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion)
Ethyl 3-phenylpropanoate 178133 ([M-OC₂H₅]⁺), 105 ([M-COOC₂H₅]⁺), 104, 91 ([C₇H₇]⁺, tropylium ion)

Interpretation and Conclusion

The combined data from NMR, FTIR, and MS provide a robust framework for the unequivocal identification of this compound and its differentiation from its isomers.

  • ¹H NMR: The most telling feature for this compound is the singlet at approximately 1.18 ppm, integrating to six protons, which is characteristic of the two geminal methyl groups. This is in stark contrast to the doublet for the single methyl group in Ethyl 2-methyl-3-phenylpropanoate and the absence of such a signal in Ethyl 3-phenylpropanoate.

  • ¹³C NMR: The predicted ¹³C NMR spectrum further distinguishes the target compound with a quaternary carbon signal around 46.0 ppm for the -C(CH₃)₂- moiety. This, along with the two equivalent methyl carbon signals, provides a unique carbon fingerprint.

  • FTIR: While the FTIR spectra of all three isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation with a reference standard.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum readily distinguishes the three compounds by their different molecular weights (206, 192, and 178 g/mol , respectively). Furthermore, the fragmentation patterns, particularly the loss of the ethoxy and carbethoxy groups, provide confirmatory structural information. The ubiquitous tropylium ion (m/z 91) is a strong indicator of a benzyl group in all three compounds.

References

  • PubChem. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Tintori, G. (n.d.). Theses.fr. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzenepropanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate, a valuable ester in organic synthesis, often utilized as a building block in the development of more complex molecules in the pharmaceutical and fragrance industries. This document provides an in-depth, comparative analysis of key synthetic methodologies, moving beyond simple protocols to elucidate the critical experimental parameters that govern reaction success and product purity. The insights provided herein are grounded in established chemical principles and are designed to empower researchers in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a carboxylic acid ester characterized by a quaternary carbon center adjacent to the ester functionality. This structural motif can be a synthetic challenge to construct efficiently and with high purity. The molecule's significance lies in its utility as a precursor and a fragment in the synthesis of a variety of organic compounds. The primary challenge in its synthesis is the formation of the C-C bond between the quaternary carbon and the benzyl group without competing side reactions.

This guide will focus on the most direct and classical approach to this molecule: the alkylation of an ester enolate. We will explore two variations of this method, highlighting the critical role of the base in achieving the desired product.

Method 1: Enolate Alkylation with a Strong, Non-Nucleophilic Base: Lithium Diisopropylamide (LDA)

This method represents the most robust and generally successful approach for the α-alkylation of esters that possess α-hydrogens. The core principle is the quantitative and irreversible deprotonation of the ester to form a stable enolate, which then acts as a nucleophile.

Causality of Experimental Choices

The selection of Lithium Diisopropylamide (LDA) as the base is a deliberate and critical choice.[1][2][3] LDA is a strong base (pKa of diisopropylamine is ~36), ensuring the complete deprotonation of the α-hydrogen of ethyl isobutyrate (pKa ~25).[1] Furthermore, LDA is sterically hindered, which makes it non-nucleophilic.[2] This is crucial to prevent the base from attacking the electrophilic carbonyl carbon of the ester, a common side reaction with smaller, more nucleophilic bases like alkoxides. The reaction is conducted at low temperatures (-78 °C) to maintain the stability of the enolate and to control the rate of the reaction, minimizing potential side reactions. Anhydrous conditions are paramount as Grignard reagents and LDA react readily with water.[4]

Reaction Mechanism Workflow

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack (SN2) Ethyl_isobutyrate Ethyl Isobutyrate Lithium_enolate Lithium Enolate (Nucleophile) Ethyl_isobutyrate->Lithium_enolate Deprotonation LDA LDA (Base) LDA->Lithium_enolate DIA Diisopropylamine (Byproduct) Lithium_enolate->DIA Product This compound Lithium_enolate->Product Alkylation Benzyl_bromide Benzyl Bromide (Electrophile) Benzyl_bromide->Product LiBr LiBr (Salt Byproduct) Product->LiBr cluster_0 Initial Mixture cluster_1 Desired Pathway cluster_2 Side Reactions Ethyl_isobutyrate Ethyl Isobutyrate Desired_Product This compound Ethyl_isobutyrate->Desired_Product Alkylation Claisen_Product Claisen Condensation Product Ethyl_isobutyrate->Claisen_Product Self-condensation NaOEt Sodium Ethoxide Ether_Byproduct Benzyl Ethyl Ether NaOEt->Ether_Byproduct SN2 Benzyl_bromide Benzyl Bromide Benzyl_bromide->Ether_Byproduct

Sources

Benchmarking Ethyl 2,2-dimethyl-3-phenylpropanoate: A Comparative Guide to Performance in Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the selection of appropriate molecular scaffolds and intermediates is a critical decision that profoundly impacts reaction efficiency, product purity, and overall project timelines. Ethyl 2,2-dimethyl-3-phenylpropanoate, a sterically hindered ester, presents unique properties that warrant a detailed performance analysis. This guide provides an in-depth comparison of its synthesis, stability, and potential applications against relevant alternatives, supported by experimental data and established chemical principles.

Synthetic Performance: The Reformatsky Reaction as a Primary Route

A key route to synthesizing β-hydroxy esters, and by extension, saturated esters like this compound following a subsequent dehydroxylation/reduction step, is the Reformatsky reaction . This organozinc-mediated reaction offers a reliable method for forming carbon-carbon bonds with carbonyl compounds.

Mechanism of the Reformatsky Reaction

The reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate, from an α-halo ester and zinc metal. This enolate is less reactive than corresponding lithium or Grignard reagents, which prevents self-condensation of the ester. The organozinc intermediate then adds to a carbonyl compound, in this case, benzaldehyde, to form a β-hydroxy ester after an acidic workup.[1]

Reformatsky_Mechanism reagents Ethyl 2-bromoisobutyrate + Zn enolate Reformatsky Enolate (Organozinc Intermediate) reagents->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition benzaldehyde Benzaldehyde benzaldehyde->intermediate product Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate intermediate->product Acidic Workup final_product This compound (after dehydroxylation) product->final_product Reduction

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

This protocol outlines the synthesis of the β-hydroxy ester precursor to this compound.

Materials:

  • Zinc dust (<10 µm)

  • Iodine (catalytic amount)

  • Anhydrous Toluene

  • Ethyl 2-bromoisobutyrate

  • Benzaldehyde

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Activate zinc dust (e.g., 1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a catalytic amount of iodine in anhydrous toluene.

  • To the activated zinc suspension, add a solution of ethyl 2-bromoisobutyrate (1.0 equivalent) in anhydrous toluene dropwise.

  • After the initial exothermic reaction subsides, add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate.

A subsequent reduction step (e.g., catalytic hydrogenation) would be required to obtain the target molecule, this compound.

Performance Comparison with Alternatives

The performance of this compound is best understood in the context of its potential applications, such as a sterically hindered protecting group or as a fragrance ingredient.

Comparison with Other Bulky Esters

The gem-dimethyl group at the α-position of this compound provides significant steric hindrance around the ester functionality. This steric bulk influences its reactivity and stability.

FeatureThis compoundEthyl Pivalate (Ethyl 2,2-dimethylpropanoate)Ethyl 2-methyl-3-phenylpropanoate
Steric Hindrance HighHighModerate
Susceptibility to Hydrolysis LowLowModerate
Synthesis Yield (Illustrative) Good (via Reformatsky)Good (via Fischer Esterification)Good (via various methods)
Key Application Potential as a bulky protecting group, fragrance component.Bulky protecting group.Fragrance and flavor ingredient.

Causality behind Performance:

  • Stability: The steric hindrance provided by the gem-dimethyl group in both this compound and Ethyl Pivalate significantly impedes the approach of nucleophiles (like hydroxide ions) and acidic protons to the carbonyl carbon, thus slowing down the rate of hydrolysis under both basic and acidic conditions.[2] This makes them robust protecting groups for carboxylic acids.

  • Synthesis: While Fischer esterification is a common method for ester synthesis, the steric hindrance of the corresponding carboxylic acid (2,2-dimethyl-3-phenylpropanoic acid) can make this route challenging. The Reformatsky reaction circumvents this by forming the carbon-carbon bond prior to the final ester structure, offering a more efficient pathway to such hindered esters.

Application in Fragrance Formulations

The structural analog, Ethyl 2-methyl-3-phenylpropanoate, is known for its use in fragrance and flavor formulations.[3] Given this, this compound likely possesses interesting olfactory properties. Its higher molecular weight and steric bulk compared to less substituted analogs may contribute to a longer-lasting scent profile (substantivity).

Potential Alternatives in Fragrance:

  • Lilial® (3-(4-tert-butylphenyl)-2-methylpropanal): A common floral fragrance ingredient, though its use is increasingly restricted due to toxicological concerns.[4]

  • Ethyl 3-phenylpropionate: A simpler ester with a fruity aroma used in flavors and fragrances.[5]

  • Hivernal® (a mixture of 3-(3,3-dimethyl-5-indanyl)propanal and 3-(1,1-dimethyl-5-indanyl)propanal): Used as a substitute for Lilial®.[6]

The performance of this compound in a fragrance blend would need to be evaluated based on its specific odor profile, intensity, and synergistic effects with other fragrance components.

Experimental Protocols for Performance Evaluation

To objectively benchmark the performance of this compound, standardized analytical methods are essential.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing the purity of volatile and semi-volatile compounds like esters used in fragrances.[7][8]

Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration.

  • Inject 1 µL of each solution into the GC-MS.

Data Analysis:

  • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum should be compared with a reference spectrum for identity confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Prepare Dilutions dissolve->dilute inject Inject into GC dilute->inject separate Separation in Column inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Components integrate->identify quantify Quantify Purity identify->quantify

Stability Studies: Hydrolysis under Acidic and Basic Conditions

The stability of the ester bond is a critical performance parameter, especially if the compound is to be used in formulations with varying pH.

Protocol:

  • Prepare solutions of this compound in buffered solutions at different pH values (e.g., pH 4, 7, and 9).

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At specified time intervals, withdraw aliquots and quench any reaction.

  • Analyze the concentration of the remaining ester using a suitable method, such as GC-MS or HPLC.

  • Plot the concentration of the ester versus time to determine the rate of hydrolysis.

A comparative study would involve subjecting the alternative esters to the same conditions.[9]

Conclusion

This compound is a sterically hindered ester with notable stability, making it a candidate for applications requiring robust chemical structures, such as in protecting group chemistry or as a long-lasting fragrance component. Its synthesis is accessible through the Reformatsky reaction, which is well-suited for the creation of sterically congested molecules.

For professionals in drug development, the compound's stability may be advantageous for prodrug design where slow release is desired. In the fragrance industry, its potential for a unique and substantive odor profile warrants further investigation. The choice between this compound and its alternatives will ultimately depend on the specific performance requirements of the application, balancing factors such as synthetic accessibility, stability, and desired functional properties. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis.

References

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  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Silva, F. P., Jr., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 405-415.
  • Kang, H. Y., et al. (2004). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 25(10), 1627-1629.
  • Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from [Link]

  • Kumar, D. R., et al. (2018). Representative approaches on the synthesis of ethyl 3-phenylpropanoate.
  • Semantic Scholar. (2011). The Reformatsky Reaction. Retrieved from [Link]

  • Wang, Z., et al. (2017).
  • Pachova, T. (2011). Reformatsky Reaction Mechanism Explained. Scribd.
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  • Eurolab. (2025). GC-MS Analysis for Perfume Compound Identification. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl-2-methyl-3-phenylpropionate. Retrieved from [Link]

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link]

  • Le Guen, S., et al. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2091), 20160273.
  • Royal Society of Chemistry. (2010). Supplementary Material (ESI)
  • Tes. (n.d.). NMR examples explained: ethyl 2,2-dimethylpropanoate. Retrieved from [Link]

  • Kim, H. Y., et al. (2017). Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. Journal of the Korean Chemical Society, 61(6), 346-354.
  • ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate ( 7 ) as a function.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2013045301A1 - Floral perfuming compositions as substitutes for lilial.
  • Google Patents. (n.d.). US20140234244A1 - Floral perfuming compositions as substitutes for lilial.
  • Google Patents. (n.d.). EP1069176B1 - Aliphatic esters and their use as perfume ingredients.
  • Quick Company. (n.d.). Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. Retrieved from [Link]

  • Google Patents. (n.d.). US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
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  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and unambiguous characterization of chemical entities is paramount. This guide provides an in-depth, comparative analysis of key analytical techniques for Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS 94800-92-7), a compound of interest in organic synthesis and potential pharmaceutical intermediates. We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a self-validating and robust analytical workflow. Our approach is grounded in the principles of scientific integrity and guided by internationally recognized standards, such as the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3]

Introduction to this compound

This compound is an ester with a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .[4][5] Its structure, featuring a phenyl group, a quaternary carbon center, and an ethyl ester, presents unique analytical challenges and dictates the selection of appropriate characterization methods. Accurate and precise analytical data are crucial for ensuring its identity, purity, and stability throughout the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice due to the compound's moderate polarity.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (ACN) and water. A typical starting point would be a 60:40 (v/v) mixture of ACN and water. For Mass-Spec compatible applications, formic acid can be used in place of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection: UV detection at 254 nm, where the phenyl group exhibits strong absorbance.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Validation Parameters
ParameterAcceptance CriteriaExpected Result for this compound
Specificity The analyte peak should be well-resolved from impurities and degradation products.A single, sharp peak with no co-eluting interferences.
Linearity R² > 0.999 over a defined concentration range.A linear response is expected from 0.1 to 2.0 mg/mL.
Accuracy 98.0% - 102.0% recovery.High recovery rates are anticipated due to the stability of the compound under these conditions.
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision.Low relative standard deviation is expected for multiple injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Expected to be in the low µg/mL range.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Expected to be in the mid-to-high µg/mL range.
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject Sample Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Validate against ICH Q2(R2) Criteria Integration->Validation

Caption: Workflow for the RP-HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the expected volatility of this compound, GC-MS is an excellent choice for both identification and purity assessment.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or moderately polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Data Presentation: GC-MS Expected Results
ParameterExpected Result for this compoundRationale
Retention Time A single, well-defined peak.The compound is expected to be sufficiently volatile and stable for GC analysis.
Molecular Ion (M⁺) m/z 206Corresponds to the molecular weight of the compound.
Key Fragmentation Ions m/z 161 ([M-OC₂H₅]⁺), m/z 133 ([M-COOC₂H₅]⁺), m/z 91 ([C₇H₇]⁺, tropylium ion)Characteristic fragmentation pattern for a phenylpropanoate ester.
Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Dilute Dilute in Volatile Solvent Injection Inject into GC Dilute->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer (Scan m/z 40-450) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Generate Mass Spectrum TIC->MassSpectrum LibrarySearch Compare with Spectral Libraries MassSpectrum->LibrarySearch

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for this type of compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR. For ¹³C, a proton-decoupled experiment is standard.

Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35 - 7.20m5HC₆H ₅-Aromatic protons of the phenyl group.
~ 4.10q2H-O-CH ₂-CH₃Methylene protons of the ethyl group, split by the methyl group.
~ 2.80s2HPh-CH ₂-Methylene protons adjacent to the phenyl group.
~ 1.25s6H-C(CH ₃)₂-Gem-dimethyl protons, appearing as a singlet due to the absence of adjacent protons.
~ 1.20t3H-O-CH₂-CHMethyl protons of the ethyl group, split by the methylene group.

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 176-C =OEster carbonyl carbon.
~ 138Ph-C (quaternary)Quaternary aromatic carbon attached to the propyl chain.
~ 129 - 126Ph-C HAromatic methine carbons.
~ 60-O-C H₂-Methylene carbon of the ethyl group.
~ 45Ph-C H₂-Methylene carbon adjacent to the phenyl group.
~ 42-C (CH₃)₂-Quaternary carbon of the dimethyl group.
~ 25-C(C H₃)₂-Gem-dimethyl carbons.
~ 14-O-CH₂-C H₃Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Presentation: Expected IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~ 3060 - 3030MediumC-H stretch (aromatic)
~ 2980 - 2850StrongC-H stretch (aliphatic)
~ 1735StrongC=O stretch (ester)
~ 1600, 1495, 1450MediumC=C stretch (aromatic ring)
~ 1250 - 1100StrongC-O stretch (ester)

Cross-Validation and Method Comparison

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust analytical package relies on the cross-validation of data from orthogonal methods.

Comparative Analysis of Techniques
TechniqueStrengthsLimitationsPrimary Application
HPLC Excellent for quantification and purity determination of non-volatile compounds.Less definitive for structural elucidation compared to NMR or MS.Assay, purity, and stability testing.
GC-MS High sensitivity and provides structural information through fragmentation patterns.Limited to volatile and thermally stable compounds.Identification of impurities and residual solvents.
NMR Unparalleled for unambiguous structural elucidation.Lower sensitivity compared to MS; quantification can be more complex.Definitive structure confirmation and identification.
IR Rapid and simple for functional group identification.Provides limited information on the overall molecular structure.Rapid identity confirmation.
Logical Workflow for Comprehensive Validation

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_id Identity Confirmation cluster_purity Purity & Assay cluster_report Final Report Synthesis Synthesize this compound NMR NMR (¹H, ¹³C) Unambiguous Structure Synthesis->NMR Structural Elucidation MS GC-MS MW & Fragmentation Synthesis->MS Structural Elucidation IR FTIR Functional Groups Synthesis->IR Structural Elucidation HPLC HPLC-UV Quantitative Assay & Impurity Profile Synthesis->HPLC Purity & Quantification GC GC-FID/MS Volatile Impurities & Residual Solvents Synthesis->GC Purity & Quantification Report Certificate of Analysis (CoA) NMR->Report Confirms Identity MS->Report Confirms Identity IR->Report Confirms Identity HPLC->Report Confirms Purity & Strength GC->Report Confirms Purity & Strength

Caption: A logical workflow for the comprehensive analytical validation of this compound.

Conclusion

The analytical cross-validation of this compound requires a multi-faceted approach. While NMR spectroscopy provides the definitive structural proof, it must be complemented by chromatographic techniques like HPLC and GC-MS for accurate purity assessment and quantification. IR spectroscopy serves as a rapid and valuable tool for identity confirmation. By integrating data from these orthogonal methods and adhering to the validation principles outlined in guidelines such as ICH Q2(R2), researchers and drug development professionals can establish a high degree of confidence in the quality and consistency of this important chemical entity. This self-validating system of checks and balances is the bedrock of scientific integrity in pharmaceutical analysis.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][2]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][1]

  • SIELC Technologies. (2018). Ethyl 3-hydroxy-3-phenylpropionate. [Link][6]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the initial handling of a chemical to its ultimate disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Ethyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 94800-92-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety standards and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: A Proactive Approach

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological and environmental hazard data for this compound is not extensively available, an SDS for the compound does indicate that it should be handled with care.[1] In the absence of specific hazard classifications, a conservative approach is warranted. We will consider the potential hazards associated with structurally similar esters, such as Ethyl 3-phenylpropanoate and Ethyl 2-phenylpropanoate, to inform our risk assessment. These related compounds are generally considered to have low toxicity, but may cause skin and eye irritation.[2][3]

Key Principles of Causality: The structural components of this compound—an ester functional group and an aromatic ring—suggest that it is a combustible liquid. Esters as a class can be irritants, and inhalation of vapors should be minimized.[4] Therefore, assuming the potential for mild irritation and combustibility is a prudent starting point for determining appropriate handling and disposal procedures.

Data Summary Table:

PropertyValueSource (Compound)
CAS Number 94800-92-7This compound
Molecular Formula C₁₃H₁₈O₂This compound[5][6]
Molecular Weight 206.28 g/mol This compound[5][6]
Appearance Pale Yellow OilThis compound[5]
Boiling Point No data available
Flash Point No data available
Toxicity Data No data available
Ecotoxicity Data No data available

Note: The absence of specific data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

Step-by-Step PPE Protocol:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from potential splashes.

  • Hand Protection: Nitrile gloves are recommended to prevent skin contact.[4] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection: While not typically required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if working with larger volumes.

Spill Management: Rapid and Effective Response

In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.

Immediate Actions for Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ventilate the Area: If it is safe to do so, increase ventilation in the area to disperse any vapors.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.[3]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Waste Disposal Procedures: A Step-by-Step Guide

The primary directive for the disposal of this compound is to avoid direct release into the environment.[1] The recommended methods are incineration by a licensed chemical disposal facility or other approved thermal destruction methods.[1]

Workflow for Proper Disposal:

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Characterization: Identify the waste as this compound. Note whether it is in a pure form or mixed with other solvents. If mixed, all components must be identified for the waste manifest.

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid any potential reactions.[3][7]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be well-ventilated and away from sources of ignition.

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with the complete chemical information. The material should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] The rinsed container can then be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.[1]

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be a self-validating system. By adhering to the principles of proactive hazard assessment, consistent use of PPE, and a structured disposal workflow, you create a safe operating environment. The emphasis on professional disposal through licensed vendors ensures compliance with federal, state, and local regulations, thereby protecting both the individual and the institution from liability.

This guide is intended to provide essential safety and logistical information. It is imperative that all laboratory personnel also consult their institution-specific Chemical Hygiene Plan and receive appropriate training on hazardous waste management.

References

  • Chemtalk. Ester Disposal. Available at: [Link]

  • Synerzine. Ethyl-3-phenyl propionate Safety Data Sheet. Available at: [Link]

Sources

Personal protective equipment for handling Ethyl 2,2-dimethyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of Ethyl 2,2-dimethyl-3-phenylpropanoate

Core Principles for Safe Handling

Given the limited specific data, this compound should be handled as a substance of unknown toxicity. The foundational principle is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion. A thorough risk assessment should be conducted before any new or modified procedure involving this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles[3].Chemical-resistant gloves (e.g., nitrile)[3][4].Laboratory coat.Not generally required if handled in a ventilated enclosure.
Conducting reactions Chemical splash goggles or a face shield[3].Chemical-resistant gloves[3][4].Laboratory coat.Use in a certified chemical fume hood[3].
Handling spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit[3].A full-face respirator may be necessary depending on the spill size and ventilation[1].
Waste disposal Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Not generally required for handling sealed waste containers.

Operational Procedures: A Step-by-Step Guide

1. Engineering Controls and Ventilation:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the generation and inhalation of vapors or mists[3].

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[3].

2. Handling and Storage:

  • Keep the container tightly closed when not in use[3][4].

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][5].

  • Avoid contact with skin, eyes, and clothing[3].

  • Wash hands thoroughly after handling, even if gloves were worn[3][4].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[4].

Spill Management and Disposal Plan

In the event of a spill, a clear and practiced response plan is crucial to mitigate potential hazards.

1. Spill Response:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is significant, ensure the area is well-ventilated, and if safe to do so, control sources of ignition[1].

  • Wear the appropriate PPE as outlined in the table above.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust[5].

  • Collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled container for disposal[1].

2. Waste Disposal:

  • All waste containing this compound should be considered chemical waste.

  • Dispose of waste in accordance with all local, regional, and national regulations. It is essential to consult with your institution's environmental health and safety (EHS) department for specific guidance[3][6].

  • Waste should be collected in clearly labeled, sealed containers that are compatible with the chemical[6].

  • Do not dispose of this chemical down the drain or in general waste streams[1].

Workflow for Handling Chemicals with Limited Safety Data

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase risk_assessment Conduct Risk Assessment sds_review Review SDS of Compound and Analogs risk_assessment->sds_review Informs ppe_selection Select Conservative PPE sds_review->ppe_selection Guides engineering_controls Identify Engineering Controls (e.g., Fume Hood) ppe_selection->engineering_controls Complements handling Handle in Designated Area engineering_controls->handling spill_kit Ensure Spill Kit is Accessible handling->spill_kit waste_segregation Segregate Waste handling->waste_segregation labeling Label Waste Container waste_segregation->labeling ehs_consult Consult EHS for Disposal labeling->ehs_consult

Caption: Decision workflow for handling a chemical with limited safety data.

References

  • Synerzine. (2018, June 22). Safety Data Sheet: Ethyl-3-phenyl propionate. Retrieved from [Link]

  • PPE R-912. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Ethyl 2,2-dimethyl-3-phenylpropanoate
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Reactant of Route 2
Ethyl 2,2-dimethyl-3-phenylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.